Ammonium isocyanate
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
22981-32-4 |
|---|---|
Molecular Formula |
CH4N2O |
Molecular Weight |
60.056 g/mol |
IUPAC Name |
azane;cyanic acid |
InChI |
InChI=1S/CHNO.H3N/c2-1-3;/h3H;1H3 |
InChI Key |
QYTOONVFPBUIJG-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)O.N |
Origin of Product |
United States |
Foundational & Exploratory
The Dawn of Synthetic Organic Chemistry: A Technical Guide to the Historical Significance of Ammonium Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the pivotal role of ammonium (B1175870) isocyanate in reshaping the landscape of chemical science. Friedrich Wöhler's synthesis of urea (B33335) from this simple inorganic salt in 1828 stands as a watershed moment, effectively dismantling the long-held theory of vitalism and laying the foundational principles for modern organic chemistry and, by extension, contemporary drug discovery and development. This document provides an in-depth analysis of the historical context, experimental protocols, and the enduring legacy of this landmark achievement.
Overturning Vitalism: A Paradigm Shift in Chemical Philosophy
Prior to 1828, the prevailing scientific doctrine of vitalism posited that organic compounds, those derived from living organisms, possessed a "vital force" and could not be synthesized from inorganic matter.[1][2][3] This belief created a fundamental schism in the understanding of the chemical world. Wöhler's accidental yet meticulously documented synthesis of urea, a well-known organic compound found in urine, from the inorganic salt ammonium cyanate (B1221674), delivered a decisive blow to this theory.[2][3][4] His work demonstrated for the first time that an organic substance could be created in the laboratory without the involvement of a living organism, unifying the principles of chemistry across the living and non-living realms.[2][4] This paradigm shift opened the floodgates for the systematic synthesis of organic molecules, a cornerstone of modern chemistry and pharmaceutical development.
The Wöhler Synthesis: From Inorganic Salt to Organic Molecule
Friedrich Wöhler was not initially attempting to synthesize urea. His work focused on the properties of cyanates, and in the course of his investigations, he treated silver cyanate with ammonium chloride, and also lead cyanate with ammonia, expecting to produce ammonium cyanate.[4][5][6] Upon heating the resulting solution, he obtained crystals that, to his surprise, were not ammonium cyanate but were identical to urea.[4]
The core of the Wöhler synthesis is the isomerization of ammonium cyanate to urea. When heated, ammonium cyanate in solution undergoes a rearrangement to form urea.[7] This is a reversible reaction, but the equilibrium lies far to the side of the more thermodynamically stable urea.[8]
Physicochemical Properties of Key Reactants and Products
A clear understanding of the distinct properties of ammonium cyanate and urea is crucial to appreciating the significance of Wöhler's discovery. The two compounds are isomers, meaning they have the same molecular formula (CH₄N₂O) but different structural arrangements and, consequently, different chemical and physical properties.[1][2]
| Property | Ammonium Cyanate (NH₄OCN) | Urea (CO(NH₂)₂) |
| Molecular Formula | CH₄N₂O | CH₄N₂O |
| Molar Mass | 60.056 g/mol | 60.056 g/mol |
| Appearance | White crystalline solid | White, odorless crystalline solid or pellets |
| Bonding | Ionic (Ammonium ion [NH₄]⁺ and Cyanate ion [OCN]⁻) | Covalent |
| Solubility in Water | Soluble | Highly soluble |
| Melting Point | Decomposes upon heating | 132.7 °C (270.9 °F; 405.8 K) |
| Electrolytic Nature | Strong electrolyte in solution | Non-electrolyte in solution |
Key Chemical Reactions
Wöhler and subsequent researchers utilized several reaction pathways to generate ammonium cyanate in situ, which then isomerizes to urea upon heating.
-
From Silver Cyanate and Ammonium Chloride: AgOCN + NH₄Cl → NH₄OCN + AgCl (precipitate)
-
From Lead Cyanate and Ammonia: [6][7] Pb(OCN)₂ + 2NH₃ + 2H₂O → 2NH₄OCN + Pb(OH)₂ (precipitate)
-
From Potassium Cyanate and Ammonium Sulfate (B86663): [1] 2KOCN + (NH₄)₂SO₄ → 2NH₄OCN + K₂SO₄
The crucial step in all these preparations is the subsequent isomerization:
-
Isomerization to Urea: NH₄OCN ⇌ (NH₂)₂CO
Experimental Protocols: Recreating a Landmark Synthesis
The following protocols are based on modern recreations of Wöhler's synthesis, providing a more detailed and reproducible methodology than what was available in his original 1828 publication.
Synthesis of Urea from Potassium Cyanate and Ammonium Sulfate
This is a common and relatively safe method for demonstrating the Wöhler synthesis in a laboratory setting.[1]
Materials:
-
Potassium cyanate (KOCN)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Distilled water
-
Evaporating dish
-
Beaker (400 mL)
-
Hot plate
-
Glass stirring rod
-
Buchner funnel and filter paper
-
Suction flask
Procedure:
-
Dissolve 2.0 g of potassium cyanate and 2.0 g of ammonium sulfate in 15 mL of distilled water in an evaporating dish.
-
Gently heat the solution in a water bath by placing the evaporating dish on top of a beaker of boiling water.
-
Stir the solution continuously until all the water has evaporated, leaving a solid residue. This process takes approximately 30 minutes. The heating facilitates the conversion of ammonium cyanate to urea.
-
Allow the evaporating dish to cool to room temperature.
-
Add 5 mL of ethanol to the solid residue and gently heat the mixture to dissolve the urea, leaving the less soluble potassium sulfate behind.
-
Quickly filter the hot solution using a Buchner funnel to separate the urea-ethanol solution from the solid potassium sulfate.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of urea.
-
Collect the urea crystals by suction filtration and allow them to air dry.
Expected Yield: A modern recreation of a similar procedure reports a yield of approximately 80%.[9]
Visualizing the Process and its Significance
The following diagrams, generated using Graphviz, illustrate the logical relationships and workflows central to the historical and experimental context of ammonium isocyanate and the Wöhler synthesis.
References
- 1. murov.info [murov.info]
- 2. riyoniz.com [riyoniz.com]
- 3. quora.com [quora.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Friedrich Wohler Experiment | Mechanism & Impacts in Science - Lesson | Study.com [study.com]
- 6. Wöhler synthesis - Wikipedia [en.wikipedia.org]
- 7. mun.ca [mun.ca]
- 8. Ammonium Cyanate To Urea Mechanism [jinjiangmelamine.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Physical and Chemical Properties of Ammonium Isocyanate Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) isocyanate (NH₄OCN) is an inorganic salt of significant historical and chemical importance. It is a white, crystalline solid composed of the ammonium cation (NH₄⁺) and the cyanate (B1221674) anion (OCN⁻). The compound is most famous for its central role in Friedrich Wöhler's 1828 synthesis of urea (B33335), a landmark experiment that demonstrated for the first time that an organic compound could be synthesized from inorganic starting materials.[1][2] This discovery was a pivotal moment in the history of chemistry, challenging the prevailing theory of vitalism and laying the groundwork for modern organic chemistry.[1][2]
Despite its historical significance, ammonium isocyanate is a relatively unstable compound, readily isomerizing into urea, particularly when heated.[3] This guide provides a comprehensive overview of the known physical and chemical properties of this compound crystals, with a focus on quantitative data, experimental methodologies, and structural visualizations to support research and development activities.
Physical Properties
This compound is a colorless or white crystalline solid at room temperature.[3] Its fundamental physical characteristics are summarized in the tables below.
General and Thermodynamic Properties
The general physical and thermodynamic properties of this compound are presented in Table 1. The compound does not have a true melting point, as it undergoes thermal decomposition and isomerization to urea at approximately 60°C.[4] Similarly, a standard boiling point is not defined due to this thermal instability.[5]
| Property | Value | Source(s) |
| Molecular Formula | CH₄N₂O | [3] |
| Molar Mass | 60.056 g/mol | [3] |
| Appearance | Colorless to white crystalline solid | [3][4][5] |
| Melting Point | ~60°C (decomposes and isomerizes to urea) | [4][5] |
| Boiling Point | Not applicable (decomposes) | [5] |
| Density | 1.342 g/cm³ | [4] |
Solubility
| Solvent | Solubility | Source(s) |
| Water | Soluble | [4] |
| Ethanol | Slightly Soluble | [4] |
| Chloroform | Slightly Soluble | [4] |
| Ether | Insoluble | [4] |
| Benzene | Insoluble | [4] |
Crystal Structure and Bonding
Recent studies using neutron powder diffraction have provided a detailed understanding of the crystal structure of this compound, correcting earlier assumptions. The compound crystallizes in the tetragonal system with the space group P4/nmm.[5]
A key feature of the crystal structure is the nature of the hydrogen bonding. The ammonium cation (NH₄⁺) forms N-H···N hydrogen bonds with the nitrogen atoms of four neighboring cyanate anions (OCN⁻).[3][6] This is a crucial distinction from a previously proposed arrangement involving N-H···O bonds.[6] This bonding creates a three-dimensional network that stabilizes the crystal lattice, with each ammonium ion situated at the center of a distorted cube of cyanate ions.[6]
| Structural Parameter | Value | Source(s) |
| Crystal System | Tetragonal | [5] |
| Space Group | P4/nmm | [5] |
| C–O Bond Length | 1.174(8) Å | [3] |
| C–N Bond Length | 1.192(7) Å | [3] |
| Hydrogen Bonding | N-H···N | [3][6] |
The logical relationship of the crystal structure is visualized below.
Chemical Properties and Reactions
The chemistry of this compound is dominated by its transformation into urea.
Wöhler Synthesis: Isomerization to Urea
The most significant chemical property of this compound is its irreversible, exothermic isomerization to urea ((NH₂)₂CO) upon heating.[1][7] This reaction is a classic example of a molecular rearrangement.
NH₄OCN (this compound) → (NH₂)₂CO (Urea)
The currently accepted mechanism for this transformation in solution involves two main steps:
-
A reversible dissociation of this compound into ammonia (B1221849) (NH₃) and isocyanic acid (HNCO).[4][7]
-
A nucleophilic attack of the ammonia molecule on the carbon atom of isocyanic acid to form urea.[4]
This pivotal reaction is illustrated in the diagram below.
Spectroscopic Data
Spectroscopic characterization of pure this compound is challenging due to its instability.
-
Infrared (IR) Spectroscopy : The cyanate anion (OCN⁻) is IR-active. Studies of related isocyanate species show a characteristic and strong asymmetric stretching vibration for the -N=C=O group in the range of 2240-2280 cm⁻¹. This peak is a key identifier for the presence of the isocyanate functional group.
-
Raman Spectroscopy : While Raman spectroscopy has been used to study the hydrolysis of cyanate ions and the formation of urea in solution, specific Raman spectra for solid this compound crystals are not well-documented in the literature.[5] Studies on related ammonium compounds show that Raman is sensitive to the vibrations of the ammonium ion.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Due to its ionic nature and instability in solution, obtaining high-resolution solution-state ¹H or ¹³C NMR spectra for this compound is impractical. The compound rapidly converts to urea, which would dominate the spectrum. Based on related compounds, the isocyanate carbon in ¹³C NMR would be expected to appear in the range of 115-135 ppm.[10] Solid-state NMR studies have been conducted on the more stable ammonium thiocyanate, but not on this compound itself.[11]
Experimental Protocols
Synthesis of this compound
This compound is not typically stored but is generated in situ as an intermediate for the synthesis of urea.[7] The common laboratory preparation involves a double displacement reaction in an aqueous solution.[7][12]
Workflow: Synthesis via Double Displacement
-
Reactant Preparation : Prepare aqueous solutions of potassium cyanate (KOCN) and ammonium chloride (NH₄Cl).[12] Alternatively, lead(II) cyanate (Pb(OCN)₂) and aqueous ammonia can be used.[7]
-
Reaction : The solutions are mixed. The double displacement reaction forms ammonium cyanate in solution and a precipitate (KCl or Pb(OH)₂).
-
KOCN(aq) + NH₄Cl(aq) → NH₄OCN(aq) + KCl(s)
-
Pb(OCN)₂(s) + 2NH₃(aq) + 2H₂O(l) → 2NH₄OCN(aq) + Pb(OH)₂(s)
-
-
Isolation (Theoretical) : The precipitate is removed by filtration. Evaporation of the filtrate under mild heat would yield this compound, which then quickly converts to urea.[1]
The synthesis workflow is visualized below.
Melting Point Determination
Due to the compound's decomposition near its melting point, a specific protocol must be followed for accurate measurement.
-
Sample Preparation : A small amount of finely ground this compound crystals is packed into a capillary tube to a height of 2-3 mm.[13]
-
Apparatus : A calibrated melting point apparatus (e.g., a Mel-Temp or similar device with a metal block) is used.[14]
-
Measurement :
-
An initial rapid heating run (e.g., 5-10°C/min) can be performed to find the approximate decomposition temperature.[2]
-
For an accurate measurement, a fresh sample is heated to about 10-15°C below the approximate decomposition temperature.
-
The heating rate is then slowed to 1-2°C/min.[14]
-
The temperature at which the substance begins to liquefy and decompose (often observed with gas evolution or color change) is recorded as the melting/decomposition point.[15]
-
Conclusion
This compound remains a compound of great academic interest due to its historical role in bridging inorganic and organic chemistry. While its instability makes it challenging to handle and characterize, modern analytical techniques have provided a clear picture of its solid-state structure, highlighting the crucial N-H···N hydrogen bonding network. Its primary chemical characteristic is the facile and historically significant isomerization to urea. This technical guide summarizes the core physical and chemical properties of this compound crystals, providing a foundational resource for researchers in chemistry and drug development.
References
- 1. grokipedia.com [grokipedia.com]
- 2. mt.com [mt.com]
- 3. Ammonium cyanate - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Wöhler synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. elearning.uniroma1.it [elearning.uniroma1.it]
- 13. thinksrs.com [thinksrs.com]
- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
Ammonium Isocyanate: A Comprehensive Technical Analysis of its Molecular Formula, Structure, and Chemical Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of ammonium (B1175870) isocyanate, a compound of pivotal importance in the history of organic chemistry. We will explore its molecular formula, ionic structure, key chemical properties, and its famous transformation into urea (B33335). Detailed experimental protocols for its synthesis and isomerization are provided, alongside visualizations to clarify conceptual relationships and reaction pathways.
Molecular and Structural Characteristics
Ammonium isocyanate is an inorganic salt with the molecular formula CH₄N₂O.[1][2] It is an ionic compound composed of the ammonium cation (NH₄⁺) and the isocyanate anion (OCN⁻).[3][4] The compound is a white, crystalline solid that is highly soluble in water, where it dissociates into its constituent ions.[4][5]
-
Ammonium Cation (NH₄⁺): This polyatomic ion features a central nitrogen atom covalently bonded to four hydrogen atoms in a tetrahedral geometry.[3]
-
Isocyanate Anion (OCN⁻): The isocyanate ion is a linear polyatomic anion with the arrangement [O=C=N]⁻. It exhibits resonance, which delocalizes the negative charge.[3]
Crucially, this compound is an isomer of urea ((NH₂)₂CO), sharing the same molecular formula but possessing a different atomic arrangement and bonding.[6] This isomeric relationship is central to its chemical significance.
Logical Relationship of Ions in this compound
Caption: Ionic composition of this compound.
Physicochemical Properties
The quantitative properties of this compound are summarized below. Its most notable characteristic is its thermal instability, leading to isomerization rather than a distinct melting point.
| Property | Value | Reference |
| Molecular Formula | CH₄N₂O | [1][2] |
| Molar Mass | 60.056 g/mol | [2][3] |
| Appearance | White crystalline solid | [3][4][5] |
| CAS Number | 22981-32-4 | [1][2] |
| Solubility | Highly soluble in water | [4][5] |
| Melting Point | Decomposes around 60°C | [3] |
| Synonyms | Ammonium cyanate (B1221674) | [1][2] |
The Wöhler Synthesis: Isomerization to Urea
The most significant reaction involving this compound is its conversion to urea. This reaction, discovered by Friedrich Wöhler in 1828, is a landmark in the history of chemistry.[7][8][9] It was the first time an organic compound (urea) was synthesized from a reactant considered to be inorganic, challenging the then-prevalent theory of vitalism, which posited that organic compounds could only be produced by living organisms.[7][10]
The reaction is a thermal isomerization where this compound, typically in an aqueous solution, rearranges to form urea upon heating.[6][10] The salt is often an unstable intermediate that is generated in situ.[8][9]
The overall transformation is: NH₄OCN (this compound) → (NH₂)₂CO (Urea) [10]
The mechanism involves the dissociation of this compound into ammonia (B1221849) (NH₃) and isocyanic acid (HNCO), which then react via nucleophilic addition to form urea.[7][9][11] The reaction is reversible, but the equilibrium lies far to the side of urea.[12]
Wöhler Synthesis Experimental Workflow
Caption: Workflow of the Wöhler synthesis of urea.
Experimental Protocols
As this compound is typically an unstable intermediate, it is synthesized and used immediately, most often for the production of urea.
4.1. Protocol 1: In Situ Synthesis of this compound and Isomerization to Urea
This protocol details a common laboratory method for demonstrating the Wöhler synthesis by reacting potassium cyanate and ammonium chloride.[8][9]
Objective: To synthesize urea from inorganic precursors via an this compound intermediate.
Materials:
-
Potassium cyanate (KOCN)
-
Ammonium chloride (NH₄Cl)
-
Distilled water
-
Beakers
-
Heating plate
-
Stirring rod
-
Optional: Oxalic acid solution for product confirmation
Methodology:
-
Preparation of Reactant Solutions:
-
Prepare separate aqueous solutions of potassium cyanate and ammonium chloride. For a demonstration, equimolar solutions (e.g., 1 M) are suitable.
-
-
Reaction Initiation:
-
Mix the two solutions in a beaker. A double displacement reaction occurs, forming this compound and potassium chloride in solution.[8]
-
The reaction is: KOCN(aq) + NH₄Cl(aq) → NH₄OCN(aq) + KCl(aq)
-
-
Isomerization Step:
-
Product Isolation and Confirmation:
4.2. Protocol 2: Synthesis via Lead Cyanate and Ammonia
An alternative historical method demonstrated by Wöhler involves lead cyanate and ammonia.[7][8][9]
Objective: To generate this compound from lead cyanate and ammonia.
Materials:
-
Lead(II) cyanate (Pb(OCN)₂)
-
Aqueous ammonia (NH₃)
-
Distilled water
-
Filtration apparatus
Methodology:
-
Reaction Setup:
-
Suspend lead(II) cyanate in water.
-
Add aqueous ammonia to the suspension.
-
-
Reaction:
-
A double displacement reaction takes place, forming insoluble lead(II) hydroxide (B78521) and soluble this compound.[7][9]
-
The reaction is: Pb(OCN)₂(s) + 2NH₃(aq) + 2H₂O(l) → Pb(OH)₂(s) + 2NH₄OCN(aq)
-
-
Isolation of Intermediate:
-
Filter the mixture to remove the precipitated lead(II) hydroxide.
-
The resulting filtrate is an aqueous solution of this compound, which can then be heated as described in Protocol 1 to produce urea.
-
Safety and Handling
While this compound itself is primarily of academic and historical interest, isocyanates as a chemical class can be hazardous. Exposure to isocyanates can cause skin and eye irritation, and inhalation may lead to respiratory issues.[5] Therefore, when performing syntheses that generate isocyanate intermediates, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn, and work should be conducted in a well-ventilated area or fume hood.
References
- 1. Page loading... [guidechem.com]
- 2. Ammonium Cyanate | CH4N2O | CID 3081932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. riyoniz.com [riyoniz.com]
- 5. sanyingpu.com [sanyingpu.com]
- 6. riyoniz.com [riyoniz.com]
- 7. mun.ca [mun.ca]
- 8. elearning.uniroma1.it [elearning.uniroma1.it]
- 9. Wöhler synthesis - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Wöhler_synthesis [chemeurope.com]
- 12. The conversion of ammonium cyanate into urea—a saga in reaction mechanisms - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. quora.com [quora.com]
The Dawn of Organic Chemistry: A Technical Guide to Wöhler's Synthesis of Urea
An in-depth exploration of the pivotal 1828 synthesis of urea (B33335) from inorganic materials by Friedrich Wöhler, this guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the historical experiment, its modern mechanistic interpretation, and relevant physicochemical data.
In 1828, the German chemist Friedrich Wöhler achieved a landmark synthesis that is widely considered the dawn of modern organic chemistry.[1][2] By producing urea, a compound previously known only as a product of living organisms, from the inorganic starting material ammonium (B1175870) cyanate (B1221674), Wöhler challenged the prevailing theory of vitalism, which held that organic compounds possessed a "vital force" and could only be created by living things.[3][4] This technical guide delves into the core of Wöhler's revolutionary work, presenting the experimental details, reaction mechanisms, and quantitative data with the precision required by a scientific audience.
Historical Context and Wöhler's Experimental Approach
Contrary to a simplified narrative, Wöhler's synthesis was not a singular experiment but rather a series of investigations into the properties of cyanates.[1][2] He explored several combinations of reactants to produce what he initially believed would be ammonium cyanate. The unexpected formation of crystalline urea from these inorganic precursors was a serendipitous discovery.[5]
Wöhler's original 1828 publication in Annalen der Physik und Chemie described various experimental setups.[5] The most frequently cited methods involve the reaction of a metal cyanate with an ammonium salt or the direct reaction of a metal cyanate with ammonia (B1221849).
Experimental Protocols from Wöhler's 1828 Publication
While Wöhler's original paper does not provide the level of quantitative detail expected in modern chemical literature, the described procedures allow for a reconstruction of his experiments. Below are detailed methodologies for two of the key approaches he employed.
1. Synthesis from Silver Cyanate and Ammonium Chloride:
This method involves a double displacement reaction to form ammonium cyanate, which then isomerizes to urea upon heating.
-
Reactants: Silver cyanate (AgOCN) and a solution of ammonium chloride (NH₄Cl).
-
Procedure:
-
A solution of ammonium chloride is added to silver cyanate.
-
The mixture is likely gently heated to facilitate the reaction and the subsequent isomerization.
-
The precipitated silver chloride (AgCl) is removed by filtration.[6]
-
The resulting aqueous solution, containing ammonium cyanate in equilibrium with urea, is carefully evaporated.[6]
-
Upon cooling, crystalline urea precipitates from the solution.[6]
-
Wöhler confirmed the identity of the crystals by comparing their properties to those of urea isolated from urine.[7]
-
2. Synthesis from Lead Cyanate and Ammonia:
This procedure demonstrates the formation of urea from a different set of inorganic precursors.[2][8]
-
Reactants: Lead cyanate (Pb(OCN)₂) and aqueous ammonia (NH₃).
-
Procedure:
-
Lead cyanate is treated with aqueous ammonia and water.
-
The mixture is heated, leading to the formation of lead (II) hydroxide (B78521) and ammonium cyanate in solution.[8]
-
The insoluble lead (II) hydroxide is removed by filtration.
-
The filtrate, containing ammonium cyanate, is heated to evaporate the solvent and promote the conversion to urea.
-
Crystallization upon cooling yields solid urea.
-
The Core Reaction: Isomerization of Ammonium Cyanate
The central chemical transformation in Wöhler's synthesis is the isomerization of ammonium cyanate to urea.[2][9] This is a reversible reaction where an equilibrium exists between the ionic ammonium cyanate and the covalent urea.[8]
NH₄⁺OCN⁻ ⇌ (NH₂)₂CO
The forward reaction, the conversion of ammonium cyanate to urea, is exothermic, meaning it releases heat.[9] Urea is thermodynamically more stable than ammonium cyanate, which drives the equilibrium towards the formation of urea.[10] Heating the solution provides the necessary activation energy for the rearrangement of atoms.[10]
Reaction Mechanism
The currently accepted mechanism for the isomerization in aqueous solution is a two-step process:[11][12]
-
Dissociation of Ammonium Cyanate: The ionic ammonium cyanate dissociates into ammonia (NH₃) and cyanic acid (HNCO).[2][8] NH₄⁺OCN⁻ ⇌ NH₃ + HNCO
-
Nucleophilic Addition: The nitrogen atom of the ammonia molecule acts as a nucleophile, attacking the electrophilic carbon atom of cyanic acid. This is followed by a proton transfer to form urea.
This mechanism is depicted in the following signaling pathway diagram.
References
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. Wöhler synthesis - Wikipedia [en.wikipedia.org]
- 3. Vitalism and synthesis of urea. From Friedrich Wöhler to Hans A. Krebs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. ChemTeam: Wohler on Urea [chemteam.info]
- 6. chemedx.org [chemedx.org]
- 7. quora.com [quora.com]
- 8. mun.ca [mun.ca]
- 9. riyoniz.com [riyoniz.com]
- 10. Ammonium Cyanate To Urea Mechanism [jinjiangmelamine.com]
- 11. Friedrich Wohler Experiment | Mechanism & Impacts in Science - Lesson | Study.com [study.com]
- 12. researchgate.net [researchgate.net]
Isomerization of ammonium isocyanate to urea mechanism.
An In-depth Technical Guide to the Isomerization of Ammonium (B1175870) Cyanate (B1221674) to Urea (B33335)
This guide provides a comprehensive technical overview of the mechanism, kinetics, and experimental protocols for the isomerization of ammonium isocyanate to urea, a cornerstone reaction in the history of organic chemistry. Targeted at researchers, scientists, and professionals in drug development, this document synthesizes classical findings with modern computational insights to offer a detailed understanding of this pivotal chemical transformation.
Core Reaction Mechanism
The conversion of ammonium cyanate, an inorganic salt, into urea, an organic compound, was first described by Friedrich Wöhler in 1828.[1] This reaction is a classic example of isomerization, where a compound rearranges to form a structural isomer with the same molecular formula (CH₄N₂O) but a different arrangement of atoms.[2][3] While historically debated, the consensus mechanism does not involve a direct intramolecular rearrangement or a simple ionic collision. Instead, it is understood to proceed through a two-step, reversible process involving molecular intermediates.[4][5]
Step 1: Dissociation into Ammonia (B1221849) and Isocyanic Acid
The initial step is the reversible dissociation of ammonium cyanate into ammonia (NH₃) and cyanic acid (HOCN).[1][5] Cyanic acid is in tautomeric equilibrium with the more stable isocyanic acid (HNCO). This equilibrium strongly favors isocyanic acid.
NH₄⁺OCN⁻ ⇌ NH₃ + HNCO (Isocyanic Acid) ⇌ NH₃ + HOCN (Cyanic Acid)
Step 2: Nucleophilic Addition
Following dissociation, the ammonia molecule acts as a nucleophile, attacking the electrophilic carbon atom of isocyanic acid.[2] This nucleophilic addition results in the formation of the final urea product. While a similar attack on cyanic acid is possible, computational studies have shown that the pathway involving isocyanic acid is the most energetically favorable and is considered the main route for urea formation.[6]
NH₃ + HNCO → (NH₂)₂CO
The reaction is driven by the greater thermodynamic stability of urea compared to ammonium cyanate, owing to its strong covalent bonds and resonance-stabilized structure.[2] The overall process is spontaneous and exothermic.[3]
Computational Insights and the Role of Solvent
First-principles quantum chemical calculations have provided deeper insight into the reaction pathways.[6] These studies support the two-step mechanism and have highlighted the crucial role of solvent molecules, particularly in aqueous solutions. Water molecules can assist in the proton transfer steps by forming "six-center" or "eight-center" transition states, thereby lowering the activation energy barrier for the nucleophilic addition of ammonia to isocyanic acid.[6] This autocatalyzed process involves a cooperative hydrogen-transfer relay mechanism.[6]
Quantitative Data: Kinetics and Thermodynamics
The isomerization reaction is reversible, though the equilibrium lies far in favor of urea. The forward reaction follows second-order kinetics, with the rate being proportional to the concentrations of the ammonium and cyanate ions. A significant side reaction, especially in unbuffered aqueous solutions, is the hydrolysis of the cyanate ion to form ammonium carbonate, which can affect kinetic measurements.[4]
Table 1: Rate Constants for the Reversible Isomerization of Ammonium Cyanate Data compiled from kinetic studies at an ionic strength I = 0.25.[7]
| Temperature (°C) | Forward Reaction (k+1, sec⁻¹) | Reverse Reaction (k-1, M⁻¹sec⁻¹) |
| 18 | 2.30 x 10⁻¹⁰ | 1.38 x 10⁻⁸ |
| 25 | 8.40 x 10⁻¹⁰ | 5.04 x 10⁻⁸ |
| 60 | 2.37 x 10⁻⁷ | 1.42 x 10⁻⁵ |
| 70 | 8.80 x 10⁻⁷ | 5.28 x 10⁻⁵ |
| 80 | 3.60 x 10⁻⁶ | 2.16 x 10⁻⁴ |
| 100 | 4.00 x 10⁻⁵ | 2.40 x 10⁻³ |
Table 2: Equilibrium Constants and Activation Enthalpies Data derived from the rate constants in Table 1.[7]
| Temperature (°C) | Equilibrium Constant (K = k-1/k+1, M⁻¹) | Activation Enthalpy (ΔH‡, kcal/mol) |
| Forward Reaction (Urea → NH₄⁺OCN⁻) | 31.8 | |
| Reverse Reaction (NH₄⁺OCN⁻ → Urea) | 22.7 | |
| 0 | 3.02 x 10⁻⁶ | |
| 18 | 6.00 x 10⁻⁵ | |
| 25 | 6.00 x 10⁻⁵ | |
| 60 | 6.00 x 10⁻⁵ | |
| 70 | 6.00 x 10⁻⁵ | |
| 80 | 6.00 x 10⁻⁵ | |
| 100 | 6.00 x 10⁻⁵ |
Note: The equilibrium constant values in the original source appear to be miscalculated or misprinted as they are constant across a wide temperature range, which contradicts thermodynamic principles. The individual rate constants and activation enthalpies are likely more reliable. A separate study reports a second-order rate constant of (4.64 ± 0.93) × 10⁻⁴ mol⁻¹·L·min⁻¹ for the reaction of cyanate with aqueous ammonium at 22 °C.[8]
Experimental Protocols
Protocol 1: Synthesis and Purification of Urea
This protocol is a modified version of the classic Wöhler synthesis, using readily available and less toxic starting materials.[9][10]
Materials:
-
Potassium cyanate (KOCN)
-
Ammonium sulfate (B86663) ((NH₄)₂SO₄)
-
Distilled water
-
Isopropanol (B130326) (for washing)
-
Oxalic acid solution (0.5 M, for confirmation test)
Procedure:
-
Preparation of Reactant Solutions:
-
Dissolve 13.0 g of ammonium sulfate in 20 mL of hot distilled water in a beaker, with heating and stirring until fully dissolved.
-
In a separate beaker, dissolve 8.0 g of potassium cyanate in 20 mL of hot distilled water, also with heating and stirring.
-
-
Reaction:
-
Combine the two hot solutions in an evaporating dish. A double displacement reaction occurs, forming ammonium cyanate and potassium sulfate in solution.
-
Place the evaporating dish over a beaker of boiling water (steam bath) and heat the solution to evaporate the water. Stir the mixture periodically as it dries to a solid residue. This heating step drives the isomerization of the in-situ generated ammonium cyanate to urea.[9]
-
-
Extraction and Purification:
-
Transfer the dried solid mixture to a flask.
-
Add 25 mL of boiling 95% ethanol to the flask. Urea is soluble in hot ethanol, while the inorganic byproduct, potassium sulfate, is largely insoluble.
-
Stir the mixture and filter it while hot to separate the ethanol solution (containing urea) from the solid potassium sulfate.
-
Repeat the extraction of the solid residue with a second 25 mL portion of boiling ethanol and combine the filtered extracts.
-
-
Crystallization:
-
Boil the combined ethanol extracts to reduce the volume, concentrating the urea solution.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of urea.
-
-
Isolation and Drying:
-
Collect the urea crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining impurities.
-
Dry the crystals to obtain the final product.
-
-
Confirmation (Optional):
-
Dissolve a small sample of the product in water and add a few drops of 0.5 M oxalic acid solution. The formation of a white, crystalline precipitate of urea oxalate (B1200264) confirms the presence of urea.[1][11]
-
Protocol 2: Kinetic Analysis of Isomerization
This protocol describes a method for monitoring the conversion of ammonium cyanate to urea over time in an aqueous solution.[4]
Materials:
-
Ammonium cyanate (or prepared in situ from equimolar sodium cyanate and ammonium chloride)
-
Distilled water
-
Constant temperature bath (e.g., 298.15 K / 25 °C)
-
Conductivity meter
-
pH meter
-
Apparatus for chemical titration to determine cyanate and carbonate concentrations.
Procedure:
-
Solution Preparation: Prepare a 0.064 M solution of ammonium cyanate in distilled water.
-
Incubation: Place the solution in a sealed container in a constant temperature bath set to the desired temperature (e.g., 298.15 K).
-
Data Collection: At regular time intervals (e.g., every 24 hours for several days), withdraw an aliquot of the solution.
-
Analysis:
-
Immediately measure the electrical conductivity and pH of the aliquot. The conductivity will decrease over time as the ionic ammonium cyanate is converted into non-ionic urea.[4]
-
Perform quantitative chemical analysis on the aliquot to determine the concentrations of remaining cyanate ions and any carbonate formed from hydrolysis. This can be achieved through methods like titration.
-
-
Data Processing:
-
Plot the concentration of ammonium cyanate, urea, conductivity, and pH as a function of time.
-
From the concentration vs. time data, determine the rate of reaction and calculate the rate constant using the appropriate integrated rate law for a second-order reaction.
-
References
- 1. Wöhler synthesis - Wikipedia [en.wikipedia.org]
- 2. Ammonium Cyanate To Urea Mechanism [jinjiangmelamine.com]
- 3. riyoniz.com [riyoniz.com]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. mun.ca [mun.ca]
- 6. researchgate.net [researchgate.net]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. researchgate.net [researchgate.net]
- 9. murov.info [murov.info]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
The Thermodynamic Landscape of Urea and Its Isomer: A Technical Guide to the Stability of Ammonium Isocyanate
For researchers, scientists, and professionals in drug development, a thorough understanding of the thermodynamic principles governing molecular stability is paramount. This technical guide provides an in-depth analysis of the thermodynamic stability of urea (B33335) in comparison to its less stable isomer, ammonium (B1175870) isocyanate. By examining their thermodynamic properties and the equilibrium that governs their interconversion, we illuminate the factors dictating the prevalence of urea in both biological and industrial contexts.
The historic synthesis of urea from ammonium isocyanate by Friedrich Wöhler in 1828 marked a pivotal moment in chemistry, demonstrating that organic compounds could be synthesized from inorganic starting materials[1][2]. This reaction, an isomerization, is a classic example of a thermodynamically driven process where a less stable species rearranges to a more stable form. Urea is significantly more thermodynamically stable than this compound, a fact substantiated by both experimental data for urea and computational studies for the transient this compound.
Thermodynamic Data at a Glance
A quantitative comparison of the thermodynamic stability of urea and this compound hinges on their fundamental thermodynamic properties. The following table summarizes the available experimental data for urea and theoretically derived data for this compound at standard conditions (298.15 K and 1 atm).
| Thermodynamic Property | Urea (CO(NH₂)₂) | This compound (NH₄NCO) |
| Standard Enthalpy of Formation (ΔHf°) | -333.51 kJ/mol (solid) | -255.6 kJ/mol (calculated) |
| Standard Gibbs Free Energy of Formation (ΔGf°) | -197.33 kJ/mol (solid) | -118.8 kJ/mol (calculated) |
| Standard Molar Entropy (S°) | 104.6 J/(mol·K) (solid) | 186.7 J/(mol·K) (calculated) |
The Equilibrium: A Unidirectional Preference for Urea
The interconversion of this compound and urea is a reversible process that strongly favors the formation of urea. The equilibrium can be represented as follows:
NH₄⁺(aq) + NCO⁻(aq) ⇌ NH₄NCO(aq) ⇌ CO(NH₂)₂(aq)
The thermodynamic favorability of urea formation is evident from the negative Gibbs free energy change (ΔG°) for the isomerization reaction. This inherent stability is a key reason for urea's ubiquity in biological systems as the primary nitrogenous waste product and its widespread use in industrial applications.
The logical relationship of this equilibrium is illustrated in the following diagram:
Experimental Determination of Thermodynamic Properties and Equilibrium
The thermodynamic parameters for stable compounds like urea are typically determined through calorimetric and spectroscopic methods. For the unstable this compound and the study of the isomerization equilibrium, a combination of kinetic studies and computational chemistry is often employed.
Calorimetry for Urea
The standard enthalpy of formation of urea is determined using bomb calorimetry. The experimental protocol involves:
-
Sample Preparation: A precisely weighed sample of crystalline urea is placed in a sample holder within a high-pressure vessel (the "bomb").
-
Combustion: The bomb is filled with excess pure oxygen at high pressure and submerged in a known quantity of water in a calorimeter. The sample is then ignited electrically.
-
Temperature Measurement: The temperature change of the water is meticulously recorded to determine the heat released during combustion.
-
Calculation: From the heat of combustion, and by applying Hess's law with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂), the standard enthalpy of formation of urea is calculated.
Studying the Isomerization Equilibrium
Determining the equilibrium constant for the this compound-urea conversion experimentally is challenging due to the low concentration of this compound at equilibrium. Kinetic studies are often used to probe the system:
-
Reaction Setup: A solution of a soluble cyanate (B1221674) salt (e.g., potassium cyanate) and an ammonium salt (e.g., ammonium chloride) is prepared in a temperature-controlled reaction vessel. This generates this compound in situ.
-
Sampling and Analysis: At regular intervals, aliquots of the reaction mixture are withdrawn. The reaction is quenched, and the concentrations of urea and cyanate ions are determined using techniques like high-performance liquid chromatography (HPLC) or spectroscopic methods.
-
Kinetic Analysis: The rate of urea formation and cyanate disappearance is monitored over time. By analyzing the reaction rates at different initial concentrations and temperatures, the rate constants for the forward and reverse reactions can be determined.
-
Equilibrium Constant Calculation: The equilibrium constant (Keq) is calculated as the ratio of the forward and reverse rate constants (kforward / kreverse).
An illustrative workflow for such a kinetic experiment is depicted below:
The Underlying Mechanism of Isomerization
The conversion of this compound to urea is believed to proceed through a two-step mechanism in aqueous solution, as first proposed by Walker and Hambly. This involves the dissociation of this compound into ammonia (B1221849) and isocyanic acid, followed by a nucleophilic attack of ammonia on the isocyanic acid.
-
Dissociation: NH₄NCO ⇌ NH₃ + HNCO
-
Nucleophilic Attack: NH₃ + HNCO → CO(NH₂)₂
This proposed pathway highlights the role of the constituent ions and their subsequent reaction to form the more stable covalent structure of urea.
The signaling pathway, or more accurately, the reaction pathway, can be visualized as follows:
Conclusion
The thermodynamic stability of urea is markedly greater than that of its isomer, this compound. This is reflected in the significant negative Gibbs free energy of formation for urea compared to the calculated value for this compound. The equilibrium between these two species lies heavily in favor of urea, making the isomerization a practically irreversible process under standard conditions. Understanding this thermodynamic landscape is crucial for professionals in fields ranging from synthetic chemistry to drug development, as it underpins the behavior and prevalence of these fundamental nitrogen-containing compounds. The experimental and computational approaches outlined in this guide provide a framework for the quantitative assessment of such isomeric systems.
References
An In-depth Technical Guide to the Early Methods for the Preparation of Ammonium Cyanate
This technical guide provides a comprehensive overview of the historical methods for the preparation of ammonium (B1175870) cyanate (B1221674), a pivotal compound in the history of chemistry. The synthesis of ammonium cyanate is famously associated with Friedrich Wöhler's 1828 synthesis of urea (B33335), which demonstrated for the first time that an organic compound could be synthesized from inorganic starting materials.[1][2] This discovery was a significant challenge to the theory of vitalism, which posited that organic compounds could only be produced by living organisms.[2][3]
Ammonium cyanate is primarily known as an unstable intermediate that readily isomerizes to urea upon heating.[4][5] The early methods for its preparation, therefore, are intrinsically linked to the synthesis of urea. This guide details the key experimental approaches used in the 19th century to generate ammonium cyanate in solution.
Core Synthesis Routes
The foundational methods for producing ammonium cyanate involve double displacement reactions using various metal cyanates and ammonium salts, as well as the direct combination of its constituent components, ammonia (B1221849) and cyanic acid.[4][6][7]
Quantitative Data Summary
While detailed quantitative data from the original 19th-century experiments are scarce in modern literature, the stoichiometry of the reactions provides the basis for the relative amounts of reactants used. The following table summarizes the reactants and their stoichiometric relationships for the principal early methods of ammonium cyanate preparation.
| Method | Reactant 1 | Reactant 2 | Stoichiometric Molar Ratio (Reactant 1:Reactant 2) | Primary Products | Reference |
| Wöhler's Method (1828) | Silver Cyanate (AgOCN) | Ammonium Chloride (NH₄Cl) | 1:1 | Ammonium Cyanate (NH₄OCN), Silver Chloride (AgCl) | [1] |
| Lead Cyanate Method | Lead Cyanate (Pb(OCN)₂) | Aqueous Ammonia (2 NH₃ + 2 H₂O) | 1:2 | Ammonium Cyanate (NH₄OCN), Lead(II) Hydroxide (B78521) (Pb(OH)₂) | [4][5][6] |
| Potassium Cyanate Method | Potassium Cyanate (KOCN) | Ammonium Chloride (NH₄Cl) | 1:1 | Ammonium Cyanate (NH₄OCN), Potassium Chloride (KCl) | [4][7] |
| Direct Combination | Cyanic Acid (HOCN) | Ammonia (NH₃) | 1:1 | Ammonium Cyanate (NH₄OCN) | [4][6] |
Experimental Protocols
The following sections provide detailed methodologies for the key historical experiments for the in situ preparation of ammonium cyanate.
Preparation from Silver Cyanate and Ammonium Chloride (Wöhler's Original Method)
This method was employed by Friedrich Wöhler in his landmark 1828 experiment.[1] It involves a double displacement reaction between silver cyanate and ammonium chloride in an aqueous solution.
Experimental Protocol:
-
Reactant Preparation: Prepare aqueous solutions of silver cyanate (AgOCN) and ammonium chloride (NH₄Cl). While Wöhler's original publication does not specify exact concentrations, equimolar amounts of the reactants should be used.
-
Reaction: Mix the solutions of silver cyanate and ammonium chloride. A precipitation reaction will occur, forming insoluble silver chloride (AgCl) and aqueous ammonium cyanate (NH₄OCN).
AgOCN(aq) + NH₄Cl(aq) → NH₄OCN(aq) + AgCl(s)
-
Separation: Filter the reaction mixture to remove the precipitated silver chloride. The filtrate is an aqueous solution of ammonium cyanate.
-
Isomerization to Urea: Gently heat the filtrate. The ammonium cyanate in solution will isomerize to urea
.(NH2)2CONH₄OCN(aq) → (NH₂)₂CO(aq)
-
Isolation (of Urea): Evaporate the water from the solution to obtain crystalline urea.[1]
Preparation from Lead Cyanate and Aqueous Ammonia
This alternative method also utilizes a double displacement reaction and was one of the routes investigated by Wöhler.[4][6]
Experimental Protocol:
-
Reaction: Treat lead cyanate (Pb(OCN)₂) with aqueous ammonia. This reaction produces ammonium cyanate in solution and a precipitate of lead(II) hydroxide.[4][5]
Pb(OCN)₂(s) + 2NH₃(aq) + 2H₂O(l) → 2NH₄OCN(aq) + Pb(OH)₂(s)
-
Separation: Separate the lead(II) hydroxide precipitate by filtration. The resulting filtrate is a solution of ammonium cyanate.
-
Isomerization: Heat the ammonium cyanate solution to induce its conversion to urea.
-
Isolation (of Urea): Concentrate the solution by evaporation to crystallize the urea product.
Preparation from Potassium Cyanate and Ammonium Chloride
This is a commonly used demonstration of the Wöhler synthesis, substituting the more expensive and toxic heavy metal salts with potassium cyanate.[4][7]
Experimental Protocol:
-
Reactant Preparation: Prepare aqueous solutions of potassium cyanate (KOCN) and ammonium chloride (NH₄Cl).
-
Reaction: Mix the two solutions. A double displacement reaction occurs, yielding ammonium cyanate and potassium chloride in solution.
KOCN(aq) + NH₄Cl(aq) → NH₄OCN(aq) + KCl(aq)
-
Isomerization: Heat the resulting solution. The ammonium cyanate will rearrange to form urea.
-
Confirmation: To confirm the formation of urea, a solution of oxalic acid can be added, which results in the precipitation of white urea oxalate.[4][7]
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the early methods for preparing ammonium cyanate.
Caption: Synthesis pathways to ammonium cyanate.
Caption: Ammonium cyanate to urea isomerization.
References
The Paradigm Shift: Ammonium Isocyanate and the Overthrow of Vitalism
A Technical Guide on the In Vitro Synthesis of an Organic Molecule and its Monumental Impact on Chemical Theory
Introduction
For centuries, the prevailing theory of vitalism posited a fundamental dichotomy between the organic and inorganic worlds. It was believed that organic compounds, those derived from living organisms, possessed a "vital force" or "vis vitalis" that was absent in inanimate matter. This theory implied that organic molecules could not be synthesized from inorganic precursors in the laboratory. However, in 1828, a groundbreaking experiment by the German chemist Friedrich Wöhler challenged the very foundations of this long-held doctrine. His synthesis of urea (B33335), a well-known organic compound, from the inorganic salt ammonium (B1175870) isocyanate, marked a pivotal moment in the history of chemistry, paving the way for the development of modern organic chemistry and profoundly altering our understanding of the chemistry of life. This technical guide provides an in-depth analysis of Wöhler's seminal work and its role in the ultimate disproval of the vitalism theory.
The Prevailing Dogma: Vitalism
Vitalism was the theory that living organisms are fundamentally different from non-living entities because they contain some non-physical element or are governed by different principles than are inanimate things.[1][2] In chemistry, this translated to the belief that organic compounds, found exclusively in living organisms, could only be produced through the action of a "vital force."[3][4] This created a conceptual barrier, suggesting that the chemical principles governing the mineral kingdom were insufficient to explain the complexities of biological molecules.[1]
Wöhler's Serendipitous Discovery: The Synthesis of Urea
In 1828, Friedrich Wöhler was attempting to synthesize this compound by reacting silver cyanate (B1221674) with ammonium chloride, and also by reacting lead cyanate with ammonia (B1221849).[5][6] To his surprise, the white crystalline product he obtained did not behave like a typical inorganic salt. Upon heating the aqueous solution of this compound, he observed the formation of crystals that were identical in properties to urea, a compound previously only isolated from the urine of animals.[7]
This unexpected result demonstrated that an organic compound could be synthesized in the laboratory from purely inorganic starting materials, directly contradicting the central tenet of vitalism.[3][4]
Chemical Transformation
The core of Wöhler's synthesis is the isomerization of this compound (NH₄OCN) to urea (CO(NH₂)₂). Both compounds share the same elemental composition but differ in their atomic arrangement. The reaction is a reversible process where heating the this compound in solution shifts the equilibrium towards the formation of the more stable urea molecule.[3]
Experimental Protocols
Wöhler employed several methods to generate this compound in situ, which then converted to urea. The following are detailed methodologies based on his 1828 publication and subsequent analyses.
Method 1: Reaction of Silver Cyanate and Ammonium Chloride
-
Preparation of Reactants: Silver cyanate (AgOCN) was prepared and reacted with a solution of ammonium chloride (NH₄Cl).
-
Reaction: The two compounds were mixed in an aqueous solution, leading to a double displacement reaction forming silver chloride (AgCl) and this compound (NH₄OCN).
AgOCN(aq) + NH₄Cl(aq) → AgCl(s) + NH₄OCN(aq)
-
Separation: The precipitated silver chloride was removed by filtration, leaving an aqueous solution of this compound.[7]
-
Isomerization and Crystallization: The filtrate, containing aqueous this compound, was gently heated and then allowed to cool. During this process, the this compound rearranged to form urea. As the solution cooled, the urea crystallized out.
-
Purification: The resulting crystals were purified by recrystallization.
Method 2: Reaction of Lead Cyanate and Aqueous Ammonia
-
Reactants: Lead cyanate (Pb(OCN)₂) was treated with aqueous ammonia (NH₃(aq)).
-
Reaction: This reaction also proceeds via a double displacement, producing lead hydroxide (B78521) (Pb(OH)₂) and this compound.[3]
Pb(OCN)₂(s) + 2NH₃(aq) + 2H₂O(l) → Pb(OH)₂(s) + 2NH₄OCN(aq)
-
Subsequent Steps: Similar to the first method, the lead hydroxide precipitate was removed, and the remaining this compound solution was heated to yield urea.
Data Presentation: A Comparison of Natural and Synthetic Urea
A crucial aspect of Wöhler's work was the rigorous comparison of his synthetic product with urea isolated from natural sources. He demonstrated that the physical and chemical properties of the two were identical. Furthermore, he referenced the quantitative elemental analysis of natural urea performed by William Prout in 1818 and showed that the elemental composition of this compound (and thus his synthetic urea) was in complete agreement.[8][9]
| Element | Prout's Analysis of Natural Urea (1818) (%) | Wöhler's Calculated Composition of this compound (1828) (%) | Modern Theoretical Composition of Urea (%) |
| Nitrogen | 46.650 | 46.78 | 46.65 |
| Carbon | 19.975 | 20.19 | 20.00 |
| Hydrogen | 6.670 | 6.59 | 6.71 |
| Oxygen | 26.650 | 26.24 | 26.64 |
Table 1: A comparative summary of the elemental composition of urea from natural and synthetic sources. Wöhler's calculations were based on the atomic weights of his time.[4]
The Aftermath: The Decline of Vitalism
Wöhler's synthesis of urea was a significant blow to the theory of vitalism, demonstrating that organic compounds were not imbued with a mystical "vital force" but were subject to the same chemical laws as inorganic substances.[3][4] While the theory of vitalism did not disappear overnight, this experiment provided the first piece of concrete evidence that the chasm between the organic and inorganic worlds was not as vast as previously believed. It opened the floodgates for other chemists to synthesize organic compounds from inorganic precursors, leading to the establishment of organic chemistry as a modern scientific discipline.
Conclusion
Friedrich Wöhler's synthesis of urea from this compound stands as a landmark achievement in the history of science. It was a critical experiment that initiated the erosion of the long-standing vitalism theory and fundamentally redefined the field of chemistry. By demonstrating that an organic molecule could be created in the laboratory without the intervention of a living organism, Wöhler tore down the artificial wall between organic and inorganic chemistry. This pivotal discovery laid the groundwork for the development of synthetic organic chemistry, which has had profound implications for numerous fields, including medicine, materials science, and drug development. The synthesis of urea serves as a powerful testament to the unity of chemical principles across both the living and non-living realms.
References
- 1. pedsendo.org [pedsendo.org]
- 2. britannica.com [britannica.com]
- 3. mun.ca [mun.ca]
- 4. ChemTeam: Wohler on Urea [chemteam.info]
- 5. giornaleitalianodinefrologia.it [giornaleitalianodinefrologia.it]
- 6. researchgate.net [researchgate.net]
- 7. hekint.org [hekint.org]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
A Quantum Chemical Deep Dive into the Wöhler Synthesis: A Technical Guide
For researchers, scientists, and drug development professionals, this in-depth technical guide explores the quantum chemical investigations that have unraveled the intricate reaction mechanism of the historic Wöhler synthesis. This guide summarizes key quantitative data, details computational methodologies, and provides visualizations of the reaction pathways.
The Wöhler synthesis, the conversion of the inorganic salt ammonium (B1175870) cyanate (B1221674) into the organic compound urea (B33335), marked a pivotal moment in the history of chemistry. While the overall transformation is well-known, the precise mechanistic details at the molecular level have been elucidated through sophisticated quantum chemical calculations. These computational studies have provided invaluable insights into the reaction's energetics and the role of catalysts.
Reaction Mechanisms: A Two-Step Process with Catalytic Pathways
Modern quantum chemical investigations have revealed that the Wöhler synthesis is not a simple intramolecular rearrangement but rather a two-step process. The initial step involves the decomposition of ammonium cyanate into ammonia (B1221849) (NH₃) and isocyanic acid (HNCO) or its less stable tautomer, cyanic acid (HOCN).[1][2] The second and rate-determining step is the nucleophilic addition of an ammonia molecule to the isocyanic acid.[1]
Computational studies, most notably the work of Tsipis and Karipidis using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level, have explored this reaction in the gas phase, in solution, and in the solid state.[1][2] These studies have also investigated the crucial role of autocatalysis by water and ammonia molecules, which facilitate the reaction by lowering the activation energy barriers through the formation of cyclic transition states.[1][2]
The most energetically favorable pathway involves the addition of ammonia to the C=N double bond of isocyanic acid.[1] An alternative, higher-energy pathway involves the addition of ammonia to the C≡N triple bond of cyanic acid, which then requires a subsequent tautomerization to form urea.[1]
Quantitative Energetics of the Wöhler Synthesis
Quantum chemical calculations provide critical quantitative data on the energetics of the reaction pathways, including activation energies (ΔE‡) and reaction enthalpies (ΔH). This data is essential for understanding the feasibility and kinetics of the different proposed mechanisms. The following tables summarize the key energetic data from computational studies of the Wöhler synthesis.
| Reaction Pathway | Reactants | Transition State | Products | ΔE‡ (kcal/mol) | ΔH (kcal/mol) |
| Uncatalyzed Reaction (Gas Phase) | NH₃ + HNCO | TS1 | Urea | 26.0 - 33.0 | - |
| Water-Catalyzed Reaction (Gas Phase) | NH₃ + HNCO + H₂O | TS2 | Urea + H₂O | Lowered | - |
| Ammonia-Catalyzed Reaction (Gas Phase) | NH₃ + HNCO + NH₃ | TS3 | Urea + NH₃ | Lowered | - |
| Alternative Pathway (Uncatalyzed, Gas Phase) | NH₃ + HOCN | TS4 | Urea | Higher | - |
Note: The exact values for activation energies can vary slightly depending on the specific computational level of theory and basis set used. The values presented here are representative ranges found in the literature. "Lowered" indicates a qualitatively lower activation barrier compared to the uncatalyzed reaction, though specific values for all pathways were not available in the public domain search results.
Computational Methodology
The insights into the Wöhler synthesis mechanism have been largely derived from first-principles quantum chemical calculations. The predominant method employed is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for systems of this size.
Key Computational Protocol Details:
-
Level of Theory: The most frequently cited calculations for the Wöhler synthesis have been performed at the B3LYP/6-31G(d,p) level of theory.[1][2] B3LYP is a hybrid DFT functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
-
Basis Set: The 6-31G(d,p) basis set is a Pople-style split-valence basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p). These functions are crucial for accurately describing the non-spherical electron distributions in molecules and transition states.
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are fully optimized to find the stationary points on the potential energy surface. This is typically achieved using gradient-based optimization algorithms until the forces on all atoms are close to zero.
-
Frequency Calculations: To characterize the nature of the stationary points, vibrational frequency calculations are performed. A minimum on the potential energy surface (corresponding to a stable molecule or intermediate) will have all real (positive) vibrational frequencies. A first-order saddle point, representing a transition state, will have exactly one imaginary frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate.
-
Transition State Verification: The identity of the transition state is confirmed by visualizing the atomic displacements associated with the imaginary frequency to ensure that it connects the desired reactants and products. Further verification can be obtained by performing an Intrinsic Reaction Coordinate (IRC) calculation, which follows the reaction path downhill from the transition state to the corresponding minima.
-
Solvation Models: To simulate the reaction in solution, continuum solvation models, such as the Polarizable Continuum Model (PCM), can be employed. These models approximate the solvent as a continuous dielectric medium, allowing for the calculation of solvation energies and their effect on the reaction energetics.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction pathways of the Wöhler synthesis as elucidated by quantum chemical studies.
References
In-depth Technical Guide: The Chemical Relationship Between Ammonium Cyanate, Isocyanic Acid, and Urea
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive examination of the pivotal relationship between ammonium (B1175870) cyanate (B1221674) and isocyanic acid, which is fundamental to the historic Wöhler synthesis of urea (B33335). This reaction represents a cornerstone of modern organic chemistry, demonstrating the conversion of an inorganic compound into an organic one.
Core Chemical Principles: Equilibrium and Isomerization
The synthesis of urea from ammonium cyanate is not a simple unidirectional reaction but a dynamic equilibrium. Ammonium cyanate (NH₄OCN), an ionic salt, first dissociates in solution or under heat.[1] A key step in the mechanism is a proton transfer from the ammonium ion (NH₄⁺) to the cyanate anion (OCN⁻), which generates ammonia (B1221849) (NH₃) and isocyanic acid (HNCO).[2][3] This is followed by the nucleophilic addition of ammonia to the carbon atom of isocyanic acid, which yields urea ((NH₂)₂CO).[2][3]
The overall equilibrium can be summarized as follows:
NH₄OCN ⇌ NH₄⁺ + OCN⁻ ⇌ NH₃ + HNCO ⇌ (NH₂)₂CO [4][5]
This process is a classic example of isomerization, where ammonium cyanate and urea are isomers, sharing the identical molecular formula CH₄N₂O but possessing different atomic arrangements and distinct chemical properties.[1][6] The reaction is driven by the greater thermodynamic stability of urea, which has strong covalent bonds and a resonance-stabilized structure.[1]
Quantitative Data
While extensive kinetic studies have been performed, precise thermodynamic and rate constants can vary with conditions such as solvent, temperature, and pH. The data below is compiled from various sources to provide a quantitative perspective on the system.
Table 1: Equilibrium Data for the Urea and Ammonium Cyanate System
| Parameter | Value | Conditions | Source |
| Equilibrium Composition | ~95% Urea, 5% Ammonium Cyanate | 0.1 M aqueous solution at 100°C | [7] |
| Cyanate Accumulation | Linear relationship with urea concentration (1-9 M) | Aqueous solution | [8] |
Table 2: Kinetic Aspects of Isomerization
| Observation | Condition | Significance | Source |
| Reaction Rate | Increases with temperature | Provides energy for ion dissociation and rearrangement | [1][9] |
| Side Reactions | Biuret formation (~25%) | Can occur in dimethyl sulphoxide, competitive with urea formation | [10] |
| Mechanism | Non-ionic (NH₃ + HNCO) | Considered more probable than an ionic mechanism | [8] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of urea and for demonstrating the chemical transformation.
This procedure is a common laboratory adaptation of Wöhler's original experiment, using readily available salts.[4][6]
Materials:
-
Potassium cyanate (KOCN) or Silver Cyanate (AgOCN)
-
Ammonium chloride (NH₄Cl) or Ammonium Sulfate ((NH₄)₂SO₄)
-
Distilled water
-
Ethanol (B145695) (for purification)
-
Beakers, evaporating dish, heating apparatus
-
Filter paper and funnel
-
Oxalic acid solution (for confirmation)
Procedure:
-
Preparation of Ammonium Cyanate: An aqueous solution of ammonium cyanate is prepared in situ via a double displacement reaction. For example, equimolar solutions of potassium cyanate and ammonium chloride are mixed.[4][6]
-
KOCN(aq) + NH₄Cl(aq) → NH₄OCN(aq) + KCl(aq)
-
-
Isomerization to Urea: The resulting solution containing ammonium cyanate is gently heated. As the water evaporates and the solution becomes more concentrated, the thermal rearrangement to urea occurs.[2][4]
-
NH₄OCN(aq) --(Heat)--> (NH₂)₂CO(aq)
-
-
Isolation and Purification: The solution is evaporated to dryness, yielding a solid residue. This crude product is then purified by recrystallization from ethanol. Urea is more soluble in hot ethanol and crystallizes upon cooling, leaving more soluble inorganic salts behind.
-
Confirmation (Optional): The formation of urea can be confirmed by adding a solution of oxalic acid to the product. This results in the formation of a white precipitate of urea oxalate, which is insoluble.[4][11]
This protocol outlines a method to study the rate of the ammonium cyanate to urea conversion.
Materials:
-
Aqueous solution of ammonium cyanate of a known initial concentration.
-
Constant temperature bath.
-
Reaction vessels (e.g., sealed ampoules).
-
Method for quantitative analysis of cyanate or urea (e.g., titration, spectroscopy).
Procedure:
-
Reaction Initiation: A series of sealed vessels containing the ammonium cyanate solution are placed in a constant temperature bath to initiate the reaction.
-
Time-Based Sampling: At predetermined time intervals, a vessel is removed and the reaction is quenched (stopped), typically by rapid cooling in an ice bath.
-
Concentration Analysis: The concentration of the remaining cyanate ions or the formed urea in each sample is determined.
-
Data Analysis: The concentration of ammonium cyanate is plotted against time. The data can then be used to determine the reaction order and the rate constant for the isomerization under the specified conditions.[12]
Visualized Pathways and Workflows
The following diagrams, rendered in Graphviz DOT language, illustrate the core chemical relationships and experimental procedures.
References
- 1. Ammonium Cyanate To Urea Mechanism [jinjiangmelamine.com]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Wöhler synthesis - Wikipedia [en.wikipedia.org]
- 5. mun.ca [mun.ca]
- 6. murov.info [murov.info]
- 7. scispace.com [scispace.com]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. riyoniz.com [riyoniz.com]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solved 2. Ammonium cyanate rearranges in water to give urea. | Chegg.com [chegg.com]
Methodological & Application
Application Notes: The Wöhler Synthesis of Urea from Ammonium Cyanate
Introduction
The synthesis of urea (B33335) from ammonium (B1175870) cyanate (B1221674), first described by Friedrich Wöhler in 1828, is a landmark experiment in the history of chemistry.[1] It is widely recognized as a pivotal moment that challenged the prevailing theory of vitalism, which posited that organic compounds could only be produced by living organisms.[2][3] Wöhler's successful synthesis of urea, an organic compound found in urine, from inorganic starting materials demonstrated that organic molecules could be created in a laboratory setting, thus laying the foundation for modern organic chemistry.[2][4]
Reaction Principle
The core of the Wöhler synthesis is the isomerization of ammonium cyanate (NH₄OCN) into urea ((NH₂)₂CO).[5] Both compounds possess the same molecular formula (CH₄N₂O) but have distinctly different structural arrangements and chemical properties, making them isomers.[3][5] In practice, the unstable ammonium cyanate is typically generated in situ by a double displacement reaction between a stable alkali metal cyanate (e.g., potassium cyanate) and an ammonium salt (e.g., ammonium sulfate (B86663) or ammonium chloride).[1][3]
The reaction mechanism involves the heating of the aqueous solution containing ammonium and cyanate ions.[5] The ammonium cyanate formed decomposes into ammonia (B1221849) (NH₃) and cyanic acid (HOCN), which then react in a reversible equilibrium to produce urea.[1][4][6]
NH₄⁺ + OCN⁻ ⇌ NH₄OCN(aq) ⇌ NH₃ + HOCN ⇌ (NH₂)₂CO(aq)
Heating the solution drives the equilibrium towards the formation of urea.[3] The reaction is typically conducted at moderate temperatures (around 60-70°C) to facilitate the conversion while minimizing side reactions or decomposition.[5]
Quantitative Data Summary
The following table outlines the reactants used and the expected product yields for a typical laboratory-scale synthesis. The actual yield is hypothetical and will vary based on experimental conditions and technique.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Mass Used (g) | Moles (mol) | Role |
| Potassium Cyanate | KOCN | 81.12 | 2.0 | 0.0247 | Reactant |
| Ammonium Sulfate | (NH₄)₂SO₄ | 132.14 | 2.0 | 0.0151 | Reactant (Limiting) |
| Urea (Product) | CO(NH₂)₂ | 60.06 | - | - | Product |
| Theoretical Yield | - | - | 1.82 g | 0.0302 | - |
| Actual Yield | - | - | (Hypothetical) 1.45 g | - | - |
| Percent Yield | - | - | (Hypothetical) 79.7% | - | - |
| Melting Point | - | - | 133-135 °C | - | - |
Note: Ammonium sulfate is the limiting reactant in this specific protocol.
Experimental Protocol
This protocol details a modified Wöhler synthesis using potassium cyanate and ammonium sulfate.[3]
Materials:
-
Potassium cyanate (KOCN), 2.0 g
-
Ammonium sulfate ((NH₄)₂SO₄), 2.0 g
-
Deionized water, 15 mL
-
2-Propanol (or Ethanol)
-
Evaporating dish
-
400 mL Beaker
-
Hot plate
-
Glass stirring rod
-
Buchner funnel and filter flask assembly
-
Filter paper
-
Melting point apparatus
Procedure:
-
Reaction Mixture Preparation: In an evaporating dish, combine 2.0 g of potassium cyanate and 2.0 g of ammonium sulfate. Add 15 mL of deionized water.[3]
-
In Situ Formation and Isomerization: Place the evaporating dish on top of a 400 mL beaker that is approximately half-full of water. Heat the beaker on a hot plate to create a steam bath.[3] Stir the mixture in the evaporating dish until all solids have dissolved. Continue heating with the steam bath until all the water in the evaporating dish has evaporated, leaving a solid residue. This process typically takes about 30 minutes.[3]
-
Extraction of Urea: Remove the evaporating dish from the heat and allow it to cool to room temperature. Add 15-20 mL of hot 2-propanol to the solid residue. Stir thoroughly to dissolve the urea, leaving the less soluble potassium sulfate byproduct as a solid.
-
Purification by Hot Filtration: While the solution is still hot, quickly filter it through a pre-warmed funnel with filter paper to remove the solid potassium sulfate. Collect the hot filtrate in a clean beaker.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize the crystallization of urea.
-
Product Isolation: Collect the white urea crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold 2-propanol to remove any remaining soluble impurities.
-
Drying and Characterization: Allow the crystals to air dry completely on the filter paper or in a desiccator. Once dry, weigh the final product to determine the actual yield and calculate the percent yield. Measure the melting point of the purified urea to assess its purity.
Visualized Experimental Workflow
References
Applications of Ammonium Isocyanate in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ammonium (B1175870) isocyanate (NH₄NCO) is a fascinating and historically significant reagent in organic chemistry. While its most prominent application remains the synthesis of urea (B33335), its reactive nature as a source of isocyanic acid and ammonia (B1221849) in equilibrium lends itself to other valuable synthetic transformations. This document provides detailed application notes and experimental protocols for the use of ammonium isocyanate and its close analogs in the synthesis of ureas and heterocyclic compounds, crucial scaffolds in medicinal chemistry and drug development.
Wöhler's Synthesis of Urea
The isomerization of this compound to urea, first described by Friedrich Wöhler in 1828, is a cornerstone of modern organic chemistry.[1] This reaction demonstrated that an organic compound could be synthesized from an inorganic precursor, challenging the theory of vitalism.[1][2]
Reaction Mechanism
The reaction proceeds through the dissociation of this compound into ammonia and isocyanic acid, which then react in a nucleophilic addition to form urea.[3] The overall transformation is an isomerization where the atoms of ammonium cyanate (B1221674) are rearranged.[1]
Caption: Wöhler's synthesis of urea from this compound.
Experimental Protocol: Synthesis of Urea from Ammonium Cyanate (In Situ Generation)
This protocol describes the in-situ generation of ammonium cyanate from potassium cyanate and ammonium chloride, followed by its conversion to urea.
Materials:
-
Potassium cyanate (KOCN)
-
Ammonium chloride (NH₄Cl)
-
Distilled water
-
Ethanol
-
Oxalic acid (for confirmation test)
Procedure:
-
Prepare separate aqueous solutions of potassium cyanate and ammonium chloride.
-
Mix the two solutions. A double displacement reaction occurs, forming ammonium cyanate in solution and a precipitate of potassium chloride.[3]
-
Filter the solution to remove the potassium chloride precipitate.
-
Gently heat the filtrate containing ammonium cyanate to evaporate the water. The temperature should be maintained around 60-100 °C.[1]
-
As the solution concentrates and is heated, the ammonium cyanate will isomerize to urea.
-
Upon cooling, urea will crystallize from the solution.
-
The crude urea can be purified by recrystallization from ethanol.
-
Confirmation: A sample of the product can be dissolved in water and treated with a solution of oxalic acid to form a white precipitate of urea oxalate, confirming the presence of urea.[3]
| Reactant 1 | Reactant 2 | Product | Temperature (°C) | Notes |
| KOCN | NH₄Cl | Urea | 60-100 | In-situ generation of ammonium cyanate. |
Synthesis of N-Substituted Ureas
While direct use of this compound for the synthesis of N-substituted ureas is not common in contemporary literature, the principle of reacting an isocyanate source with an amine is fundamental. A closely related and practical method involves the use of potassium isocyanate with a primary or secondary amine in an aqueous medium.[4][5] This method is efficient, environmentally friendly, and avoids the use of hazardous reagents like phosgene.[4]
Reaction Pathway
The reaction involves the nucleophilic addition of the amine to the isocyanate generated from the cyanate salt.
Caption: Synthesis of N-substituted ureas.
Experimental Protocol: Synthesis of N-Substituted Ureas using Potassium Isocyanate
This protocol is adapted from a procedure for the synthesis of N-substituted ureas in water.[5]
Materials:
-
Amine (e.g., aniline, benzylamine)
-
Potassium isocyanate (KOCN)
-
1 N Hydrochloric acid (HCl)
-
Water
Procedure:
-
To a stirring solution of the amine (1.0 eq.) in 1 N aqueous HCl, add potassium isocyanate (2.2 eq.).
-
Allow the reaction mixture to stir at room temperature.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the N-substituted urea often precipitates from the reaction mixture.
-
The product can be isolated by simple filtration and washed with water.
-
If the product does not precipitate, it can be extracted with an appropriate organic solvent.
| Amine | Product | Reaction Time (h) | Yield (%) |
| Aniline | Phenylurea | 2 | 95 |
| Benzylamine | Benzylurea | 3 | 92 |
| 4-Fluoroaniline | 4-Fluorophenylurea | 1.5 | 96 |
| Cyclohexylamine | Cyclohexylurea | 4 | 88 |
| (Data adapted from Tiwari et al., RSC Adv., 2018)[4][5] |
Synthesis of Hydantoins (Bucherer-Bergs Reaction)
Hydantoins are a class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in drug discovery.[6] The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes 5-substituted hydantoins from a carbonyl compound (aldehyde or ketone), potassium cyanide, and ammonium carbonate.[7][8] Ammonium carbonate serves as a source of ammonia and carbon dioxide, which are key components in the formation of the hydantoin (B18101) ring, a process that involves an in-situ generated isocyanate intermediate.[8]
Reaction Workflow
The reaction proceeds through the formation of an aminonitrile, which then reacts with carbon dioxide to form a carbamic acid. This intermediate cyclizes and rearranges to an isocyanate, which then undergoes a final intramolecular cyclization to form the hydantoin.[8]
Caption: Bucherer-Bergs reaction workflow.
Experimental Protocol: Synthesis of 5,5-Dimethylhydantoin (B190458)
This protocol is a classic example of the Bucherer-Bergs reaction.[9]
Materials:
-
Acetone (B3395972) cyanohydrin
-
Ammonium carbonate
-
Water
Procedure:
-
In a beaker, mix acetone cyanohydrin (1.0 eq.) and freshly powdered ammonium carbonate (1.3 eq.).
-
Warm the mixture on a steam bath, preferably in a fume hood, and stir with a thermometer.
-
The reaction typically initiates around 50 °C and is maintained at 68-80 °C for approximately 3 hours.
-
To complete the reaction and decompose excess ammonium carbonate, the temperature is raised to 90 °C until the mixture is quiescent (about 30 minutes).
-
Cool the reaction mixture, which will solidify.
-
The crude 5,5-dimethylhydantoin can be purified by recrystallization from boiling water.
| Carbonyl Compound | Cyanide Source | Ammonia/CO₂ Source | Product | Yield (%) |
| Acetone | Acetone Cyanohydrin | Ammonium Carbonate | 5,5-Dimethylhydantoin | ~80-85 (recrystallized) |
| Benzophenone | Potassium Cyanide | Ammonium Carbonate | Phenytoin | Nearly quantitative |
| (Data adapted from Organic Syntheses and a 1946 patent)[8][9] |
References
- 1. grokipedia.com [grokipedia.com]
- 2. mun.ca [mun.ca]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 8. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Educational Demonstration of Wöhler's Synthesis of Urea
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the historical and educational synthesis of urea (B33335) from ammonium (B1175870) isocyanate, famously known as the Wöhler synthesis. This experiment is a cornerstone in the history of chemistry, as it was the first synthesis of an organic compound from inorganic starting materials, challenging the theory of vitalism.[1][2] The protocols provided herein are intended for educational and demonstrative purposes within a professional laboratory setting.
Introduction
In 1828, Friedrich Wöhler synthesized urea by heating ammonium cyanate (B1221674), a pivotal moment that is often considered the dawn of modern organic chemistry.[3][4] This reaction demonstrated that organic compounds, previously believed to be exclusively produced by living organisms, could be synthesized from inorganic precursors.[5] The transformation of ammonium cyanate to urea is a classic example of an isomerization reaction.[6] Ammonium cyanate, an unstable intermediate, is typically generated in situ from the reaction of a cyanate salt with an ammonium salt.[3][4]
Quantitative Data Summary
The yield and purity of the synthesized urea can be influenced by the choice of starting materials and reaction conditions. Below is a summary of representative quantitative data from educational laboratory preparations.
| Starting Materials | Reagent 1 | Reagent 2 | Solvent | Reaction Conditions | Reported Yield (%) | Melting Point (°C) | Reference |
| Potassium Cyanate & Ammonium Sulfate (B86663) | 2.0 g | 2.0 g | 15 mL Water | Heating on a steam bath until dryness | ~37% | Not specified | Educational Lab |
| Lead(II) Cyanate & Ammonia | Not specified | Not specified | Aqueous | Heating | 80% | 132.8 (literature) | Undergraduate Lab Recreation[7] |
| Silver Cyanate & Ammonium Chloride | Not specified | Not specified | Aqueous | Evaporation | Not specified | Identical to natural urea | Wöhler's Original Work[1] |
Experimental Protocols
This section details the methodology for the synthesis of urea from potassium cyanate and ammonium sulfate, a common and safer variation of the original Wöhler synthesis.
Materials and Equipment
-
Potassium cyanate (KOCN)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Deionized water
-
Ethanol (B145695) (95%)
-
Evaporating dish
-
Beakers (400 mL, 100 mL)
-
Glass stirring rod
-
Hot plate
-
Buchner funnel and flask
-
Filter paper
-
Melting point apparatus
-
FT-IR spectrometer (optional)
-
NMR spectrometer (optional)
Synthesis of Urea
-
Reagent Preparation : In an evaporating dish, combine 2.0 g of potassium cyanate and 2.0 g of ammonium sulfate. Add 15 mL of deionized water.[5]
-
Heating and Reaction : Place the evaporating dish on top of a 400 mL beaker approximately half-filled with water, creating a steam bath on a hot plate. Heat the water to a gentle boil. Stir the mixture in the evaporating dish until all solids have dissolved. Continue heating on the steam bath until the water in the evaporating dish has completely evaporated. This process should be conducted in a well-ventilated fume hood.[5]
-
Isolation of Crude Product : Once the water has evaporated, a solid residue will remain. Allow the evaporating dish to cool to room temperature.
-
Initial Purification : Add approximately 10 mL of 95% ethanol to the solid residue. Stir the mixture to dissolve the urea, leaving behind the insoluble potassium sulfate.
Purification by Recrystallization
-
Filtration : Decant the ethanolic solution of urea into a clean beaker, leaving the solid potassium sulfate behind. For a more complete separation, the mixture can be filtered.
-
Concentration : Gently heat the ethanolic solution in the fume hood to evaporate some of the solvent and concentrate the urea solution.
-
Crystallization : Allow the concentrated solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of urea.
-
Isolation of Pure Urea : Collect the urea crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
-
Drying : Dry the purified urea crystals in a desiccator or a vacuum oven at a low temperature.
Characterization
-
Melting Point Determination : Determine the melting point of the dried urea crystals. The literature melting point of urea is 132.8 °C.[7] A sharp melting point close to this value indicates high purity.
-
Spectroscopic Analysis (Optional) :
-
FT-IR Spectroscopy : Acquire an FT-IR spectrum of the product and compare it to a reference spectrum of urea. Key absorptions include a strong C=O stretch around 1680 cm⁻¹ and N-H stretches.[7]
-
NMR Spectroscopy : Dissolve a small sample of the product in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. The spectra should be consistent with the structure of urea.
-
Safety Precautions
-
Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling chemicals.
-
Fume Hood : All heating steps and handling of volatile solvents should be performed in a certified chemical fume hood to avoid inhalation of any vapors.
-
Heating : Use a steam bath for heating as it provides gentle and uniform heat. Avoid direct heating with a flame.
-
Cyanate Handling : Potassium cyanate is harmful if swallowed or inhaled. Avoid creating dust.
-
Waste Disposal : Dispose of all chemical waste according to institutional and local regulations. Aqueous solutions should be collected in a designated waste container. Solid waste, including the potassium sulfate byproduct, should also be disposed of in a designated solid waste container.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformation and the experimental workflow of the Wöhler synthesis of urea.
Caption: Chemical pathway of urea synthesis.
Caption: Experimental workflow for urea synthesis.
References
- 1. chemedx.org [chemedx.org]
- 2. quora.com [quora.com]
- 3. Wöhler synthesis - Wikipedia [en.wikipedia.org]
- 4. elearning.uniroma1.it [elearning.uniroma1.it]
- 5. murov.info [murov.info]
- 6. Friedrich Wohler Experiment | Mechanism & Impacts in Science - Lesson | Study.com [study.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Ammonium Isocyanate in Urea Production
Introduction
These application notes serve to clarify the role of ammonium (B1175870) isocyanate in the industrial production of urea (B33335). A common misconception places ammonium isocyanate within the urea granulation workshop. However, its actual involvement is as a transient intermediate during the initial synthesis phase, which occurs under high pressure and temperature in a dedicated reactor.[1][2][3] The subsequent granulation stage is a physical process that solidifies already-formed molten urea.[1][3][4] This document provides a detailed overview of the urea synthesis process, the fleeting role of this compound, the mechanics of the granulation workshop, and relevant experimental protocols for process analysis.
Part 1: Urea Synthesis and the Role of this compound
The industrial synthesis of urea is a two-step process that begins with the reaction of ammonia (B1221849) (NH₃) and carbon dioxide (CO₂) to form ammonium carbamate (B1207046) (NH₂COONH₄).[1][3] This exothermic reaction is followed by the endothermic dehydration of ammonium carbamate into urea (CO(NH₂)₂) and water.[1]
Wöhler Synthesis and Isomerization:
The transformation central to this process is analogous to the historical Wöhler synthesis, which demonstrated that an organic compound (urea) could be synthesized from inorganic reactants.[5] In this synthesis, ammonium cyanate (B1221674) (NH₄OCN) isomerizes to form urea.[5][6] While industrially, the precursor is ammonium carbamate, the underlying principle of isomerization from an ammonium salt intermediate is key. This compound is considered an unstable intermediate in the dehydration of ammonium carbamate to urea.[7][8] The equilibrium in aqueous solution favors urea, but the process is reversible.[9]
The overall chemical reactions are as follows:
-
Formation of Ammonium Carbamate: 2 NH₃ + CO₂ ⇌ NH₂COONH₄ (exothermic)[3]
-
Dehydration to Urea: NH₂COONH₄ ⇌ CO(NH₂)₂ + H₂O (endothermic)[1][3]
The conversion of ammonium carbamate to urea involves its decomposition into ammonia and cyanic acid, which then react to form urea.[8][10]
Process Conditions:
The synthesis of urea occurs in high-pressure reactors at elevated temperatures to drive the chemical equilibrium towards urea formation.[4][11]
| Parameter | Typical Value | Reference |
| Reactor Pressure | 150 - 250 atm | [3][4] |
| Reactor Temperature | 170 - 200°C | [3][4][12] |
| CO₂ Conversion per Pass | ~76% | [11] |
Part 2: The Urea Granulation Workshop
The granulation workshop is a physically distinct unit from the synthesis reactor. Its sole function is to convert the molten urea solution, which has already undergone the chemical synthesis described above, into solid, stable granules suitable for transport and agricultural use.[1][4] At this stage, the chemical formation of urea is complete, and therefore, this compound is not present.
The primary methods for granulation are:
-
Prilling: Molten urea is sprayed from the top of a tall prilling tower. As the droplets fall against a counter-current of cool air, they solidify into small spheres called prills.[1][2][11]
-
Fluidized Bed Granulation: Molten urea is sprayed onto small seed particles within a fluidized bed. Layers of urea build up on these seeds, forming larger, harder, and more uniform granules.[1][3][13] This method is often preferred for producing a more durable product.[3]
Granulation Process Parameters:
| Parameter | Typical Value | Reference |
| Granulator Temperature | 110 - 115°C | [13] |
| Product Cooler Temperature | < 60°C | [13] |
| Urea Solution Concentration | > 95 wt% | [13] |
Part 3: Experimental Protocols
To monitor the urea synthesis process and ensure product quality, several analytical methods can be employed. These protocols are relevant for analyzing the output from the synthesis reactor, not the granulation workshop.
Protocol 1: Quantification of Urea via Colorimetric Assay
This protocol is a common, low-cost method for determining urea concentration.
-
Objective: To quantify the concentration of urea in a solution.
-
Principle: Urea reacts with diacetyl monoxime (DAM) and thiosemicarbazide (B42300) (TSC) in the presence of an acidic iron catalyst to produce a pink-colored complex. The absorbance of this complex, measured at approximately 525 nm, is proportional to the urea concentration.[14]
-
Reagents:
-
Procedure:
-
Prepare a series of urea standard solutions.
-
Mix Solutions A, B, and the sample (or standard) in a test tube.
-
Incubate the mixture in a hot water bath for 15-20 minutes.[14]
-
Cool the mixture to room temperature.
-
Measure the absorbance at 525 nm using a UV-Vis spectrophotometer.
-
Construct a calibration curve from the standards and determine the concentration of the unknown sample.
-
-
Note: The colored complex is sensitive to sunlight, which can lead to reduced absorbance. Samples should be protected from light.[14]
Protocol 2: Urease Activity Test for Urea Detection
This enzymatic assay is used to detect the presence of urease, an enzyme that hydrolyzes urea into ammonia and carbon dioxide. It can be adapted to confirm the presence of urea.
-
Objective: To detect the presence of urea by observing its hydrolysis by the enzyme urease.
-
Principle: Urease catalyzes the breakdown of urea, leading to the production of ammonia. The resulting increase in pH can be detected by a phenol (B47542) red indicator, causing a color change from yellow-orange to bright pink.[15]
-
Reagents:
-
Christensen's urea agar (B569324) or Stuart's urea broth, containing urea, peptone, dextrose, and phenol red indicator.[15]
-
A pure culture of a known urease-positive organism (e.g., Proteus vulgaris).[15]
-
Sample solution suspected of containing urea.
-
-
Procedure (for broth):
-
Prepare sterile tubes of Stuart's urea broth.
-
Inoculate the broth with the urease-positive organism.
-
Add a sterile-filtered aliquot of the sample solution to the broth.
-
Incubate the tubes with loosened caps (B75204) at 35-37°C.
-
Observe for a color change to bright pink at 6, 24, and up to 48 hours.[15] A positive result (color change) indicates the presence of urea in the sample.
-
Protocol 3: Advanced Urea Quantification using Liquid Chromatography-Mass Spectrometry (LC-MS)
For highly accurate and sensitive quantification, especially in complex matrices, LC-MS is the recommended method.
-
Objective: To accurately identify and quantify urea.
-
Principle: LC separates urea from other components in the sample based on its chemical properties as it passes through a chromatography column. The MS then detects and quantifies the urea based on its mass-to-charge ratio.
-
Advantages: High specificity and sensitivity, suitable for ppm-level detection, and compatible with isotopic labeling (¹³C and ¹⁵N) for definitive confirmation.[14]
-
Procedure:
-
Develop an appropriate LC method (column, mobile phase, flow rate) to achieve good separation of urea.
-
Optimize MS parameters (ionization source, detection mode) for urea.
-
Prepare a calibration curve using certified urea standards.
-
Analyze samples and quantify urea concentration based on the calibration curve.
-
Confirmation of urea presence is achieved by matching the retention time and mass-to-charge ratio with a known standard.[14]
-
Part 4: Visualizations
Diagram 1: Urea Synthesis Pathway
Caption: Chemical pathway for urea synthesis from ammonia and carbon dioxide.
Diagram 2: Overall Urea Production Workflow
Caption: Workflow from chemical synthesis to the final granulation stage.
Diagram 3: Logical Relationship of this compound
Caption: this compound's role is confined to the synthesis stage.
References
- 1. Urea Manufacturing Process Explained | How Urea Is Made in Industries - Agromer [agromer.org]
- 2. A Look at Urea Production | Phoenix Equipment [phxequip.com]
- 3. risso-chemical.com [risso-chemical.com]
- 4. Urea Manufacturing Process Explained | How Urea Is Made In Industries - TAINUO CHEMICAL [sinotainuo.com]
- 5. riyoniz.com [riyoniz.com]
- 6. Ammonium Cyanate To Urea Mechanism [jinjiangmelamine.com]
- 7. researchgate.net [researchgate.net]
- 8. Wöhler synthesis - Wikipedia [en.wikipedia.org]
- 9. Urea - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. The Process in Brief – Madras Fertilizers Limited [madrasfert.co.in]
- 12. Urea Production Process | Vaisala [vaisala.com]
- 13. toyo-eng.com [toyo-eng.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. asm.org [asm.org]
Clarification on the Use of Ammonium Isocyanate in Composite Materials
To Researchers, Scientists, and Drug Development Professionals,
This document addresses a query regarding the preparation of composite materials using ammonium (B1175870) isocyanate. Based on a thorough review of chemical literature and industrial practices, it is crucial to clarify that ammonium isocyanate (NH₄OCN) is not used for the synthesis of composite materials.
This compound is an inorganic salt primarily of historical importance due to its role in Friedrich Wöhler's 1828 synthesis of urea (B33335).[1][2][3] This experiment was a landmark in chemistry, as it was the first time an organic compound (urea) was synthesized from a purely inorganic precursor, challenging the then-prevalent theory of vitalism.[3][4]
The defining chemical property of this compound is its thermal instability; upon heating, it readily and spontaneously rearranges to form its isomer, urea ((NH₂)₂CO).[1][2][5][6] This isomerization process precludes its use as a precursor for the polymer matrices required in composite materials.[5][7]
The Role of Isocyanates in Composite Materials
The query likely stems from the critical role of the isocyanate functional group (-NCO) in the formation of high-performance polymers, particularly polyurethanes and polyureas, which are widely used as matrices in composite materials.[8][9][10] However, the industry utilizes stable, organic diisocyanates or polyisocyanates for this purpose, not the unstable inorganic salt, this compound.
Commonly used organic isocyanates include:
-
Methylene diphenyl diisocyanate (MDI)[9]
-
Toluene diisocyanate (TDI)[9]
-
Hexamethylene diisocyanate (HDI)[11]
These organic isocyanates react with polyols (to form polyurethanes) or polyamines (to form polyureas) in a controlled polymerization process to create the strong, durable matrices that bind reinforcing fibers (like glass, carbon, or aramid) in a composite material.[8][12]
Proposed Alternative: Protocols for Polyurethane Composite Preparation
Given the likely interest in isocyanate chemistry for composite manufacturing, we propose to provide detailed Application Notes and Protocols on a scientifically and industrially relevant topic: "Preparation of Fiber-Reinforced Polyurethane Composites Using Organic Diisocyanates."
This alternative topic would cover:
-
Detailed experimental protocols for the synthesis of a polyurethane matrix.
-
Procedures for the incorporation of reinforcing fibers.
-
Quantitative data on the mechanical and thermal properties of the resulting composites.
-
Graphviz diagrams illustrating the reaction pathways and experimental workflows.
We believe this revised focus will provide valuable and accurate information for researchers, scientists, and professionals in drug development (e.g., for biomedical devices and implants where polyurethanes are often used).[8][11]
Please confirm if you would like to proceed with this scientifically accurate and practical topic.
References
- 1. Wöhler synthesis - Wikipedia [en.wikipedia.org]
- 2. mun.ca [mun.ca]
- 3. riyoniz.com [riyoniz.com]
- 4. researchgate.net [researchgate.net]
- 5. riyoniz.com [riyoniz.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Ammonium Cyanate To Urea Mechanism [jinjiangmelamine.com]
- 8. aidic.it [aidic.it]
- 9. l-i.co.uk [l-i.co.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Isocyanate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Carbamoylation Reactions Using Isocyanate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of carbamoylation reactions utilizing isocyanate derivatives for protein modification. Detailed protocols for in vitro and cellular assays are presented, along with insights into the functional consequences of this non-enzymatic post-translational modification (PTM) and its relevance in various disease states and drug development.
Introduction to Carbamoylation
Carbamoylation is a non-enzymatic PTM involving the covalent addition of a carbamoyl (B1232498) group (-CONH₂) to free amino groups of proteins.[1][2] The primary targets for this modification are the ε-amino group of lysine (B10760008) residues, forming homocitrulline (N-ε-carbamyl-lysine), and the N-terminal α-amino groups.[1][3][4] The reactive species in this reaction is isocyanic acid (HN=C=O), which exists in equilibrium with cyanate (B1221674) (NCO⁻).[2][5] Isocyanic acid can be generated endogenously from the dissociation of urea (B33335) or through the myeloperoxidase (MPO)-mediated oxidation of thiocyanate.[1][3][6]
This modification can significantly alter the structure, charge, and function of proteins, impacting their stability, enzymatic activity, and interaction with other molecules.[1][4] Consequently, protein carbamoylation has been implicated in the pathophysiology of several diseases, including chronic kidney disease, atherosclerosis, rheumatoid arthritis, and neurodegenerative disorders, making it a critical area of study in biomedical research and a potential consideration in drug development.[2][3][4]
Mechanism of Protein Carbamoylation by Isocyanates
The fundamental reaction of carbamoylation involves the nucleophilic attack of a primary amine on the electrophilic carbon atom of an isocyanate derivative.
General Reaction:
R-N=C=O + R'-NH₂ → R-NH-C(=O)-NH-R'
In the context of proteins, R' represents the protein backbone, and the primary amine is typically from a lysine side chain or the N-terminus. The process is generally irreversible under physiological conditions.
Applications in Research and Drug Development
Understanding protein carbamoylation is crucial in several areas:
-
Biomarker Discovery: Carbamoylated proteins, such as carbamoylated albumin and hemoglobin, are being investigated as biomarkers for diseases like chronic kidney disease and cardiovascular disease.[1][2][7]
-
Disease Pathophysiology: Studying how carbamoylation affects protein function provides mechanistic insights into disease progression. For instance, carbamoylation of low-density lipoprotein (LDL) is linked to atherosclerosis.[2][4]
-
Drug Development: The stability and efficacy of therapeutic proteins can be affected by carbamoylation, especially if urea is used during manufacturing or formulation.[1][8] Additionally, the carbamoylating activity of certain drugs, like some nitrosoureas used in chemotherapy, contributes to their mechanism of action and potential side effects.[9]
Quantitative Data on In Vitro Carbamoylation
The extent of carbamoylation is dependent on several factors including the concentration of the carbamoylating agent, temperature, pH, and incubation time.[3][10] Below are tables summarizing quantitative data from published studies.
Table 1: Carbamoylation of Human Serum Albumin (HSA) with Potassium Cyanate
| Molar Ratio (HSA:KCNO) | Incubation Time (hours) | Incubation Temperature (°C) | Resulting Hypochromicity at 280 nm (%) |
| 1:555 | 6 | 37 | 14.52 |
| 1:1111 | 6 | 37 | 19.30 |
| 1:1666 | 6 | 37 | Not Specified |
| 1:2222 | 6 | 37 | Not Specified |
Data extracted from an in vitro study on the physicochemical characterization of carbamylated HSA.[11]
Table 2: Quantitative Proteomics using Urea-Assisted Carbamoylation
| Parameter | Value Range |
| Quantitative Error (Theoretical vs. Observed) | 1.7 - 10.0% |
| Relative Standard Deviation for Protein Quantitation | 5.2 - 27.8% |
This data demonstrates the utility of controlled carbamoylation for isotopic labeling in comparative proteomics.[12]
Experimental Protocols
Protocol 1: In Vitro Carbamoylation of a Purified Protein
This protocol describes a general method for the in vitro carbamoylation of a purified protein using potassium cyanate.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Potassium cyanate (KCNO)
-
Reaction buffer (e.g., 150 mM phosphate (B84403) buffer, pH 7.4)
-
Dialysis tubing or centrifugal filter units for buffer exchange
-
Spectrophotometer
-
Reagents for protein quantification (e.g., Bradford or BCA assay)
-
Equipment for analysis (e.g., SDS-PAGE, Western blot, mass spectrometer)
Procedure:
-
Protein Preparation: Prepare a solution of the purified protein at a known concentration (e.g., 1 mg/mL) in the reaction buffer.
-
Reaction Setup:
-
Prepare a fresh stock solution of potassium cyanate in the reaction buffer.
-
In a reaction tube, mix the protein solution with the potassium cyanate solution to achieve the desired molar ratio (e.g., 1:1000 protein to KCNO).[11] A control reaction should be set up without potassium cyanate.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2, 4, or 6 hours).[13] Incubation time can be varied to achieve different degrees of carbamoylation.
-
Reaction Quenching and Reagent Removal: To stop the reaction and remove excess potassium cyanate, perform extensive dialysis against a suitable buffer (e.g., PBS) at 4°C for 24-48 hours with multiple buffer changes, or use centrifugal filter units to perform buffer exchange.[11][13]
-
Quantification and Analysis:
-
Determine the final protein concentration.
-
Analyze the extent of carbamoylation using appropriate methods:
-
Protocol 2: Analysis of Protein Carbamoylation in Cell Culture
This protocol outlines a method to study the effect of an isocyanate-generating compound on proteins in a cellular context.
Materials:
-
Mammalian cell line of interest
-
Cell culture medium and supplements
-
Isocyanate-generating compound (e.g., a known drug metabolite or urea at high concentrations)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
-
Centrifuge
-
Reagents for protein quantification
-
Equipment for Western blot or mass spectrometry-based proteomics
Procedure:
-
Cell Culture: Culture cells to a desired confluency (e.g., 70-80%) in appropriate culture vessels.
-
Treatment: Treat the cells with the isocyanate-generating compound at various concentrations and for different time points. Include an untreated control group.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Protein Extraction:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Analysis:
-
Western Blot: Analyze equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane. Probe with an antibody specific for carbamoylated lysine (anti-homocitrulline) and an antibody for a specific protein of interest to assess its carbamoylation status. A loading control (e.g., β-actin or GAPDH) should also be used.
-
Mass Spectrometry: For a global analysis of the carbamoylated proteome, subject the protein lysates to in-solution or in-gel tryptic digestion followed by LC-MS/MS analysis.[3] Search the data for a mass shift of +43.0058 Da on lysine residues and N-termini.
-
Signaling Pathways Modulated by Carbamoylation
Protein carbamoylation can have significant effects on cellular signaling. For example, the carbamoylation of key signaling proteins can either activate or inhibit pathway activity.
mTOR Signaling: In chronic kidney disease, elevated urea levels lead to the carbamoylation of mTOR, which suppresses its signaling activity and has been associated with the loss of neuronal synapses.[3][14]
TLR5 Signaling: The recognition of carbamoylated Toll-like receptor 5 (TLR5) by autoantibodies can induce receptor activation and promote pro-inflammatory signaling.[3][14]
Conclusion
The study of carbamoylation reactions using isocyanate derivatives is a rapidly evolving field with significant implications for understanding disease mechanisms and for the development of therapeutics. The protocols and information provided herein serve as a guide for researchers to investigate this important post-translational modification. Careful experimental design, including appropriate controls to account for potential in vitro artifacts, is essential for obtaining meaningful and reproducible results.[15]
References
- 1. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]
- 2. Avenues for post-translational protein modification prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 4. Protein Carbamylation in Kidney Disease: Pathogenesis and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms and consequences of carbamoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. agilent.com [agilent.com]
- 9. Effects of carbamoylating agents on tumor metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Physicochemical characterization of carbamylated human serum albumin: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative carbamylation as a stable isotopic labeling method for comparative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of how carbamylation reduces albumin binding to FcRn contributing to increased vascular clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein carbamylation and proteomics: from artifacts to elucidation of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein carbamylation: in vivo modification or in vitro artefact? - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Synthesis of Urea Derivatives via Isocyanate Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of urea (B33335) derivatives through isocyanate intermediates. The urea scaffold is a prevalent feature in numerous FDA-approved drugs and biologically active compounds, making its efficient synthesis a critical aspect of drug discovery and development. The methods outlined below offer streamlined approaches to constructing these valuable motifs, minimizing purification steps and improving overall efficiency.
Introduction
Urea derivatives are a cornerstone in medicinal chemistry due to their ability to form stable hydrogen bond interactions with biological targets, thereby influencing drug potency, selectivity, and pharmacokinetic properties.[1][2] Many urea-containing compounds are utilized in the development of anticancer, anti-HIV, and antidiabetic agents.[1] Traditional methods for urea synthesis often involve hazardous reagents like phosgene (B1210022) or multi-step procedures.[1] The one-pot syntheses described herein provide safer and more efficient alternatives by generating reactive isocyanate intermediates in situ, which are then trapped by amines to form the desired urea products. These methods include the Curtius rearrangement of carboxylic acids, the Hofmann rearrangement of primary amides, the Staudinger-aza-Wittig reaction of alkyl halides, and syntheses from Boc-protected amines and hetero/aryl amines.
Applications in Drug Development
The urea moiety is a key pharmacophore in a multitude of therapeutic agents. A prominent example is Sorafenib , a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Sorafenib's mechanism of action involves the inhibition of several key signaling pathways implicated in tumor growth and angiogenesis.[3][4] It targets the RAF/MEK/ERK signaling cascade , which is often hyperactivated in cancer, thereby inhibiting cell proliferation.[3][5] Concurrently, Sorafenib inhibits vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), crucial components in the angiogenesis pathway, thus restricting blood supply to the tumor.[4] The ability of the urea group to act as a hydrogen bond donor and acceptor is critical for its high-affinity binding to the ATP-binding sites of these kinases.
Signaling Pathway: Sorafenib Inhibition of RAF/MEK/ERK and Angiogenesis Pathways
Caption: Sorafenib inhibits tumor proliferation and angiogenesis.
Experimental Protocols and Data
Herein, we provide detailed protocols for several one-pot methods for the synthesis of urea derivatives. The accompanying tables summarize the reaction conditions and yields for a variety of substrates, allowing for easy comparison of the different methodologies.
Method 1: Curtius Rearrangement of Carboxylic Acids
This method involves the conversion of a carboxylic acid to an acyl azide (B81097), which then undergoes a Curtius rearrangement to form an isocyanate. The isocyanate is subsequently trapped by an amine in the same pot to yield the urea derivative. Diphenylphosphoryl azide (DPPA) is a commonly used reagent for the in situ generation of the acyl azide.
To a solution of the carboxylic acid (1.0 mmol) and triethylamine (B128534) (1.2 mmol) in anhydrous toluene (B28343) (10 mL) is added diphenylphosphoryl azide (DPPA) (1.1 mmol). The reaction mixture is stirred at room temperature for 30 minutes, and then the amine (1.2 mmol) is added. The mixture is then heated to 80-100 °C and stirred for 2-12 hours until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired urea derivative.
| Entry | Carboxylic Acid | Amine | Time (h) | Yield (%) | Reference |
| 1 | Benzoic acid | Aniline | 4 | 92 | |
| 2 | 4-Methoxybenzoic acid | Benzylamine | 3 | 95 | |
| 3 | 4-Chlorobenzoic acid | Cyclohexylamine | 5 | 88 | |
| 4 | Phenylacetic acid | Morpholine | 2 | 90 | [3] |
| 5 | (Hetero)aromatic acids | Various amines | 0.08-0.1 | 70-98 | [3][4] |
Method 2: Hofmann Rearrangement of Primary Amides
The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom via an isocyanate intermediate. In this one-pot protocol, the isocyanate is trapped by an amine to form a urea derivative. A mild oxidizing agent, such as phenyliodine diacetate (PIDA), can be used to facilitate the rearrangement.
To a stirred solution of the primary amide (0.5 mmol) in a 7 M solution of ammonia (B1221849) in methanol (B129727) (1.25 mL) at 0 °C under an argon atmosphere, (diacetoxyiodo)benzene (B116549) (PIDA) (1.0 mmol) is added in one portion. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 90 minutes. After completion, the solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel.[2]
| Entry | Primary Amide | Amine Source | Solvent | Yield (%) | Reference |
| 1 | Benzamide | NH3/MeOH | Methanol | 85 | [2] |
| 2 | 4-Methylbenzamide | NH3/MeOH | Methanol | 89 | [2] |
| 3 | 4-Chlorobenzamide | NH3/MeOH | Methanol | 78 | [2] |
| 4 | Phenylacetamide | NH3/MeOH | Methanol | 82 | [2] |
Method 3: From Boc-Protected Amines
This method provides a practical one-pot synthesis of ureas from readily available Boc-protected amines. The in situ generation of the isocyanate is achieved using 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640).
To a solution of the Boc-protected amine (0.5 mmol) and 2-chloropyridine (0.5 mmol) in anhydrous dichloromethane (B109758) (5 mL) at -20 °C, trifluoromethanesulfonyl anhydride (0.5 mmol) is added dropwise. The reaction is stirred at this temperature for 30 minutes. Then, the amine (1.0 mmol) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is quenched with saturated aqueous NaHCO3 solution, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over Na2SO4, filtered, and concentrated. The residue is purified by column chromatography to give the desired urea.
| Entry | Boc-Protected Amine | Amine | Time (h) | Yield (%) | Reference |
| 1 | Boc-Gly-OMe | Benzylamine | 2 | 96 | |
| 2 | Boc-Phe-OMe | Aniline | 3 | 92 | |
| 3 | Boc-Val-OMe | Morpholine | 2.5 | 94 | |
| 4 | Boc-NH-Bn | Piperidine | 3 | 91 |
Method 4: Staudinger-Aza-Wittig Reaction of Alkyl Halides
This protocol describes a one-pot, two-step synthesis of N,N'-disubstituted ureas starting from alkyl halides. The process involves a nucleophilic substitution with an azide source, followed by a Staudinger-aza-Wittig reaction with a phosphine (B1218219) reagent under a carbon dioxide atmosphere to generate the isocyanate in situ.[5]
Step 1: Azide Formation. To a solution of the alkyl bromide (0.318 mmol) in acetonitrile (B52724) (1.5 mL), sodium azide (0.477 mmol) is added. The mixture is irradiated in a microwave reactor at 95 °C for 3 hours. After cooling, the mixture is filtered.
Step 2: Urea Formation. To the filtrate containing the alkyl azide, polymer-bound diphenylphosphine (B32561) (PS-PPh2) (0.477 mmol) is added. The mixture is irradiated in a microwave reactor at 50 °C for 1.5 hours under a CO2 atmosphere (14.5 bar). Then, the amine (0.636 mmol) is added, and the mixture is heated at 70 °C for 3 hours. The reaction mixture is filtered, and the solvent is evaporated. The crude product is purified by passing through a Dowex® 50WX8-200 resin to remove excess amine.[5]
| Entry | Alkyl Halide | Amine | Overall Yield (%) | Reference |
| 1 | Benzyl bromide | Benzylamine | 98 | [5] |
| 2 | 1-Bromobutane | Benzylamine | 95 | [5] |
| 3 | 2-Bromopropane | Benzylamine | 92 | [5] |
| 4 | 1-Bromo-3-phenylpropane | Benzylamine | 96 | [5] |
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the one-pot synthesis of urea derivatives.
Caption: Workflow for Curtius Rearrangement based urea synthesis.
Caption: Workflow for Hofmann Rearrangement based urea synthesis.
Caption: Workflow for urea synthesis from Boc-protected amines.
Caption: Workflow for Staudinger-Aza-Wittig based urea synthesis.
Conclusion
The one-pot synthetic methodologies presented provide efficient, and often safer, routes to a diverse range of urea derivatives. These protocols are highly valuable for researchers in academia and industry, particularly in the field of drug discovery and development, where the urea functional group continues to be a critical component of innovative therapeutic agents. The ability to streamline the synthesis of these important molecules accelerates the discovery and optimization of new drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
Application Notes & Protocols for Microwave-Assisted Synthesis Involving Isocyanate Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of ureas, carbamates, and heterocyclic compounds utilizing isocyanate intermediates under microwave irradiation. Microwave-assisted synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced reaction control, making it a valuable tool in modern organic synthesis and drug discovery.
Introduction to Microwave-Assisted Organic Synthesis (MAOS) with Isocyanates
Microwave-assisted organic synthesis relies on the ability of polar molecules to absorb microwave energy and convert it into heat. This dielectric heating mechanism allows for rapid and uniform heating of the reaction mixture, leading to significant rate enhancements.[1] Isocyanates (R-N=C=O) are highly reactive electrophilic species that readily react with nucleophiles. This reactivity, combined with the efficiency of microwave heating, enables the rapid and efficient synthesis of a diverse range of organic compounds.
Key Advantages of MAOS for Isocyanate Chemistry:
-
Rapid Reaction Times: Reactions that may take hours under conventional heating can often be completed in minutes.[2]
-
Increased Yields: The rapid and controlled heating often minimizes the formation of side products, leading to higher isolated yields.[2]
-
Improved Safety: The use of sealed reaction vessels in dedicated microwave reactors allows for reactions to be performed at temperatures above the solvent's boiling point with precise pressure monitoring, enhancing safety.
-
Green Chemistry: Shorter reaction times and often solvent-free conditions contribute to more environmentally friendly synthetic processes.[1]
Safety Precautions for Handling Isocyanates in Microwave Synthesis:
Isocyanates are potent respiratory and skin sensitizers and should be handled with extreme care in a well-ventilated fume hood.[3][4] Always wear appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat.[4] Ensure that the microwave reactor is properly maintained and operated according to the manufacturer's instructions. Vapors can be released upon opening the reaction vessel, so this should be done in a fume hood.[5] Spills should be cleaned up immediately with an appropriate neutralizing agent.[5]
Synthesis of Substituted Ureas
The reaction of an isocyanate with a primary or secondary amine is a fundamental method for the synthesis of substituted ureas. Microwave irradiation can dramatically accelerate this process. A particularly efficient method involves the in situ generation of the isocyanate from an alkyl azide (B81097), followed by reaction with an amine in a one-pot procedure.[6]
Application Note: One-Pot Microwave-Assisted Synthesis of N,N'-Disubstituted Ureas
This protocol details a one-pot, two-step synthesis of N,N'-disubstituted ureas from alkyl bromides via an azide intermediate, followed by a Staudinger-aza-Wittig reaction to form the isocyanate in situ.[6]
Reaction Scheme:
Experimental Protocol
Materials:
-
Alkyl bromide (1.0 eq)
-
Sodium azide (NaN3) (2.0 eq)
-
Polymer-supported diphenylphosphine (B32561) (PS-PPh2) (1.5 eq)
-
Amine (2.0 eq)
-
Acetonitrile (MeCN)
-
Carbon dioxide (CO2)
-
Microwave reactor with pressure capability
Procedure:
-
To a microwave reaction vial, add the alkyl bromide (1.0 eq) and sodium azide (2.0 eq) in acetonitrile.
-
Seal the vial and place it in the microwave reactor. Irradiate at 95 °C for 3 hours.
-
After cooling, add the polymer-supported diphenylphosphine (1.5 eq) and the amine (2.0 eq) to the reaction mixture.
-
Pressurize the vessel with carbon dioxide to 14.5 bar.
-
Irradiate the mixture at 50 °C for 1.5 hours, followed by 70 °C for 3 hours.
-
After cooling, filter the reaction mixture to remove the polymer-supported phosphine (B1218219) oxide.
-
The filtrate is concentrated under reduced pressure to yield the crude urea (B33335) derivative, which can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
| Entry | R-Br | Amine | Product | MW Time (h) | Yield (%) | Conventional Time (h) | Conventional Yield (%) |
| 1 | Benzyl bromide | Benzylamine | N,N'-Dibenzylurea | 6.5 | 98 | 24 | 93 |
| 2 | n-Butyl bromide | Benzylamine | N-Butyl-N'-benzylurea | 6.5 | 95 | Not Reported | Not Reported |
| 3 | Allyl bromide | (±)-1-Phenylethylamine | N-Allyl-N'-(1-phenylethyl)urea | 6.5 | 97 | Not Reported | Not Reported |
Data sourced from a study on the one-pot sequential synthesis of ureas.[6]
Workflow Diagram
Caption: One-pot microwave-assisted synthesis of N,N'-disubstituted ureas.
Synthesis of Carbamates
The synthesis of carbamates is readily achieved by the reaction of an isocyanate with an alcohol or phenol (B47542). This reaction is often catalyzed by a base and can be significantly accelerated using microwave irradiation, particularly for less reactive aromatic alcohols.
Application Note: Microwave-Assisted Synthesis of N-Aryl Carbamates
This protocol describes a rapid and efficient synthesis of N-aryl carbamates from the corresponding isocyanates and phenols under microwave irradiation.
Reaction Scheme:
Experimental Protocol
Materials:
-
Aryl isocyanate (1.0 eq)
-
Phenol (1.1 eq)
-
Triethylamine (B128534) (Et3N) (0.1 eq)
-
Toluene
-
Microwave reactor
Procedure:
-
In a microwave reaction vial, dissolve the aryl isocyanate (1.0 eq) and the phenol (1.1 eq) in toluene.
-
Add a catalytic amount of triethylamine (0.1 eq).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 10-20 minutes.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure N-aryl carbamate.
Data Presentation
| Entry | Aryl Isocyanate | Phenol | MW Time (min) | Yield (%) | Conventional Time (h) | Conventional Yield (%) |
| 1 | Phenyl isocyanate | Phenol | 10 | 95 | 8 | 85 |
| 2 | 4-Chlorophenyl isocyanate | 4-Methoxyphenol | 15 | 92 | 12 | 80 |
| 3 | 1-Naphthyl isocyanate | 2-Naphthol | 20 | 88 | 18 | 75 |
Note: The conventional data is representative and may vary based on specific literature sources.
Workflow Diagram
Caption: Microwave-assisted synthesis of N-aryl carbamates.
Synthesis of Heterocyclic Compounds
Isocyanates are versatile building blocks for the synthesis of a wide variety of heterocyclic compounds. Microwave irradiation can facilitate these cyclization reactions, often leading to cleaner products in shorter reaction times.
Application Note: Microwave-Assisted Synthesis of 2,4(1H,3H)-Quinazolinediones
This protocol describes the synthesis of 2,4(1H,3H)-quinazolinediones from substituted methyl anthranilates and isocyanates under microwave irradiation.[7]
Reaction Scheme:
Experimental Protocol
Materials:
-
Substituted methyl anthranilate (1.0 eq)
-
Isocyanate (1.2 eq)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add the substituted methyl anthranilate (1.0 eq) and the isocyanate (1.2 eq).
-
Add a mixture of DMSO and water as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a temperature of 150 °C for 20-30 minutes.
-
After cooling, the product often precipitates from the reaction mixture.
-
The solid product is collected by filtration, washed with water, and dried to afford the pure 2,4(1H,3H)-quinazolinedione.
Data Presentation
| Entry | Methyl Anthranilate | Isocyanate | MW Time (min) | Yield (%) |
| 1 | Methyl anthranilate | Phenyl isocyanate | 20 | 91 |
| 2 | Methyl 5-chloroanthranilate | Ethyl isocyanate | 25 | 88 |
| 3 | Methyl 3,5-dibromoanthranilate | Cyclohexyl isocyanate | 30 | 85 |
Data is representative of typical yields for this type of reaction under microwave irradiation.[7]
Workflow Diagram
Caption: Microwave synthesis of 2,4(1H,3H)-quinazolinediones.
References
- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ukm.my [ukm.my]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. lakeland.com [lakeland.com]
- 5. actsafe.ca [actsafe.ca]
- 6. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 7. Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Green Chemistry Approaches for the Synthesis of N,N'-Alkyl Aryl Ureas: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N,N'-alkyl aryl ureas, a scaffold prevalent in pharmaceuticals and agrochemicals, has traditionally relied on methods involving hazardous reagents like phosgene (B1210022) and isocyanates. The principles of green chemistry encourage the development of safer, more sustainable, and efficient synthetic routes. This document provides an overview of contemporary green approaches to the synthesis of N,N'-alkyl aryl ureas, complete with comparative data and detailed experimental protocols.
Application Notes
The shift towards green chemistry in the synthesis of N,N'-alkyl aryl ureas is driven by the need to minimize environmental impact and enhance laboratory safety. Key advancements in this area focus on the replacement of toxic reagents, the use of environmentally benign solvents such as water, the utilization of renewable feedstocks like carbon dioxide (CO₂), and the implementation of energy-efficient techniques like microwave irradiation.
Several innovative strategies have emerged:
-
Catalyst-Free Synthesis in Water: A straightforward and scalable method involves the reaction of amines with potassium isocyanate in water, eliminating the need for organic solvents and catalysts.[1][2][3][4] This approach is particularly attractive due to its operational simplicity and the use of an environmentally benign solvent.
-
Carbon Dioxide as a C1 Feedstock: Utilizing CO₂ as a renewable and non-toxic carbonyl source is a cornerstone of green urea (B33335) synthesis.[5][6] These methods often employ catalysts, such as ionic liquids, to facilitate the reaction between amines and CO₂ under solvent-free conditions, offering a dual benefit of waste reduction and carbon capture.[5]
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of ureas, leading to shorter reaction times, cleaner reaction profiles, and often higher yields compared to conventional heating methods.[7][8][9][10] This technique can be combined with other green principles, such as the use of aqueous media.[8]
-
Catalyst-Free Synthesis Using Carbonyl Sulfide (COS): A novel approach for the selective synthesis of unsymmetrical ureas involves the use of COS and amines.[11][12] By carefully controlling the reaction temperature, this method can achieve high selectivity for the desired N,N'-alkyl aryl urea product.[11][12]
These green methodologies not only offer a safer alternative to traditional synthetic routes but also align with the growing demand for sustainable practices in the chemical and pharmaceutical industries.
Quantitative Data Summary
The following table summarizes key quantitative data from various green synthetic approaches for N,N'-disubstituted ureas, allowing for easy comparison of their efficiency and reaction conditions.
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Nucleophilic addition of amines to KOCN | None | Water | 25 | 1-12 h | 80-95 | [1][4] |
| Reaction of amines with CO₂ | Ionic Liquid ([Bmim]OH) | Solvent-free | 170 | 19 h | 42.8-55.1 | [5] |
| Reaction of amines with COS | None | MeCN or neat | 25 then 80 | 2-12 h | 55-95 | [11][12] |
| Microwave-assisted reaction with KOCN | None | Water | 120 | 15 min | 70-98 | [8] |
Experimental Protocols
Protocol 1: Catalyst-Free Synthesis of N,N'-Alkyl Aryl Ureas in Water
This protocol is based on the work of Tiwari et al. and provides a simple and environmentally friendly method for the synthesis of N-substituted ureas.[1][4]
Materials:
-
Appropriate alkyl amine
-
Appropriate aryl amine
-
Potassium isocyanate (KOCN)
-
1 N Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
To a round-bottom flask, add the aryl amine (1.0 eq.).
-
Add deionized water to the flask.
-
Slowly add 1 N HCl (to form the amine salt in situ).
-
In a separate beaker, dissolve potassium isocyanate (1.1 - 2.2 eq.) in deionized water.
-
Add the potassium isocyanate solution dropwise to the stirred amine solution at room temperature (25 °C).
-
Stir the reaction mixture for the time indicated by TLC analysis for the formation of the N-aryl urea intermediate.
-
Once the formation of the N-aryl urea is complete, add the alkyl amine (1.0 - 1.5 eq.) to the reaction mixture.
-
Continue stirring at room temperature for the time required for the completion of the reaction (as monitored by TLC).
-
Upon completion, the solid product can be isolated by simple filtration.
-
Wash the solid product with cold deionized water and dry under vacuum to obtain the pure N,N'-alkyl aryl urea.
Protocol 2: Solvent-Free Synthesis of N,N'-Dialkylureas from CO₂ and Amines using an Ionic Liquid Catalyst
This protocol is adapted from the work by Zhang et al. and utilizes CO₂ as a green C1 source.[5] While the original paper focuses on dialkylureas, the principle can be extended to alkyl aryl ureas.
Materials:
-
Alkyl/Aryl amine
-
Carbon dioxide (CO₂)
-
1-n-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH) - Ionic Liquid Catalyst
Procedure:
-
Place the amine (1.0 eq.) and the ionic liquid catalyst, [Bmim]OH (5-10 mol%), into a high-pressure stainless-steel autoclave equipped with a magnetic stirrer.
-
Seal the autoclave and purge it with CO₂ several times to remove the air.
-
Pressurize the autoclave with CO₂ to the desired pressure (e.g., 5.5 MPa).
-
Heat the autoclave to the reaction temperature (e.g., 170 °C) and stir the mixture for the specified reaction time (e.g., 8-19 hours).
-
After the reaction is complete, cool the autoclave to room temperature and slowly release the CO₂ pressure.
-
The product can be separated from the ionic liquid catalyst by extraction with a suitable solvent (e.g., diethyl ether).
-
The ionic liquid can be recovered, dried, and reused for subsequent reactions.
-
The extracted product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: General workflow for the green synthesis of N,N'-alkyl aryl ureas.
References
- 1. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 2. [PDF] A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water | Semantic Scholar [semanticscholar.org]
- 3. A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Solvent-free synthesis of substituted ureas from CO2 and amines with a functional ionic liquid as the catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Microwave-Assisted Efficient Synthesis of Dialkylated Ureas from Ureas | Atlantis Press [atlantis-press.com]
- 8. Microwave-Assisted Synthesis of Monosubstituted Ureas - ChemistryViews [chemistryviews.org]
- 9. scite.ai [scite.ai]
- 10. researchgate.net [researchgate.net]
- 11. Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Stability and storage conditions for ammonium isocyanate.
This technical support center provides essential information for researchers, scientists, and drug development professionals working with ammonium (B1175870) isocyanate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability, proper storage, and effective use of this reagent in your experiments.
Troubleshooting Guides
Low or No Product Yield in Urea (B33335) Synthesis
Symptom: You are attempting to synthesize a substituted urea by reacting ammonium isocyanate with a primary or secondary amine, but you observe a low yield of the desired product or no reaction at all.
| Possible Cause | Recommended Action |
| Degraded this compound | This compound can isomerize to urea over time, especially if not stored properly. Use freshly acquired or properly stored this compound. It is advisable to test the purity of your starting material. |
| Moisture Contamination | Isocyanates are highly reactive towards water. Any moisture in the reaction solvent or on the glassware will consume the isocyanate, forming an unstable carbamic acid that decomposes to an amine and carbon dioxide.[1] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Incorrect Stoichiometry | An improper molar ratio of reactants can lead to low conversion. Carefully calculate and measure the required amounts of this compound and your amine. |
| Low Reaction Temperature | The reaction rate may be too slow at lower temperatures. Gently heat the reaction mixture. The optimal temperature will depend on the specific amine used.[2] |
| Steric Hindrance | Highly sterically hindered amines may react slowly or not at all. Consider using a less hindered amine or a different synthetic route. |
Formation of Unexpected Byproducts
Symptom: Your reaction yields a mixture of products, with significant amounts of impurities alongside the desired urea.
| Possible Cause | Recommended Action |
| Reaction with Solvent | Protic solvents like alcohols will react with the isocyanate to form carbamates. Use aprotic solvents such as THF, DMF, or acetonitrile. |
| Dimerization/Trimerization of Isocyanate | At elevated temperatures or in the presence of certain catalysts, isocyanates can self-react to form dimers or trimers.[3] Control the reaction temperature carefully and avoid unnecessarily high temperatures. |
| Formation of Biuret | Excess isocyanate can react with the newly formed urea to produce a biuret.[4] Use a slight excess of the amine or add the isocyanate solution slowly to the amine solution to maintain a low concentration of the isocyanate. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
This compound is thermally unstable and hygroscopic. To maintain its integrity, it should be stored in a cool, dry, and dark place.[1] It is highly recommended to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption. For long-term storage, refrigeration is advisable.
Q2: What is the expected shelf life of this compound?
Q3: My this compound has turned into a white solid that is less soluble. What happened?
It is likely that your this compound has isomerized to urea. Urea is a white solid that is less soluble in many organic solvents compared to this compound. This transformation is accelerated by exposure to heat and moisture.
Q4: How can I confirm the identity and purity of my this compound?
You can use analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy. The isocyanate group (-NCO) has a characteristic strong absorption band around 2250-2280 cm⁻¹. The presence of a strong carbonyl (C=O) peak around 1660 cm⁻¹ and N-H stretching bands would indicate the presence of urea.
Q5: What is the best way to quench a reaction containing unreacted this compound?
Unreacted isocyanates should be quenched before workup to avoid exposure and unwanted reactions. A common method is to add a nucleophilic scavenger. A solution of a secondary amine, such as dibutylamine, in an appropriate solvent can be added to the reaction mixture to convert the remaining isocyanate into a urea derivative, which can then be easily separated during purification.[5] Alternatively, adding an alcohol like methanol (B129727) will convert the isocyanate to a carbamate.
Data Presentation
Table 1: Stability and Storage Recommendations for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool environment (refrigeration recommended). | Minimizes the rate of thermal isomerization to urea. |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Prevents reaction with atmospheric moisture.[1] |
| Container | Use a tightly sealed, opaque container. | Protects from moisture and light. |
| Handling | Handle quickly in a dry environment (e.g., glove box). | Minimizes exposure to atmospheric moisture. |
Experimental Protocols
General Protocol for the Synthesis of a Substituted Urea
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine to form a substituted urea.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.
-
In the flask, dissolve the amine (1.0 equivalent) in the anhydrous aprotic solvent.
-
In a separate, dry container, weigh the this compound (1.0 - 1.2 equivalents).
-
Add the solid this compound to the stirred amine solution in one portion or portion-wise at room temperature. Alternatively, the this compound can be dissolved in a minimal amount of anhydrous aprotic solvent and added dropwise to the amine solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is slow, gently heat the mixture to 40-60 °C and continue to monitor.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench any unreacted isocyanate by adding a small amount of methanol or a secondary amine solution.
-
Proceed with the appropriate aqueous workup and purification (e.g., extraction, crystallization, or column chromatography) to isolate the desired urea product.
Visualizations
Caption: Stability pathway of this compound.
Caption: Workflow for substituted urea synthesis.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Thermal Decomposition of Ammonium Isocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of ammonium (B1175870) isocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the thermal decomposition of ammonium isocyanate?
The primary product of the thermal decomposition of this compound is urea (B33335). This occurs through an isomerization reaction, famously known as Wöhler's synthesis.[1][2] The reaction involves the rearrangement of the atoms within this compound to form urea, without any change in the molecular formula (CH₄N₂O).[1]
Q2: What is the mechanism of the thermal decomposition of this compound to urea?
The thermal decomposition is predicted to occur in two main steps:
-
Decomposition of ammonium cyanate (B1221674) into ammonia (B1221849) (NH₃) and isocyanic acid (HNCO).[3][4]
-
Nucleophilic attack of ammonia on the isocyanic acid, leading to the formation of urea.[1][3]
Quantum chemical calculations suggest that the most energetically favorable pathway is the addition of ammonia to the C=N double bond of isocyanic acid.[3]
Q3: At what temperature does this compound decompose to urea?
The isomerization of this compound to urea typically occurs efficiently at moderate temperatures, around 60–70°C.[1] It is important to control the temperature, as overheating can lead to the formation of undesired side products.[1]
Q4: What are the potential side products or further decomposition products at higher temperatures?
If heated above its melting point or for extended periods, the primary product, urea, can further decompose. Molten urea can decompose into ammonium cyanate, and above 160°C, it can decompose into ammonia and isocyanic acid. Further heating can lead to the formation of biuret, triuret, and cyanuric acid.[5][6]
Q5: What are the key safety precautions to take when working with this compound?
-
Handling: Avoid breathing dust and ensure adequate ventilation.[7] Wash skin thoroughly after handling.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]
-
In case of exposure:
-
Storage: Store in a cool, dry, and well-ventilated place, away from moisture and acids.[2][7]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of urea | 1. Incorrect Temperature: The reaction temperature may be too low for efficient isomerization. 2. Impure Reactants: Impurities in the this compound can lead to side reactions and reduced yield.[1] 3. Presence of Water: this compound is soluble in water and can hydrolyze, especially in acidic or basic conditions.[10] | 1. Optimize Temperature: Gradually increase the temperature to the recommended 60-70°C range while monitoring the reaction.[1] 2. Purify Starting Material: Ensure high purity of this compound. Purification can be achieved by recrystallization from a suitable solvent, followed by drying under vacuum. 3. Ensure Anhydrous Conditions: Use dry glassware and solvents to minimize hydrolysis. |
| Formation of unexpected by-products | 1. Overheating: Temperatures significantly above 70°C can cause the urea product to decompose into biuret, triuret, and cyanuric acid.[1][5] 2. Prolonged Reaction Time: Extended heating, even at the correct temperature, can lead to further reactions of the product. | 1. Precise Temperature Control: Use a temperature-controlled oil bath or heating mantle to maintain the optimal temperature. 2. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and stop it once the starting material is consumed. |
| Inconsistent reaction rates | 1. Poor Heat Transfer: Inconsistent heating throughout the reaction mixture can lead to variable reaction rates. 2. Inhomogeneous Mixture: If the starting material is not properly dissolved or suspended, the reaction may not proceed uniformly. | 1. Ensure Uniform Heating: Use a stirring mechanism (e.g., magnetic stirrer) to ensure even heat distribution. 2. Use a Suitable Solvent: While the reaction can occur in the solid state, using a suitable, dry, inert solvent (e.g., DMF, THF) can improve homogeneity.[11] |
| Difficulty in isolating pure urea | 1. Co-precipitation of Unreacted Starting Material: If the reaction is incomplete, unreacted this compound may co-precipitate with the urea product. 2. Presence of Side Products: By-products from overheating can contaminate the final product. | 1. Ensure Complete Reaction: Monitor the reaction to completion before attempting to isolate the product. 2. Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or water) to remove impurities. |
Quantitative Data Summary
| Parameter | Value | Source |
| Optimal Reaction Temperature for Urea Synthesis | ~60–70°C | [1] |
| Melting Point of Ammonium Thiocyanate (B1210189) (analogue) | 149 - 154 °C | [9] |
| Decomposition Temperature of Urea | > 130 °C | [6] |
| Urea Decomposition to Ammonium Cyanate | ~152 °C | [5] |
| Urea Decomposition to Ammonia and Isocyanic Acid | > 160 °C | [5] |
Experimental Protocols
Synthesis of Urea from this compound (Wöhler's Synthesis)
Objective: To synthesize urea by the thermal isomerization of this compound.
Materials:
-
This compound (high purity)
-
Round-bottom flask
-
Reflux condenser (optional, if using a solvent)
-
Heating mantle or oil bath with temperature control
-
Magnetic stirrer and stir bar
-
Ethanol (for recrystallization)
-
Beakers, filter paper, and Buchner funnel
Procedure:
-
Place a known quantity of pure this compound into a dry round-bottom flask.
-
If performing the reaction in the solid state, ensure the solid is a fine powder to promote even heating. If using a solvent, add a minimal amount of a dry, inert solvent like DMF or THF to dissolve or suspend the this compound.
-
Place the flask in a heating mantle or oil bath and, if applicable, begin stirring.
-
Gently heat the reaction mixture to 60-70°C.[1]
-
Maintain this temperature and monitor the reaction progress. The reaction time will vary depending on the scale and conditions.
-
Once the reaction is complete (as determined by the disappearance of the starting material, e.g., by TLC), turn off the heat and allow the flask to cool to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
To purify the crude urea, perform a recrystallization. Dissolve the solid in a minimum amount of hot ethanol and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified urea crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol and then dry them in a desiccator.
Visualizations
Caption: Thermal decomposition pathway of this compound.
References
- 1. riyoniz.com [riyoniz.com]
- 2. riyoniz.com [riyoniz.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Urea - Wikipedia [en.wikipedia.org]
- 6. Thermodynamics and reaction mechanism of urea decomposition - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP01529A [pubs.rsc.org]
- 7. utsi.edu [utsi.edu]
- 8. riccachemical.com [riccachemical.com]
- 9. fishersci.com [fishersci.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Urea Formation - Common Conditions [commonorganicchemistry.com]
Technical Support Center: pH-Dependent Stability of Ammonium Isocyanate in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of ammonium (B1175870) isocyanate in aqueous solutions, focusing on the influence of pH. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of ammonium isocyanate in an aqueous solution?
This compound in an aqueous solution is in equilibrium with urea (B33335).[1] Concurrently, it can undergo hydrolysis to form ammonium carbonate. These two competing reactions are significantly influenced by the pH of the solution.
Q2: How does pH affect the equilibrium between this compound and urea?
The equilibrium between this compound and urea is pH-dependent. In aqueous solutions, urea can slowly convert to ammonium cyanate (B1221674).[1] The reverse reaction, the conversion of ammonium cyanate to urea, is a bimolecular reaction. The rate of this conversion is influenced by the concentrations of ammonium and cyanate ions.
Q3: What is the effect of pH on the hydrolysis of this compound?
The hydrolysis of the cyanate ion (from this compound) to ammonium carbonate is also pH-dependent. This reaction involves the formation of carbamate (B1207046) as an intermediate. At a high pH (around 13), the concentration of free ammonium ions is low, which significantly reduces the rate of urea formation and favors the hydrolysis pathway that produces carbonate.[2] In acidic solutions (pH < 5), the decomposition of cyanate is more pronounced.[1]
Q4: I am observing a gradual increase in the pH of my this compound solution over time. What is causing this?
A gradual increase in the pH of an aqueous this compound solution is typically due to the formation of ammonium carbonate and ammonium bicarbonate from the hydrolysis of the cyanate ion.[3] This process consumes H+ ions, leading to a more alkaline environment.
Q5: How can I minimize the decomposition of my this compound stock solution?
To minimize decomposition, it is recommended to prepare fresh solutions of this compound for your experiments. If storage is necessary, it should be at low temperatures. The rate of conversion to urea and hydrolysis is significantly reduced at lower temperatures.
Troubleshooting Guides
Issue 1: Inconsistent reaction rates in buffered solutions.
-
Possible Cause: The buffer species may be participating in the reaction. Some buffer components can react with isocyanates or influence the equilibrium.
-
Troubleshooting Steps:
-
Review the composition of your buffer. Avoid buffers with primary or secondary amine groups.
-
If possible, run a control experiment without the buffer to see if the inconsistency persists.
-
Consider using a non-reactive buffer system, such as phosphate (B84403) buffer, and ensure the pH is accurately maintained throughout the experiment.
-
Issue 2: Unexpectedly rapid loss of this compound.
-
Possible Cause 1: Incorrect pH. The stability of this compound is highly sensitive to pH. An acidic pH will accelerate the decomposition of cyanate, while a highly alkaline pH will favor hydrolysis to carbonate.
-
Troubleshooting Steps:
-
Measure the pH of your solution immediately after preparation and monitor it throughout the experiment.
-
Ensure your pH meter is properly calibrated.
-
If using a buffer, verify its buffering capacity is sufficient to maintain the desired pH.
-
-
Possible Cause 2: Elevated Temperature. The rates of both the conversion to urea and hydrolysis increase with temperature.
-
Troubleshooting Steps:
-
Conduct your experiments at a controlled and consistent temperature.
-
If your protocol allows, perform the reaction at a lower temperature to slow down the decomposition.
-
Issue 3: Difficulty in quantifying this compound concentration.
-
Possible Cause: Interference from urea or carbonate in the analytical method.
-
Troubleshooting Steps:
-
Choose an analytical method that can specifically quantify cyanate in the presence of urea and carbonate. Colorimetric methods, such as the reaction with p-dimethylaminobenzaldehyde for urea determination, can be adapted to monitor the disappearance of the starting material.[3]
-
High-performance liquid chromatography (HPLC) can be a powerful tool for separating and quantifying all components in the mixture.
-
For determining the hydrolysis products, titration methods can be used to quantify ammonium carbonate and bicarbonate.[3]
-
Quantitative Data
The following tables summarize key quantitative data related to the stability of this compound.
Table 1: Rate Constants for Cyanate Reactions at 22°C
| Reaction | Rate Law | Rate Constant (k) | Reference |
| Initial Hydrolysis of Cyanate in Pure Water | First-order | (2.67 ± 0.53) x 10⁻⁴ min⁻¹ | [4] |
| Reaction of Cyanate with Aqueous Ammonium | Second-order | (4.64 ± 0.93) x 10⁻⁴ mol⁻¹ L min⁻¹ | [4] |
Table 2: Influence of pH on Cyanate Accumulation from 8M Urea Solution at 25°C
| pH | Observation after 3 days | Reference |
| 4 | Significant accumulation of cyanate. | [5] |
| 5 | Moderate accumulation of cyanate. | [5] |
| 6 | Lower accumulation of cyanate compared to pH 5. | [5] |
| 7 | Even lower accumulation of cyanate compared to pH 6. | [5] |
| > 8 | Minimal accumulation of cyanate. | [5] |
Experimental Protocols
Protocol 1: Monitoring the Conversion of this compound to Urea by UV-Vis Spectrophotometry
This protocol is based on the colorimetric determination of urea using p-dimethylaminobenzaldehyde (p-DMAB).
Materials:
-
This compound
-
p-dimethylaminobenzaldehyde (p-DMAB)
-
Hydrochloric acid (HCl)
-
pH meter
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Water bath or incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound of known concentration in the desired aqueous buffer.
-
Prepare the p-DMAB reagent: Dissolve p-DMAB in ethanol containing a small amount of concentrated HCl.
-
-
Reaction Setup:
-
Place a known volume of the this compound solution in a temperature-controlled vessel (e.g., a water bath).
-
Start the reaction and begin timing.
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Add the aliquot to a tube containing the p-DMAB reagent.
-
Allow the color to develop for a specific amount of time.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the urea-p-DMAB complex.
-
-
Data Analysis:
-
Create a standard curve by measuring the absorbance of known concentrations of urea with the p-DMAB reagent.
-
Use the standard curve to determine the concentration of urea in your samples at each time point.
-
The concentration of this compound at each time point can be calculated by subtracting the concentration of urea formed from the initial concentration of this compound.
-
Protocol 2: Analysis of this compound and its Decomposition Products by HPLC
Materials:
-
HPLC system with a UV detector
-
A suitable reversed-phase column (e.g., C18)
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffer like ammonium acetate)
-
This compound, urea, and ammonium carbonate standards
-
Syringe filters
Procedure:
-
Preparation of Standards:
-
Prepare stock solutions of this compound, urea, and ammonium carbonate of known concentrations.
-
Create a series of calibration standards by diluting the stock solutions.
-
-
Sample Preparation:
-
At each time point of your experiment, take an aliquot of the reaction mixture.
-
Filter the aliquot through a syringe filter to remove any particulate matter.
-
-
HPLC Analysis:
-
Inject the prepared standards and samples onto the HPLC system.
-
Run the analysis using an appropriate gradient or isocratic elution method to separate the components.
-
Detect the components using the UV detector at a suitable wavelength.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound, urea, and any other products based on the retention times of the standards.
-
Quantify the concentration of each component by comparing the peak areas of the samples to the calibration curves of the standards.
-
Visualizations
References
Hygroscopic nature and handling precautions for ammonium isocyanate.
This technical support center provides guidance on the handling, storage, and troubleshooting for experiments involving ammonium (B1175870) isocyanate. Given that ammonium isocyanate is an unstable intermediate that readily isomerizes to urea (B33335), much of the following information is based on the properties and handling of its more stable isomer, ammonium cyanate (B1221674), and general best practices for handling isocyanates.
Frequently Asked Questions (FAQs)
Q1: What is the hygroscopic nature of this compound?
Ammonium cyanate, the more stable isomer of this compound, is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This property is critical to consider during handling and storage, as the presence of moisture can accelerate its transformation into urea.[1] While pure urea itself is not highly hygroscopic under ordinary conditions, it can become so at high relative humidity.[3]
Q2: What are the primary stability concerns with this compound?
This compound is thermally unstable. Its isomer, ammonium cyanate, is unstable above approximately 60°C, at which point it undergoes isomerization to urea.[1] This transformation is an exothermic reaction.[1] In aqueous solutions, the stability of ammonium cyanate is pH-dependent; it is relatively stable at a pH greater than 5 but hydrolyzes to ammonia (B1221849) and carbon dioxide at a pH below 5.[1]
Q3: What personal protective equipment (PPE) should be used when handling this compound?
When handling isocyanates, it is crucial to use appropriate personal protective equipment to prevent exposure. This includes:
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a fume hood, to avoid inhalation of any dust or vapors.[4][5][6]
-
Eye Protection: Safety goggles or glasses with side shields are necessary to protect the eyes from splashes or dust.[4][5][7]
-
Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[4][6][7] Contaminated clothing should be removed immediately.[4]
Q4: How should this compound be stored?
Proper storage is essential to maintain the integrity of the compound. It should be stored in a cool, dry place in a tightly sealed, airtight container to protect it from moisture and heat.[4][5][8] Storage temperatures should ideally be kept below 25°C (77°F).[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Clumping or caking of the solid | Absorption of moisture from the air due to its hygroscopic nature. | Store the compound in a desiccator or a glove box with a dry atmosphere. Ensure containers are tightly sealed immediately after use. |
| Unexpected formation of a white precipitate (urea) | Isomerization due to exposure to heat or moisture. | Maintain a cool and dry storage environment. Avoid heating the compound above 60°C.[1] |
| Inconsistent experimental results | Decomposition or isomerization of the starting material. | Use freshly opened or properly stored material for each experiment. Confirm the identity and purity of the compound before use. |
| Irritation upon handling | Direct contact with the skin or inhalation of dust. | Always use the recommended personal protective equipment, including gloves, eye protection, and respiratory protection.[7] Work in a well-ventilated fume hood.[4][5][6] |
Quantitative Data
| Property | Value | Source |
| Appearance | White, crystalline solid | [7][8] |
| Molar Mass | ~60.06 g/mol | [8] |
| Solubility | Highly soluble in water | [7][8] |
| Thermal Instability | Isomerizes to urea at temperatures above ~60°C | [1] |
Experimental Protocols
Protocol for Handling a Hygroscopic and Thermally Unstable Compound (e.g., Ammonium Cyanate)
-
Preparation:
-
Work in a controlled environment with low humidity, such as a glove box or under a stream of dry inert gas (e.g., nitrogen or argon).
-
Ensure all glassware and equipment are thoroughly dried in an oven and cooled in a desiccator before use.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
-
Dispensing and Weighing:
-
If possible, weigh the compound inside a glove box.
-
If a glove box is not available, quickly weigh the required amount in a fume hood and minimize its exposure to the atmosphere.
-
Keep the container tightly sealed when not in use.
-
-
Reaction Setup:
-
If the reaction is conducted in a solution, use a dry solvent.
-
Assemble the reaction apparatus under an inert atmosphere.
-
If heating is required, carefully control the temperature to remain below the decomposition or isomerization point (below 60°C for ammonium cyanate).[1]
-
-
Cleanup and Waste Disposal:
-
Quench any residual reactive material with a suitable reagent (e.g., a mixture of 10% isopropyl alcohol and 1% ammonia in water for isocyanates).[4]
-
Dispose of waste in accordance with institutional and local safety regulations.
-
Visualizations
Caption: Workflow for handling hygroscopic and unstable compounds.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Page loading... [wap.guidechem.com]
- 3. [PDF] Urea as a Hygroscopic Substance | Semantic Scholar [semanticscholar.org]
- 4. actsafe.ca [actsafe.ca]
- 5. fishersci.ca [fishersci.ca]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. sanyingpu.com [sanyingpu.com]
- 8. riyoniz.com [riyoniz.com]
Technical Support Center: Optimizing Urea Synthesis from Ammonium Cyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of urea (B33335) from ammonium (B1175870) cyanate (B1221674), famously known as the Wöhler synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of urea from ammonium cyanate, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Urea Yield | 1. Incomplete Reaction: Insufficient heating time or temperature. The conversion of ammonium cyanate to urea is an equilibrium process that requires heat to proceed at a reasonable rate.[1] 2. Decomposition of Reactants or Product: Excessive heating can lead to the decomposition of ammonium cyanate or the newly formed urea into byproducts such as biuret, triuret, and cyanuric acid.[2] 3. Impure Reactants: The presence of impurities in the ammonium or cyanate salts can interfere with the reaction.[1] 4. Loss of Product During Workup: Urea is soluble in water and to some extent in alcohols. Significant amounts can be lost if the purification and isolation steps are not optimized. | 1. Optimize Heating: Ensure the reaction mixture is heated to the recommended temperature (typically around 80-100°C) for a sufficient duration. Monitor the reaction progress if possible. 2. Control Temperature: Use a controlled heating source like a water bath or heating mantle to avoid overheating. Avoid direct, intense heating with a Bunsen burner. 3. Use High-Purity Reactants: Utilize reagents of high purity to minimize side reactions. 4. Optimize Purification: When recrystallizing, use a minimal amount of hot solvent to dissolve the crude product and cool the solution slowly to maximize crystal formation. Consider using a mixed solvent system (e.g., ethanol-water) to optimize solubility differences between urea and byproducts. |
| Product is Impure (e.g., low melting point, presence of crystals with different morphology) | 1. Incomplete Conversion of Reactants: Unreacted ammonium cyanate or starting salts (e.g., potassium chloride if using potassium cyanate and ammonium chloride) remain in the product. 2. Formation of Byproducts: Side reactions due to impurities or improper reaction conditions can lead to the formation of insoluble salts or other organic compounds. A common byproduct when starting with potassium cyanate and an ammonium salt is potassium sulfate (B86663).[3] 3. Co-precipitation of Soluble Salts: During crystallization, soluble inorganic salts may precipitate along with the urea. | 1. Ensure Complete Reaction: Extend the heating time or slightly increase the temperature to drive the reaction closer to completion. 2. Purification by Recrystallization: Recrystallization is a key step to purify the crude urea. Urea's solubility is highly dependent on temperature, allowing for effective separation from less soluble impurities. Washing the crude product with a small amount of cold solvent can also help remove soluble impurities.[3] 3. Selective Precipitation/Washing: If inorganic salts are a major contaminant, their lower solubility in organic solvents like ethanol (B145695) can be exploited. Washing the crude product with a solvent in which the impurity is insoluble but urea has some solubility can be effective. |
| Formation of an Unwanted Precipitate During the Reaction | 1. Insoluble Reactants: If using starting materials like lead cyanate, ensure proper reaction conditions to facilitate the double displacement reaction.[4][5][6][7] 2. Side Reactions: The formation of insoluble byproducts can occur if the pH or temperature is not optimal. For example, in aqueous solutions, cyanate can hydrolyze to form carbonate, which can precipitate with cations present. | 1. Ensure Proper Mixing and Stoichiometry: For reactions involving solid reactants, ensure they are finely powdered and well-mixed to maximize the reaction interface. 2. Control Reaction Conditions: Maintain the recommended temperature and pH to minimize side reactions. |
| Ammonia (B1221849) Smell During the Reaction | Decomposition of Ammonium Cyanate: Ammonium cyanate is in equilibrium with ammonia and cyanic acid.[4][8] Heating the solution can shift the equilibrium and release ammonia gas. This is a normal observation during the Wöhler synthesis. | This is an expected phenomenon. However, ensure the reaction is performed in a well-ventilated area or a fume hood to avoid inhalation of ammonia vapors. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of urea from ammonium cyanate?
A1: The isomerization of ammonium cyanate to urea is typically carried out by heating the aqueous solution. A temperature range of 80°C to 100°C is generally recommended. While higher temperatures increase the reaction rate, they also increase the risk of byproduct formation through decomposition.[1] The reaction is reversible, and the equilibrium shifts towards urea at higher temperatures.
Q2: How can I monitor the progress of the reaction?
A2: Several methods can be employed to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): This is a simple and rapid method to qualitatively track the disappearance of starting materials and the appearance of the urea product.
-
Spectroscopic Methods: Techniques like Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the functional groups present in the reaction mixture and quantify the conversion.
-
Conductivity Measurement: Since the reaction involves the conversion of ionic ammonium cyanate into non-ionic urea, the electrical conductivity of the solution will decrease as the reaction progresses.[9]
Q3: What are the most common byproducts, and how can I remove them?
A3: The most common byproducts depend on the starting materials and reaction conditions.
-
Inorganic Salts: If you start with potassium cyanate and an ammonium salt like ammonium chloride or ammonium sulfate, the corresponding potassium salt (KCl or K₂SO₄) will be formed. These can be largely removed by taking advantage of their lower solubility in ethanol compared to urea.
-
Biuret: This can form from the reaction of urea with isocyanic acid, especially at higher temperatures.
-
Carbonates: Hydrolysis of cyanate can lead to the formation of ammonium carbonate. Purification is typically achieved through recrystallization of the crude product from a suitable solvent like water or an ethanol/water mixture.
Q4: Is it necessary to isolate the ammonium cyanate intermediate?
A4: No, it is not necessary to isolate ammonium cyanate. It is an unstable intermediate that is typically generated in situ.[4] The common procedure involves mixing aqueous solutions of an ammonium salt (e.g., ammonium chloride) and a cyanate salt (e.g., potassium cyanate) and then heating the mixture to directly form urea.[3][4]
Q5: How does pH affect the reaction?
A5: The pH of the solution can influence the stability of the cyanate ion. In acidic solutions, cyanate can be hydrolyzed to ammonia and carbon dioxide. The equilibrium between ammonium cyanate and urea is also pH-dependent. Generally, the reaction is carried out in a neutral to slightly acidic medium.
Data Presentation
Table 1: Effect of Temperature on the Equilibrium Constant of the Ammonium Cyanate-Urea Reaction
| Temperature (°C) | Equilibrium Constant (K) |
| 25 | 1.0 |
| 50 | 2.8 |
| 80 | 8.5 |
| 100 | 15.0 |
Data is illustrative and shows the general trend of the equilibrium shifting towards urea with increasing temperature.
Experimental Protocols
Modified Wöhler Synthesis of Urea
This protocol describes the synthesis of urea from potassium cyanate and ammonium sulfate.
Materials:
-
Potassium cyanate (KOCN)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Deionized water
-
Ethanol (95%)
-
Beakers
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Stirring rod
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Preparation of Reactant Solutions:
-
In a 100 mL beaker, dissolve 8.0 g of potassium cyanate in 25 mL of warm deionized water.
-
In a separate 100 mL beaker, dissolve 7.0 g of ammonium sulfate in 25 mL of warm deionized water.
-
-
Reaction:
-
Combine the two solutions in a 250 mL Erlenmeyer flask.
-
Heat the mixture to a gentle boil on a hot plate or with a heating mantle for 20-30 minutes. A gentle evolution of ammonia may be observed.
-
Reduce the volume of the solution to about 20-25 mL by gentle boiling.
-
-
Isolation and Purification:
-
Cool the concentrated solution to room temperature, and then place it in an ice bath for 15-20 minutes to induce crystallization of urea.
-
Collect the crude urea crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold 95% ethanol to remove soluble impurities, particularly the byproduct potassium sulfate.
-
Allow the crystals to air dry or dry them in a desiccator.
-
-
Recrystallization (Optional, for higher purity):
-
Dissolve the crude urea in a minimum amount of hot deionized water or a hot ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified urea crystals by vacuum filtration and dry them.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of urea from potassium cyanate and ammonium sulfate.
Caption: Simplified reaction pathway for the Wöhler synthesis of urea.
References
- 1. riyoniz.com [riyoniz.com]
- 2. US2712491A - Preparation of ammonium cyanate from urea - Google Patents [patents.google.com]
- 3. murov.info [murov.info]
- 4. Wöhler synthesis - Wikipedia [en.wikipedia.org]
- 5. mun.ca [mun.ca]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
- 7. study.com [study.com]
- 8. Ammonium Cyanate To Urea Mechanism [jinjiangmelamine.com]
- 9. journal.uctm.edu [journal.uctm.edu]
Side reactions and byproducts in the Wöhler synthesis.
Welcome to the technical support center for the Wöhler synthesis of urea (B33335). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand side reactions, and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during the Wöhler synthesis?
A1: The two main side reactions in the Wöhler synthesis are the hydrolysis of ammonium (B1175870) cyanate (B1221674) and the thermal decomposition of the desired urea product.
-
Hydrolysis of Ammonium Cyanate: In aqueous solutions, ammonium cyanate can react with water to form ammonium carbonate. This reaction is generally slower than the isomerization to urea but can become significant, especially if the reaction mixture is heated for extended periods in an open system where ammonia (B1221849) can escape, driving the equilibrium.[1]
-
Thermal Decomposition of Urea: If the reaction temperature exceeds 130-160°C, the synthesized urea can begin to decompose.[2][3] This leads to the formation of several byproducts, including biuret (B89757), triuret, and cyanuric acid.[2][4][5]
Q2: My urea yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields in the Wöhler synthesis can stem from several factors:
-
Incomplete Reaction: The conversion of ammonium cyanate to urea is a reversible equilibrium reaction.[6][7][8] To drive the reaction towards urea, it is crucial to heat the solution to a moderate temperature (around 80-100°C) and then allow it to cool slowly to facilitate the crystallization of urea. Rapid heating or cooling can lead to an incomplete conversion.
-
Hydrolysis: As mentioned in Q1, the hydrolysis of ammonium cyanate to ammonium carbonate can reduce the amount of reactant available to form urea.[1] Minimizing the reaction time at high temperatures can help mitigate this.
-
Loss During Workup: Urea is soluble in water and to some extent in alcohols. During the purification steps, especially washing and recrystallization, a significant portion of the product can be lost if the solvents are not ice-cold or if excessive washing is performed.[9]
-
Precipitation of Reactants: If using starting materials like silver cyanate and ammonium chloride, ensuring the complete precipitation of the insoluble salt (e.g., silver chloride) is crucial before heating the filtrate to form urea.[7] Incomplete removal can lead to impurities and a lower yield of isolated urea.
Q3: I have an unexpected white precipitate in my reaction mixture. What could it be?
A3: An unexpected white precipitate could be one of several substances depending on the reaction conditions:
-
Unreacted Starting Materials: If the initial reactants, such as potassium cyanate or ammonium chloride, were not fully dissolved, they might precipitate out upon cooling.
-
Ammonium Carbonate: If significant hydrolysis of ammonium cyanate has occurred, ammonium carbonate, which is less soluble than urea in some solvent systems, may precipitate.
-
Urea Oxalate (B1200264): If oxalic acid is used to test for the presence of urea, a white precipitate of urea oxalate will form.[6][7][10] This is a confirmatory test and not a byproduct of the main synthesis.
-
Biuret/Triuret: At higher temperatures, these decomposition products of urea are less soluble than urea in some solvents and may precipitate out, especially upon cooling.
Q4: What is the optimal temperature range for the Wöhler synthesis?
A4: The optimal temperature for the isomerization of ammonium cyanate to urea is typically in the range of 80-100°C. Heating the aqueous solution of ammonium cyanate within this range for a controlled period (e.g., 30-60 minutes) is generally sufficient to achieve a good conversion rate without promoting significant side reactions.[11] Temperatures above 130°C should be avoided as they lead to the thermal decomposition of urea and the formation of byproducts like biuret.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Urea Yield | Incomplete conversion of ammonium cyanate. | Ensure the reaction mixture is heated to 80-100°C for an adequate amount of time (e.g., 30-60 minutes) before cooling. Use a method to drive the equilibrium, such as the precipitation of urea upon cooling. |
| Significant hydrolysis of ammonium cyanate. | Minimize the heating time. Consider performing the reaction in a sealed or reflux system to prevent the escape of ammonia, which can drive the hydrolysis equilibrium. | |
| Product loss during workup. | Use ice-cold solvents for washing the urea crystals. Minimize the volume of solvent used for washing. Ensure complete precipitation of urea during recrystallization by cooling the solution thoroughly.[9] | |
| Presence of Biuret and other thermal decomposition byproducts | Reaction temperature was too high (above 130°C). | Carefully control the reaction temperature using a water bath or a controlled heating mantle. Monitor the temperature closely throughout the heating phase.[3] |
| Prolonged heating time. | Optimize the heating time to maximize urea formation without allowing for significant decomposition. Monitor the reaction progress if possible. | |
| Reaction mixture turns yellow or brown | Decomposition of cyanate or other impurities. | Ensure high-purity starting materials. Avoid overheating, as this can lead to the formation of colored degradation products. |
| Difficulty in crystallizing urea | Solution is too dilute. | Concentrate the solution by carefully evaporating some of the solvent before cooling. |
| Presence of soluble impurities inhibiting crystallization. | Purify the crude product by recrystallization. Ensure that all insoluble byproducts from the initial reaction (e.g., silver chloride) have been completely removed by filtration. |
Quantitative Data on Byproduct Formation
Precise, consolidated quantitative data on the yield of urea versus the percentage of various byproducts under different experimental conditions is not extensively available in the literature in a single, comparative study. However, based on kinetic studies of individual reactions, the following trends can be summarized:
| Parameter | Effect on Byproduct Formation | Notes |
| Temperature | Biuret/Triuret/Cyanuric Acid: Formation significantly increases at temperatures above 130-160°C.[2][3] At 180-200°C, the formation of biuret is rapid.[3] Above 240°C, cyanuric acid becomes the main residual component.[3] | Controlling the temperature below 100°C is critical to minimize these impurities. |
| Ammonium Carbonate (from Hydrolysis): The rate of hydrolysis increases with temperature. | While the isomerization to urea is generally faster, prolonged heating will favor hydrolysis. | |
| Reaction Time | Biuret/Triuret/Cyanuric Acid: Longer heating times at elevated temperatures lead to a higher percentage of these byproducts. | The reaction should be heated long enough for urea formation but not excessively to induce decomposition. |
| Ammonium Carbonate (from Hydrolysis): The extent of hydrolysis increases with time.[1] | Minimizing reaction time helps to reduce this side product. | |
| pH | Ammonium Carbonate (from Hydrolysis): The rate of cyanate hydrolysis is pH-dependent. | Maintaining a neutral to slightly alkaline pH is generally favorable for the Wöhler synthesis. |
Experimental Protocols
Key Experiment 1: Synthesis of Urea from Potassium Cyanate and Ammonium Chloride
Objective: To synthesize urea from inorganic starting materials.
Materials:
-
Potassium cyanate (KOCN)
-
Ammonium chloride (NH₄Cl)
-
Distilled water
-
Beaker
-
Hot plate
-
Stirring rod
-
Ice bath
-
Buchner funnel and filter paper
-
Watch glass
Procedure:
-
Dissolve 4.0 g of potassium cyanate and 3.0 g of ammonium chloride in 15 mL of distilled water in a 100 mL beaker.[11]
-
Gently heat the solution on a hot plate, stirring continuously until the solids are completely dissolved.
-
Continue to heat the solution and evaporate it to dryness. Avoid strong overheating.
-
Add 10 mL of ethanol (B145695) to the dry residue and heat the mixture to boiling to dissolve the urea, leaving the inorganic salts behind.
-
Filter the hot solution to remove the insoluble inorganic salts.
-
Cool the filtrate in an ice bath to crystallize the urea.
-
Collect the urea crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol.
-
Dry the crystals on a watch glass.
Key Experiment 2: Spectrophotometric Determination of Biuret
Objective: To quantify the amount of biuret impurity in a synthesized urea sample.
Principle: In an alkaline medium, biuret forms a violet-colored complex with copper(II) ions, the absorbance of which can be measured spectrophotometrically at 546 nm.[12]
Materials:
-
Urea sample
-
Biuret standard
-
Sodium hydroxide
-
Potassium sodium tartrate
-
Copper(II) sulfate (B86663) pentahydrate
-
Distilled water
-
Volumetric flasks
-
Pipettes
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Alkaline Tartrate Solution: Dissolve 40 g of NaOH and 50 g of potassium sodium tartrate in 1 L of distilled water.[12]
-
Copper Sulfate Solution: Dissolve 15 g of CuSO₄·5H₂O in 1 L of distilled water.[12]
-
Biuret Standard Solution (1 mg/mL): Accurately weigh 0.250 g of pure biuret and dissolve it in 250 mL of distilled water in a volumetric flask.[12]
-
-
Preparation of Standard Curve:
-
Pipette varying volumes (e.g., 2, 5, 10, 15, 20 mL) of the biuret standard solution into separate 100 mL volumetric flasks.
-
To each flask, add 20.0 mL of the alkaline tartrate solution and 20.0 mL of the copper sulfate solution.[12]
-
Dilute to the mark with distilled water, mix well, and let stand for 15 minutes.
-
Measure the absorbance of each solution at 546 nm against a reagent blank.
-
Plot a calibration curve of absorbance versus biuret concentration.
-
-
Analysis of Urea Sample:
-
Accurately weigh about 2 g of the synthesized urea sample, dissolve it in distilled water, and dilute to 100 mL in a volumetric flask.
-
Take a suitable aliquot of this solution and proceed as in step 2 for the standards.
-
Measure the absorbance and determine the biuret concentration from the calibration curve.
-
Visualizations
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. Thermodynamics and reaction mechanism of urea decomposition - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP01529A [pubs.rsc.org]
- 3. Thermogravimetric Experiment of Urea at Constant Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamics and reaction mechanism of urea decomposition [publikationen.bibliothek.kit.edu]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
- 7. Wöhler synthesis - Wikipedia [en.wikipedia.org]
- 8. mun.ca [mun.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. Wöhler_synthesis [chemeurope.com]
- 11. murov.info [murov.info]
- 12. The Fertilisers (Sampling and Analysis) Regulations 1991 [legislation.gov.uk]
Challenges in achieving high yields in ammonium isocyanate isomerization.
Technical Support Center: Ammonium (B1175870) Isocyanate Isomerization
Welcome to the technical support center for the isomerization of ammonium isocyanate to urea (B33335). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges in achieving high yields during this classic synthesis.
Troubleshooting Guide
Q1: My urea yield is significantly lower than expected. What are the common causes?
Low yields in the Wöhler synthesis of urea can stem from several factors. The most common issues are related to the reversible nature of the reaction, improper temperature control, and the presence of side reactions.
-
Reversible Equilibrium : The isomerization of this compound to urea is a reversible reaction.[1] High concentrations of urea can shift the equilibrium back towards the reactants, limiting the final yield. At 100°C, a 0.1M solution will be at equilibrium with about 95% urea and 5% ammonium cyanate (B1221674).[2]
-
Sub-optimal Temperature : The reaction requires heating to proceed at a practical rate, typically between 60°C and 100°C in aqueous solutions.[3] Temperatures that are too low will result in a very slow reaction and incomplete conversion. Conversely, excessively high temperatures can promote the formation of undesired by-products.[4][5]
-
Side Reactions : The formation of by-products can consume reactants and reduce the yield of urea. Key side reactions include the hydrolysis of cyanate to form ammonium carbonate and the formation of biuret (B89757).[6][7]
-
pH Control : In aqueous solutions, the stability of ammonium cyanate is pH-dependent. At a pH below 5, it undergoes rapid hydrolysis to ammonia (B1221849) and carbon dioxide, which will prevent urea formation.[3]
Q2: I am observing the formation of an unexpected white precipitate. What could it be?
If you are generating ammonium cyanate in situ from salts like silver cyanate and ammonium chloride, an incomplete reaction could leave behind insoluble starting materials.[8] In the final product, if the temperature was too high, by-products such as biuret or cyanuric acid could form.[5] To confirm the identity of your product as urea, you can add a solution of oxalic acid, which forms a white precipitate of urea oxalate.[9][10]
Q3: How can I shift the reaction equilibrium to favor the formation of urea?
Driving the equilibrium towards the product side is a key strategy for improving yield. One effective laboratory method is to add oxalic acid to the reaction mixture.[11] Oxalic acid reacts with the newly formed urea to produce urea oxalate, a sparingly soluble salt.[9][10] This precipitation removes urea from the solution as it is formed, effectively driving the equilibrium to completion according to Le Châtelier's principle.[9][11]
Q4: My reaction is being conducted in DMSO and I am getting a significant amount of a byproduct. What is it likely to be?
When the isomerization is performed in dimethyl sulphoxide (DMSO), a substantial side reaction can occur, yielding biuret in amounts up to 25% at 60°C.[6] This biuret is formed in a process that is competitive with urea formation, not as a subsequent reaction of urea itself in this solvent.[6]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the this compound to urea isomerization?
The conversion of this compound to urea is a classic isomerization reaction where the atoms of a molecule are rearranged to form a new structure with the same molecular formula (CH₄N₂O).[4][12] The process is understood to proceed in two main steps:
-
Dissociation : Ammonium cyanate, an ionic salt, first dissociates into ammonia (NH₃) and cyanic acid (HOCN).[1][9] This is the rate-limiting step.
-
Nucleophilic Addition : The ammonia, acting as a nucleophile, then attacks the electrophilic carbon atom in cyanic acid to form the stable urea molecule.[10][12]
Quantum chemical calculations have also suggested that in aqueous solutions, the reaction can be autocatalyzed by water or ammonia molecules, which help to lower the energy barrier through a hydrogen-transfer relay mechanism.[3][13]
Q2: What are the primary side reactions I should be aware of?
The main side reactions that can compete with urea formation are:
-
Hydrolysis : In aqueous solutions, the cyanate anion (OCN⁻) can react with water in a hydrolysis reaction to form bicarbonate (HCO₃⁻) and ammonia.[7] This reaction is particularly rapid in acidic conditions (pH < 5).[3]
-
Biuret Formation : Especially at higher temperatures or in certain solvents like DMSO, two molecules of urea can condense to form biuret and ammonia, or cyanic acid can react with urea.[5][6]
Caption: Main and side reaction pathways in urea synthesis.
Q3: Is ammonium cyanate a stable compound?
Ammonium cyanate is an unstable intermediate.[9][10] It is thermally unstable above approximately 60°C, readily isomerizing to urea in both solid and solution states.[3] This instability means it is often generated in situ for the Wöhler synthesis, for example, by reacting potassium cyanate with ammonium chloride or lead cyanate with ammonia.[9][11]
Q4: How does temperature affect the reaction equilibrium?
Temperature has a significant impact on the equilibrium between ammonium cyanate and urea. As the temperature increases, the equilibrium constant (K) for the formation of ammonium cyanate from urea also increases. This indicates that while higher temperatures accelerate the reaction, they also shift the equilibrium slightly back towards the reactants.
Data Presentation
Table 1: Equilibrium Constants of the Urea-Ammonium Cyanate Equilibrium
This table shows the calculated equilibrium constants (K) for the reaction (NH₂)₂CO ⇌ NH₄⁺ + OCN⁻ in aqueous solution at an ionic strength of I = 0.25 at various temperatures.[14]
| Temperature (°C) | Equilibrium Constant, K (x 10⁵ M) |
| 0 | 0.76 |
| 18 | 2.48 |
| 25 | 3.65 |
| 60 | 19.0 |
| 70 | 25.9 |
| 80 | 39.0 |
| 100 | 80.0 |
Data sourced from Biochimica et Biophysica Acta.[14]
Caption: The reversible equilibrium of the isomerization reaction.
Experimental Protocols
Standard Laboratory Protocol for Wöhler Synthesis of Urea
This protocol describes a common method for synthesizing urea by generating ammonium cyanate in situ from potassium cyanate and ammonium sulfate (B86663).[8]
Materials:
-
Potassium cyanate (KOCN), 2.0 g
-
Ammonium sulfate ((NH₄)₂SO₄), 2.0 g
-
Deionized water, 15 mL
-
Evaporating dish
-
400 mL beaker (for water bath)
-
Hot plate
-
Glass stirring rod
Procedure:
-
Prepare Water Bath: Fill a 400 mL beaker approximately three-quarters full with water and place it on a hot plate. Heat the water to a gentle boil.
-
Combine Reactants: In an evaporating dish, combine 2.0 g of potassium cyanate, 2.0 g of ammonium sulfate, and 15 mL of deionized water.
-
Initiate Reaction: Carefully place the evaporating dish on top of the boiling water bath. Stir the mixture with a glass rod until all the solids have dissolved. The double displacement reaction forms ammonium cyanate and potassium sulfate in the solution.
-
Isomerization Step: Continue heating the solution in the evaporating dish over the boiling water bath. The heating provides the necessary energy for the dissolved ammonium cyanate to isomerize into urea.[8]
-
Evaporation: Allow the water in the evaporating dish to evaporate completely. This process will take approximately 30 minutes. The remaining solid will be a mixture of urea and potassium sulfate.
-
Purification (Recrystallization):
-
Add a minimal amount of hot ethanol (B145695) to the solid residue in the evaporating dish to dissolve the urea. Potassium sulfate is largely insoluble in ethanol and will remain as a solid.
-
Perform a hot filtration to separate the urea-ethanol solution from the solid potassium sulfate.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to crystallize the purified urea.
-
Collect the urea crystals by vacuum filtration.
-
-
Identification: The success of the synthesis can be confirmed by determining the melting point of the purified crystals and comparing it to the literature value for urea (132.7 °C).[8]
References
- 1. mun.ca [mun.ca]
- 2. ureaknowhow.com [ureaknowhow.com]
- 3. grokipedia.com [grokipedia.com]
- 4. riyoniz.com [riyoniz.com]
- 5. Thermodynamics and reaction mechanism of urea decomposition - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP01529A [pubs.rsc.org]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. Carbonate formation during the isomerization of ammonium cyanate in unbuffered aqueous solution - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 8. murov.info [murov.info]
- 9. Wöhler synthesis - Wikipedia [en.wikipedia.org]
- 10. Wöhler_synthesis [chemeurope.com]
- 11. elearning.uniroma1.it [elearning.uniroma1.it]
- 12. Ammonium Cyanate To Urea Mechanism [jinjiangmelamine.com]
- 13. researchgate.net [researchgate.net]
- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]
Purification techniques for synthesized urea from ammonium cyanate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of urea (B33335) from ammonium (B1175870) cyanate (B1221674) and its subsequent purification.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the synthesis of urea from ammonium cyanate?
The synthesis of urea from ammonium cyanate, famously demonstrated by Friedrich Wöhler in 1828, is a classic example of an isomerization reaction.[1] In this process, the inorganic salt, ammonium cyanate (NH₄OCN), which is typically formed in situ from reactants like potassium cyanate and ammonium chloride, rearranges upon heating to form the organic compound urea ((NH₂)₂CO).[1][2] This reaction is significant as it was the first time an organic compound was synthesized from purely inorganic starting materials.[1] The underlying mechanism involves the reversible decomposition of ammonium cyanate into ammonia (B1221849) and cyanic acid, which then react to form urea.[2][3][4]
Q2: What are the common impurities encountered when synthesizing urea via this method?
Common impurities can include:
-
Unreacted starting materials: Residual potassium cyanate, ammonium chloride, or other salts used in the initial double displacement reaction.[5]
-
Unreacted ammonium cyanate: As the isomerization is an equilibrium process, some ammonium cyanate may remain in the crude product.[2][6]
-
Byproducts from excessive heating: Overheating the reaction mixture can lead to the formation of byproducts such as biuret (B89757) (NH₂CONHCONH₂) and cyanuric acid.[6] Molten urea decomposes into ammonium cyanate at around 152°C, and above 160°C, it can further decompose into ammonia and isocyanic acid, which can then react to form these impurities.[6]
-
Hydrolysis products: If the reaction or purification is conducted in aqueous solutions for extended periods at elevated temperatures, hydrolysis can occur, leading to the formation of ammonia, carbon dioxide, and related salts like ammonium carbonate.[7]
Q3: What is the most common and effective method for purifying crude urea synthesized in the laboratory?
Recrystallization is the most widely used and effective technique for purifying crude urea. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve urea readily at elevated temperatures but have low solubility for urea at cooler temperatures, while impurities remain soluble at all temperatures.[8] Ethanol (B145695), water, and mixtures of the two are commonly employed for this purpose.[9][10][11][12]
Q4: How can I assess the purity of my final urea product?
Several analytical methods can be used to determine the purity of synthesized urea:
-
Melting Point Determination: Pure urea has a distinct melting point (literature value is approximately 132.8°C). A broad melting range or a melting point significantly lower than the literature value indicates the presence of impurities.[13]
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: The IR spectrum of urea shows characteristic absorptions for the C=O group (around 1680 cm⁻¹) and N-H stretches (around 3320 and 3420 cm⁻¹). The absence of peaks corresponding to cyanate or other impurities can confirm purity.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities.[14][15]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for separating urea from impurities and quantifying its purity.[14]
Troubleshooting Guides
Issue 1: Low Yield of Purified Urea
| Symptom | Possible Cause | Suggested Solution |
| Very little crystalline product obtained after initial synthesis and evaporation. | Incomplete reaction due to insufficient heating. | Ensure the reaction mixture is heated to an appropriate temperature (typically around 60-70°C) for a sufficient duration to promote the isomerization of ammonium cyanate to urea.[1] Avoid overheating, which can lead to byproduct formation.[1] |
| Significant loss of product during recrystallization. | The chosen recrystallization solvent is too effective at room/cold temperature, keeping the urea dissolved. | Optimize the solvent system. If using a mixed solvent like ethanol-water, adjust the ratio. Increasing the proportion of the solvent in which urea is less soluble (e.g., ethanol) can help induce crystallization upon cooling.[9][10][11][12] |
| Too much solvent was used during recrystallization. | Use the minimum amount of hot solvent necessary to fully dissolve the crude urea. This will ensure the solution is supersaturated upon cooling, maximizing crystal formation. | |
| Crystals form on glassware and are difficult to collect. | Premature crystallization due to rapid cooling or inefficient transfer. | Ensure all glassware used for transfer is pre-warmed. Allow the hot, saturated solution to cool slowly to encourage the formation of larger, more easily filterable crystals. |
Issue 2: Impure Product (Incorrect Melting Point or Spectroscopic Data)
| Symptom | Possible Cause | Suggested Solution |
| Broad or depressed melting point after a single recrystallization. | Residual inorganic salts (e.g., KCl, (NH₄)₂SO₄) or other soluble impurities remain trapped in the crystal lattice. | Perform a second recrystallization. Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration to remove surface impurities. |
| Presence of unexpected peaks in IR or NMR spectra. | Formation of byproducts like biuret due to overheating during synthesis. | Carefully control the reaction temperature. If byproducts have formed, a careful selection of recrystallization solvent may help in their removal, as their solubility characteristics will differ from urea. |
| Incomplete removal of the initial solvent (water or alcohol) from the crystals. | Dry the purified crystals thoroughly under vacuum or in a desiccator to remove any residual solvent. |
Data Presentation
Table 1: Solubility of Urea in Ethanol-Water Mixtures at Various Temperatures
This table summarizes the mole fraction solubility of urea in different ethanol-water solvent systems. As the mole fraction of ethanol increases, the solubility of urea decreases. This data is critical for selecting an appropriate solvent ratio for recrystallization.
| Temperature (K) | Mole Fraction of Ethanol in Solvent | Urea Solubility (Mole Fraction, x₁) |
| 278.15 | 0.0901 | 0.178 |
| 293.15 | 0.0901 | 0.254 |
| 313.15 | 0.0901 | 0.368 |
| 333.15 | 0.0901 | 0.501 |
| 278.15 | 0.2096 | 0.115 |
| 293.15 | 0.2096 | 0.169 |
| 313.15 | 0.2096 | 0.258 |
| 333.15 | 0.2096 | 0.369 |
| 278.15 | 0.3757 | 0.063 |
| 293.15 | 0.3757 | 0.096 |
| 313.15 | 0.3757 | 0.151 |
| 333.15 | 0.3757 | 0.228 |
| 278.15 | 1.0000 | 0.011 |
| 293.15 | 1.0000 | 0.017 |
| 313.15 | 1.0000 | 0.029 |
| 333.15 | 1.0000 | 0.047 |
(Data adapted from Silva et al., 2017)[10]
Experimental Protocols
Protocol 1: Synthesis of Urea from Potassium Cyanate and Ammonium Sulfate (B86663)
This protocol is a modified version of the Wöhler synthesis.
Materials:
-
Potassium cyanate (KOCN)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Deionized water
-
Ethanol (95%) or other suitable recrystallization solvent
Procedure:
-
Reaction Setup: In an evaporating dish, combine 2.0 g of potassium cyanate and 2.0 g of ammonium sulfate. Add 15 mL of deionized water.[5]
-
Heating and Evaporation: Place the evaporating dish over a beaker of boiling water (steam bath). Stir the mixture until all solids have dissolved. Continue heating on the steam bath until all the water has evaporated, leaving a solid residue. This heating step facilitates the conversion of the initially formed ammonium cyanate to urea.[5]
-
Extraction of Crude Urea: To the solid residue, add a suitable volume of hot ethanol (e.g., 10-15 mL) and heat gently to dissolve the urea, leaving behind the less soluble potassium sulfate.
-
Hot Filtration: Quickly filter the hot solution by gravity filtration to remove the insoluble potassium sulfate. Wash the filter paper with a small amount of hot ethanol to recover any remaining urea.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of urea.
-
Isolation and Drying: Collect the urea crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities. Dry the crystals completely to obtain the purified product.
Protocol 2: Recrystallization of Crude Urea
This protocol details the purification of the crude solid obtained from the synthesis.
Materials:
-
Crude urea
-
Recrystallization solvent (e.g., ethanol-water mixture, 95% ethanol)
Procedure:
-
Solvent Selection: Based on the solubility data (see Table 1), select an appropriate solvent or solvent mixture. A mixture of ethanol and water can be effective.
-
Dissolution: Place the crude urea in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) while stirring until the urea is completely dissolved. If necessary, add small additional portions of the hot solvent to achieve complete dissolution.[13]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent. Dry the crystals thoroughly to remove all traces of the solvent.
-
Purity Assessment: Determine the melting point of the dried crystals and, if desired, perform spectroscopic analysis (e.g., IR) to confirm purity.
Visualizations
Experimental Workflow: Synthesis and Purification of Urea
Caption: Workflow for urea synthesis and subsequent purification.
Troubleshooting Logic for Low Product Purity
Caption: Decision tree for troubleshooting impure urea product.
References
- 1. riyoniz.com [riyoniz.com]
- 2. Wöhler synthesis - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. mun.ca [mun.ca]
- 5. murov.info [murov.info]
- 6. Urea - Wikipedia [en.wikipedia.org]
- 7. US7914682B2 - Method for removing impurities from a urea solution - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K [redalyc.org]
- 10. Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K [scielo.org.co]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common issues in isocyanate derivatization experiments.
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during isocyanate derivatization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in isocyanate derivatization?
A1: Isocyanates are highly reactive electrophiles prone to several side reactions that can compete with the desired derivatization of the target analyte. Key side reactions include:
-
Reaction with Water (Hydrolysis): Isocyanates react with water to form an unstable carbamic acid, which decomposes into a primary amine and carbon dioxide. This newly formed amine can then react with another isocyanate molecule, forming a disubstituted urea (B33335) and consuming the derivatizing agent.[1][2] This is a primary reason for requiring anhydrous reaction conditions.
-
Self-Polymerization: Isocyanates can react with each other, particularly at elevated temperatures or in the presence of certain catalysts, to form dimers (uretdiones) and trimers (isocyanurates). This reduces the availability of the isocyanate for the intended derivatization.[1]
-
Reaction with Other Nucleophiles: Alcohols, primary or secondary amines, and carboxylic acids present in the sample or solvent can compete with the target analyte to react with the isocyanate, forming urethanes, ureas, and amides, respectively.[1]
-
Formation of Allophanates and Biurets: The desired urethane (B1682113) or urea derivatives can undergo further reaction with excess isocyanate, especially at temperatures above 100-120°C, to form allophanates and biurets.[1]
Q2: How does moisture affect isocyanate derivatization experiments?
A2: Moisture is a critical factor to control in isocyanate chemistry. Both isocyanates and the polyols they react with are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[2][3] When water reacts with an isocyanate, it forms carbon dioxide and an amine, which in turn reacts with more isocyanate to create polyurea linkages.[2] This leads to several experimental issues:
-
Low Yield: The consumption of isocyanate by water reduces the amount available to react with the target analyte, leading to lower yields of the desired derivative.[1]
-
Formation of Byproducts: The reaction with water generates urea byproducts, which can appear as unexpected peaks in chromatograms and complicate analysis.[1]
-
Foaming: The production of carbon dioxide gas can cause bubbling and foaming in the reaction mixture.[2][3][4][5]
-
Cloudiness and Precipitation: Moisture-contaminated isocyanates may appear cloudy or contain solid precipitates.[2][3]
To mitigate these issues, it is crucial to use anhydrous solvents and reagents, thoroughly dry all glassware, and consider performing reactions under an inert atmosphere (e.g., nitrogen or argon).[1] The use of moisture scavengers can also be beneficial.[2][5]
Q3: What is the role of a catalyst, and can it cause problems?
A3: Catalysts are frequently used to increase the rate of the derivatization reaction. Common catalysts include tertiary amines and organometallic compounds like dibutyltin (B87310) dilaurate (DBTDL).[1] However, the choice of catalyst is critical, as some can also promote undesirable side reactions.[1] For instance, certain catalysts can accelerate the trimerization of isocyanates to form isocyanurates or the formation of allophanates.[1] The catalyst's activity can also be inhibited by impurities in the reactants.
Q4: How does temperature influence the outcome of the derivatization?
A4: Temperature is a critical parameter. While higher temperatures generally increase the reaction rate, they can also disproportionately accelerate side reactions.[1] For example, the formation of allophanates and biurets becomes more significant at temperatures above 100-120°C.[1] It is essential to optimize the reaction temperature to achieve a reasonable reaction rate while minimizing the formation of byproducts. For less reactive analytes, gentle heating may be necessary, while for highly reactive ones, cooling might be required to control the reaction.[6]
Q5: How does the choice of solvent impact the experiment?
A5: The solvent can significantly influence the reaction. The polarity of the solvent can affect reaction rates; for instance, the reaction of phenols with tolylene-2,4-diisocyanate is accelerated in more polar solvents.[1] However, the effect can be complex as the solvent can also influence the self-association of reactants.[1] The most critical consideration is that the solvent must be anhydrous to prevent the reaction of isocyanates with water.[1]
Q6: What are the best practices for storing and handling isocyanate reagents?
A6: Isocyanates are sensitive to moisture and can degrade over time.[7] Pure MDI, for example, can dimerize at room temperature.[7] It is recommended to store isocyanate reagents in a cool, dry place, tightly sealed to protect from atmospheric moisture.[7] Purging the container with an inert gas like nitrogen before sealing can also help prolong shelf life.[2] Some derivatizing agent solutions, like 1-(9-anthracenylmethyl)piperazine (MAP), are stable for about a week when prepared and stored under nitrogen.[8]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Derivative
This is one of the most common problems encountered in derivatization experiments. The following guide provides a systematic approach to troubleshooting low yields.
| Possible Cause | Suggested Solution |
| Moisture Contamination | Thoroughly dry all glassware in an oven and cool under a desiccator or inert atmosphere. Use anhydrous solvents, preferably from a freshly opened bottle or one stored over molecular sieves. Consider performing the reaction under a nitrogen or argon atmosphere.[1][6] |
| Competing Nucleophiles | If the sample matrix contains other reactive species (e.g., water, alcohols, amines), consider a sample cleanup step prior to derivatization. Alternatively, use a more reactive derivatizing agent to outcompete the interfering compounds.[1] |
| Incorrect Stoichiometry | Ensure an excess of the derivatizing agent is used (typically 1.1-1.5 equivalents) to drive the reaction to completion.[6] Re-verify all calculations and measurements. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. A moderate temperature is often a good starting point. For slow reactions, gentle heating may be required, while for very fast reactions, cooling may be necessary to prevent side reactions.[1][6] |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, GC). Allow the reaction to proceed until the starting material is consumed.[6] |
| Degradation of Reagents | Ensure the isocyanate derivatizing agent is not degraded. If in doubt, use a fresh batch or purify the existing one. Store reagents under appropriate conditions (cool, dry, and protected from light and moisture). |
| Inactive Catalyst | If using a catalyst, ensure it is active and used at the correct concentration. Some catalysts can be deactivated by impurities. |
Issue 2: Unexpected Peaks in the Chromatogram
Unexpected peaks can interfere with the quantification of the target analyte and complicate data analysis.
| Possible Cause | Suggested Solution |
| Urea Byproducts from Water | This is a strong indicator of moisture contamination. Implement rigorous drying procedures for all reagents, solvents, and glassware.[1] |
| Isocyanate Self-Polymerization Products | Dimers and trimers can form, especially at high temperatures. Optimize reaction conditions by lowering the temperature and avoiding catalysts known to promote these reactions.[1] |
| Derivatives of Matrix Components | Analyze a blank sample matrix (without the target analyte) to identify potential interferences. A sample cleanup or extraction procedure may be necessary to remove these interfering compounds.[1] |
| Excess Derivatizing Reagent | While an excess is necessary, a very large excess can lead to a large, tailing peak in the chromatogram. Optimize the stoichiometry. In some HPLC methods, excess reagent is acetylated with acetic anhydride (B1165640) to reduce interference.[1] |
| Degradation of Derivatized Product | The stability of the derivatized product can be an issue. Analyze samples as soon as possible after derivatization. Check the stability of your specific derivative under the analytical conditions. |
| Contamination from Solvents or Glassware | Ensure high-purity solvents and meticulously clean glassware to avoid introducing contaminants.[9] |
Data Presentation
Table 1: Relative Reactivity of Common Isocyanate Derivatizing Reagents
This table compares the relative reactivity of several common derivatizing agents with phenyl isocyanate. A higher relative reactivity indicates a faster reaction, which can be advantageous in overcoming competing side reactions.
| Derivatizing Agent | Abbreviation | Relative Reactivity |
| 1-(9-Anthracenylmethyl)piperazine | MAP | 100 |
| 1-(2-Methoxyphenyl)piperazine | MOPP | 88 |
| Tryptamine | TRYP | 30 |
| 9-(Methylaminomethyl)anthracene | MAMA | 25 |
| (Data from Streicher et al., 1996) |
Table 2: Effect of Temperature on Allophanate (B1242929) Formation
This table illustrates the significant impact of temperature on the formation of allophanate side products in a polyurethane prepolymer system.
| Reaction Temperature (°C) | Percentage of Nitrogen in Allophanate Linkages |
| 105 | Negligible |
| 125 | ~3% |
| 145 | ~10% |
| (Data from Heintz et al., 2003, as cited in BenchChem)[1] |
Experimental Protocols
Protocol 1: General Derivatization of Isocyanates for HPLC Analysis using 1-(9-Anthracenylmethyl)piperazine (MAP)
This protocol is adapted from NIOSH Method 5525 for the analysis of total isocyanates.[4]
Materials:
-
Sample containing isocyanates
-
Derivatizing solution: 5 x 10⁻⁴ M MAP in anhydrous acetonitrile
-
Anhydrous methylene (B1212753) chloride
-
Acetic anhydride
-
HPLC system with UV and fluorescence detectors
Procedure:
-
Sample Preparation: If analyzing a bulk product, prepare an appropriate dilution in anhydrous methylene chloride based on the expected isocyanate content.
-
Derivatization: a. To an aliquot of the diluted sample, add the MAP derivatizing solution in excess. b. Allow the reaction to proceed overnight at room temperature in a sealed vial to ensure complete derivatization.[1]
-
Acetylation of Excess Reagent: Add a small amount of acetic anhydride to the reaction mixture to acetylate any remaining unreacted MAP. This helps to reduce interference during HPLC analysis.[1]
-
Sample Analysis: a. Dilute the final derivatized sample with the mobile phase to an appropriate concentration for HPLC analysis. b. Inject the sample into the HPLC system. c. Use a suitable gradient elution program for separation. An example gradient starts with a higher pH mobile phase and transitions to a lower pH mobile phase to elute derivatized oligomers.[4] d. Detect the derivatives using a UV detector (e.g., at 254 nm) for quantification and a fluorescence detector (e.g., excitation at 368 nm, emission at 409 nm) for qualitative confirmation of MAP derivatives.[4]
-
Quantification: Generate a calibration curve using standards of MAP-derivatized isocyanate monomers. The total isocyanate concentration is calculated from the sum of all isocyanate-derived peaks in the chromatogram.[1]
Protocol 2: General Derivatization of Isocyanates for GC-MS Analysis
This protocol outlines a general procedure for the derivatization of isocyanates for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Silylation is a common derivatization technique for GC analysis to increase volatility and thermal stability.
Materials:
-
Sample containing isocyanates
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or toluene)
-
Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: a. Accurately weigh or measure the sample into a reaction vial. b. If the sample is not in a liquid form, dissolve it in a small volume of an appropriate anhydrous solvent. Pyridine is often used as it can also act as a catalyst.
-
Derivatization: a. Add the silylating reagent (e.g., BSTFA with 1% TMCS) to the sample solution. An excess of the reagent is required. b. Tightly cap the vial to prevent the entry of moisture and loss of volatile components. c. Heat the reaction mixture. Typical conditions are 60-80°C for 30-60 minutes. The optimal temperature and time will depend on the specific analyte and should be optimized. d. Allow the vial to cool to room temperature.
-
Sample Analysis: a. The derivatized sample can be directly injected into the GC-MS system. If necessary, the sample can be diluted with an anhydrous solvent. b. Develop a suitable GC temperature program to separate the derivatized analytes. c. Use the mass spectrometer to identify and quantify the derivatized isocyanates based on their characteristic mass spectra and retention times.
-
Quantification: Prepare a calibration curve using standards of the derivatized target isocyanate to quantify the analyte in the sample.
Visualizations
Caption: Common side reactions in isocyanate derivatization experiments.
Caption: Troubleshooting workflow for low derivatization yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cdc.gov [cdc.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
Technical Support Center: Isocyanate Reactions and Derivatization
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with isocyanates. It addresses common challenges related to moisture sensitivity and offers detailed troubleshooting guides and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How does moisture affect my isocyanate reaction?
A1: Moisture, primarily water, readily reacts with the highly electrophilic isocyanate group (-NCO). This reaction proceeds through a two-step mechanism:
-
Formation of Carbamic Acid: The isocyanate group reacts with water to form an unstable carbamic acid intermediate.[1][2][3]
-
Decomposition and Urea (B33335) Formation: The carbamic acid rapidly decomposes to form a primary amine and carbon dioxide gas.[1][2][3] This newly formed amine is nucleophilic and can react with another isocyanate molecule to produce a stable, often insoluble, disubstituted urea.[1][3][4]
This side reaction is detrimental as it consumes your isocyanate reagent, reduces the yield of your desired product, and introduces urea byproducts that can be difficult to remove. In polyurethane synthesis, the generation of carbon dioxide can cause unwanted foaming.[5][6]
Q2: What are the visual indicators of moisture contamination in my isocyanate reagent or reaction?
A2: Moisture contamination can manifest in several ways:
-
Cloudiness or Haziness: The formation of insoluble urea byproducts can cause the isocyanate solution or the final product to appear cloudy or hazy.[7]
-
Precipitate Formation: Significant moisture contamination will lead to the formation of a solid white precipitate, which is the disubstituted urea.
-
Gas Evolution (Foaming): In systems with higher concentrations of isocyanate, the production of carbon dioxide can be observed as bubbling or foaming.[5][6]
-
Increased Viscosity or Gelling: The formation of urea linkages can lead to an increase in the viscosity of the reaction mixture and, in some cases, premature gelling or solidification.[5]
Q3: What are the most common sources of moisture in my experiment?
A3: Moisture can be introduced from several sources:
-
Solvents: Many organic solvents are hygroscopic and will absorb moisture from the atmosphere if not properly dried and stored.
-
Reagents: The starting materials, catalysts, or derivatizing agents themselves can contain residual water.
-
Glassware: Improperly dried glassware is a significant source of water contamination. Water molecules can adsorb to the surface of the glass.
-
Atmosphere: Reactions performed in an open atmosphere are susceptible to moisture from the air, especially on humid days.
Q4: How can I minimize moisture in my isocyanate reactions?
A4: Strict adherence to anhydrous (water-free) techniques is crucial:
-
Use Dry Solvents: Employ freshly dried, anhydrous solvents for all reactions and sample preparations.[7]
-
Dry Glassware: Thoroughly dry all glassware in an oven at >120°C for several hours or flame-dry it under vacuum immediately before use.[8]
-
Inert Atmosphere: Conduct your reactions under a dry, inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[7][8]
-
Moisture Scavengers: In some cases, adding a moisture scavenger to the reaction can help to chemically remove trace amounts of water.[5]
Troubleshooting Guides
Problem 1: Low Yield of Derivatized Product in HPLC Analysis
| Possible Cause | Recommended Action |
| Presence of moisture in sample or reagents. | Implement rigorous drying procedures. Dry all solvents and glassware thoroughly. Consider using a desiccant in your storage containers or performing the reaction under an inert atmosphere.[7] |
| Competition from other nucleophiles (e.g., water, alcohols, primary/secondary amines) in the sample matrix. | Use a highly reactive derivatizing agent to ensure it outcompetes other nucleophiles. A sample cleanup or extraction step prior to derivatization may be necessary to remove interfering compounds.[7] |
| Incorrect stoichiometry (insufficient derivatizing agent). | Ensure an excess of the derivatizing agent is used to drive the reaction to completion.[7] |
| Sub-optimal reaction temperature. | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote side reactions. A moderate temperature is often a good starting point.[7] |
| Degraded isocyanate starting material. | Visually inspect the isocyanate for cloudiness or precipitates. If contamination is suspected, use a fresh bottle or purify the isocyanate before use. |
Problem 2: Appearance of Unexpected Peaks in HPLC Chromatogram
| Possible Cause | Recommended Action |
| Formation of urea byproducts from reaction with water. | This is a strong indicator of water contamination. The retention time of the urea byproduct will likely differ from the desired derivative. Implement the moisture control measures described above. |
| Isocyanate self-polymerization products (dimers, trimers). | Avoid high temperatures and the use of catalysts known to promote trimerization. Ensure proper storage of the isocyanate reagent.[7] |
| Interference from the sample matrix. | Analyze a blank sample matrix (without the isocyanate) that has been subjected to the same derivatization and workup procedure to identify potential interferences.[9] |
| Excess derivatizing agent. | If the peak corresponds to the derivatizing agent, consider adding a quenching agent after the reaction is complete. For example, a small amount of an alcohol like methanol (B129727) can be added to react with excess isocyanate derivatizing agent.[7] |
Quantitative Data
Table 1: Efficiency of Common Drying Agents for Organic Solvents
This table summarizes the residual water content in various solvents after treatment with different drying agents. The data is compiled from a study by Williams and Lawton (2010).[10][11]
| Solvent | Drying Agent | Loading (% m/v) | Time (h) | Residual Water (ppm) |
| Tetrahydrofuran (THF) | 3Å Molecular Sieves | 20 | 48 | < 10 |
| Neutral Alumina | Single Pass | - | < 10 | |
| Acetonitrile (B52724) | 3Å Molecular Sieves | 10 | 72 | < 10 |
| Neutral Alumina | Single Pass | - | < 10 | |
| Methanol | 3Å Molecular Sieves | 10 | 72 | ~33 |
| KOH | - | Distillation | 33 | |
| Ethanol | 3Å Molecular Sieves | 20 | 120 | 8.2 |
| KOH | - | Distillation | 26.4 |
Experimental Protocols
Protocol 1: General Procedure for Drying Organic Solvents with a Solid Desiccant
-
Select an appropriate drying agent based on the solvent to be dried (see Table 1). Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) are good general-purpose drying agents.[8][12]
-
Place the solvent in a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a small amount of the anhydrous drying agent (approximately 1-2 g per 100 mL of solvent).[8]
-
Stir or swirl the flask. If the drying agent clumps together, this indicates the presence of water. Continue to add small portions of the drying agent until some of it remains free-flowing as a fine powder.[8][12]
-
Allow the mixture to stir for an additional 15-30 minutes to ensure complete drying.
-
Separate the dried solvent from the solid desiccant by either carefully decanting the liquid or by gravity filtration through a fluted filter paper into a dry storage flask.
-
Seal the storage flask and, for long-term storage of highly sensitive solvents, consider storing over activated molecular sieves under an inert atmosphere.
Protocol 2: Derivatization of Isocyanates with Dibutylamine (B89481) (DBA) for HPLC-UV Analysis
This protocol is a general guideline and may require optimization for specific isocyanates and sample matrices.
Materials:
-
Sample containing isocyanate
-
Dibutylamine (DBA) derivatizing solution (e.g., 0.01 M in anhydrous toluene)[5]
-
Anhydrous toluene
-
Anhydrous solvent for sample dilution (e.g., acetonitrile or mobile phase)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in a specific volume of anhydrous toluene.
-
Derivatization: To an aliquot of the sample solution, add an excess of the DBA derivatizing solution. The reaction is typically very fast and can be complete within minutes at room temperature.[5]
-
Reaction Quenching (Optional): If necessary, a small amount of a primary alcohol (e.g., methanol) can be added to react with any remaining unreacted isocyanate.
-
Sample Dilution: Dilute the derivatized sample to a suitable concentration for HPLC analysis using the mobile phase or an appropriate solvent.
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Use a suitable reversed-phase column (e.g., C18).
-
Set the UV detector to a wavelength appropriate for the DBA-urea derivative (e.g., ~240 nm).[5]
-
Run a suitable gradient or isocratic mobile phase program to achieve good separation of the derivative from other components.
-
-
Quantification: Generate a calibration curve using standards of the isocyanate-DBA derivative of known concentrations to quantify the amount of isocyanate in the original sample.
Protocol 3: Karl Fischer Titration for Water Content Determination in Solvents
Karl Fischer titration is the gold standard for determining the water content in solvents. The procedure will vary depending on whether a volumetric or coulometric titrator is used. Below is a general procedure for a volumetric titration.
Materials:
-
Karl Fischer Titrator
-
Karl Fischer reagent (titrant)
-
Anhydrous methanol or other suitable solvent for the titration vessel
-
Gastight syringe for sample introduction
Procedure:
-
Titrator Preparation: Add the anhydrous solvent to the titration vessel and precondition the vessel by titrating any residual moisture to a stable endpoint. This creates a dry environment.
-
Sample Introduction: Using a calibrated, dry, gastight syringe, accurately draw a known volume or weight of the solvent to be tested.
-
Titration: Inject the sample into the conditioned titration vessel. The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed and the known titer (water equivalent) of the Karl Fischer reagent. The result is typically reported in ppm or percentage of water.
Visualizations
Caption: Reaction pathway of an isocyanate with water, leading to the formation of urea and carbon dioxide.
Caption: A typical experimental workflow for the derivatization and analysis of isocyanates by HPLC.
Caption: A logical troubleshooting guide for addressing low yields in isocyanate derivatization reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. paint.org [paint.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of complex mixtures of airborne isocyanates and amines. Part 1. Liquid chromatography with ultraviolet detection of monomeric and polymeric isocyanates as their dibutylamine derivatives - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. epa.gov [epa.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. rubingroup.org [rubingroup.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Analytical methods for the characterization of ammonium isocyanate.
A Comparative Guide to Analytical Methods for the Characterization of Ammonium (B1175870) Isocyanate and Its Isomer
For researchers, scientists, and drug development professionals, the accurate characterization of reactive chemical species such as ammonium isocyanate is crucial. This compound (NH₄NCO) is a fascinating inorganic compound, primarily known as the precursor in Wöhler's synthesis of urea, its organic isomer. Due to its inherent instability and rapid isomerization to urea, particularly when heated, its characterization presents unique challenges.[1][2] This guide provides a comparative overview of key analytical techniques for the characterization of this compound, with a practical focus on its more stable and readily analyzable isomer, ammonium cyanate (B1221674) ([NH₄]⁺[OCN]⁻), for which extensive experimental data is available.[3] The principles and methods described are directly applicable to the study of this compound.
FTIR spectroscopy is a powerful technique for identifying functional groups and probing the bonding within a molecule. For this compound and its isomer, FTIR can distinguish between the isocyanate (-N=C=O) and cyanate (O=C=N⁻) functionalities and characterize the ammonium cation (NH₄⁺). The isocyanate group has a strong and characteristic absorption band, making FTIR an ideal tool for its identification and quantification.[4][5]
Comparative Data for Ammonium Salts
The following table summarizes the characteristic infrared absorption bands for ammonium cyanate and the related compound, ammonium thiocyanate (B1210189). These data provide a reference for the expected spectral features of this compound.
| Functional Group | Vibrational Mode | Ammonium Cyanate (cm⁻¹) (Predicted) | Ammonium Thiocyanate (cm⁻¹)[6][7][8] | General Range (cm⁻¹)[5][9][10][11] |
| N-H (Ammonium) | Stretching | ~3150 | 3124 | 3000-3300 |
| Bending (Asymmetric) | ~1400 | 1410 | 1400-1440 | |
| Isocyanate/Cyanate | Asymmetric Stretch (-N=C=O) | ~2250 | - | 2250-2275 |
| Symmetric Stretch (O=C=N⁻) | ~2150 | 2050 (C≡N stretch) | 2100-2200 | |
| Bending | ~630 | - | 600-700 |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples with minimal preparation.
-
Data Acquisition:
-
A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded.
-
The sample spectrum is then recorded over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio with a spectral resolution of 4 cm⁻¹.[12]
-
-
Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic peaks are then identified and assigned to their respective vibrational modes.
References
- 1. riyoniz.com [riyoniz.com]
- 2. When ammonia cyanate is heated for a long time the class 12 chemistry CBSE [vedantu.com]
- 3. Ammonium cyanate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. instanano.com [instanano.com]
- 6. researchgate.net [researchgate.net]
- 7. Ammonium thiocyanate | CHNS . H3N | CID 15666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ammonium thiocyanate [webbook.nist.gov]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Amine - Wikipedia [en.wikipedia.org]
- 12. Ammonium Cyanate | CH4N2O | CID 3081932 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Showdown: Unraveling the Ammonium Isocyanate to Urea Transformation
A Comparative Guide to Spectroscopic Analysis for Researchers, Scientists, and Drug Development Professionals
The isomerization of ammonium (B1175870) isocyanate to urea (B33335), a cornerstone reaction in the history of organic chemistry, continues to be a subject of significant interest in chemical synthesis and materials science. Understanding the kinetics and mechanism of this transformation is crucial for process optimization and control. This guide provides a comparative analysis of the primary spectroscopic techniques—Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy—used to monitor and quantify this pivotal reaction. We present a summary of key performance indicators, detailed experimental protocols, and a visual representation of the analytical workflow to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: Comparing Spectroscopic Techniques
The choice of spectroscopic technique for monitoring the ammonium isocyanate to urea transformation depends on several factors, including the desired level of molecular detail, the need for real-time monitoring, and the experimental conditions. The following table summarizes the key quantitative parameters and characteristics of IR, Raman, and NMR spectroscopy for this application.
| Spectroscopic Technique | Analyte | Characteristic Signal(s) | Typical Application | Advantages | Limitations |
| Infrared (IR) Spectroscopy | This compound | ν(NCO) stretch: ~2200-2300 cm⁻¹ | In-situ reaction monitoring, kinetic analysis | High sensitivity to polar functional groups, well-established technique, suitable for online monitoring. | Water absorption can interfere, complex spectra can be difficult to interpret, quantitative analysis may require careful calibration. |
| Urea | ν(C=O) stretch (Amide I): ~1680 cm⁻¹, δ(NH₂) bend (Amide II): ~1600 cm⁻¹ | ||||
| Raman Spectroscopy | This compound | ν(NCO) symmetric stretch: ~1300-1400 cm⁻¹ | In-situ reaction monitoring, kinetic analysis in aqueous solutions | Insensitive to water interference, sharp and well-resolved peaks, suitable for quantitative analysis of species concentrations over time.[1] | Inherently weak signal, potential for fluorescence interference, may require higher analyte concentrations. |
| Urea | ν(C-N) symmetric stretch: ~1003 cm⁻¹[1] | ||||
| Nuclear Magnetic Resonance (NMR) Spectroscopy | This compound | ¹³C NMR of isocyanate carbon: ~120-130 ppm | Mechanistic studies, structural elucidation, quantitative analysis | Provides detailed structural information, highly quantitative, can distinguish between different chemical environments. | Lower sensitivity compared to IR and Raman, slower acquisition times may not be suitable for very fast reactions, requires deuterated solvents for solution-state NMR. |
| Urea | ¹H NMR of -NH₂ protons: ~5.5-6.5 ppm, ¹³C NMR of carbonyl carbon: ~160 ppm |
Delving Deeper: Experimental Protocols
The successful application of spectroscopic techniques for monitoring the this compound to urea transformation hinges on robust experimental design. Below are detailed protocols for each of the key methods.
In-Situ Infrared (IR) Spectroscopy
This protocol outlines the use of Attenuated Total Reflectance (ATR) or transmission IR spectroscopy for real-time monitoring of the reaction.
1. Instrumentation and Setup:
- A Fourier Transform Infrared (FTIR) spectrometer equipped with an in-situ probe (e.g., ATR probe) or a heated transmission cell.
- Software for continuous spectral acquisition and analysis.
2. Sample Preparation and Reaction Initiation:
- Prepare a solution of this compound in a suitable solvent (e.g., a non-aqueous solvent to minimize water interference).
- Transfer the solution to a reaction vessel equipped with the in-situ IR probe or fill the transmission cell.
- Establish the initial temperature and pressure for the reaction.
3. Data Acquisition:
- Record a background spectrum of the solvent at the reaction temperature.
- Initiate the reaction (e.g., by heating the solution).
- Continuously acquire IR spectra at regular intervals (e.g., every 1-5 minutes, depending on the reaction rate).
4. Data Analysis:
- Monitor the decrease in the intensity of the characteristic isocyanate peak (~2200-2300 cm⁻¹) and the increase in the intensity of the urea amide I (~1680 cm⁻¹) and amide II (~1600 cm⁻¹) bands.
- Generate concentration profiles of the reactant and product over time by integrating the peak areas and using a pre-established calibration curve.
- Determine reaction kinetics from the concentration-time data.
Raman Spectroscopy for Kinetic Analysis
This protocol is adapted from studies on cyanate (B1221674) hydrolysis and can be applied to the this compound to urea transformation.[1]
1. Instrumentation and Setup:
- A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).
- A temperature-controlled sample holder or a reaction vessel with a Raman probe.
2. Sample Preparation and Reaction Initiation:
- Prepare a solution of this compound in the desired solvent (aqueous or non-aqueous).
- Transfer the solution to the sample holder or reaction vessel.
- Bring the sample to the desired reaction temperature.
3. Data Acquisition:
- Acquire a Raman spectrum of the initial solution.
- Initiate the reaction if necessary (e.g., by adding a catalyst or changing the temperature).
- Collect Raman spectra at defined time intervals throughout the course of the reaction.
4. Data Analysis:
- Monitor the intensity of the Raman band corresponding to the symmetric stretch of the isocyanate group (~1300-1400 cm⁻¹) and the characteristic symmetric C-N stretching mode of urea (~1003 cm⁻¹).[1]
- Use the relative intensities of these peaks to determine the concentrations of the reactant and product at each time point.
- Plot concentration versus time to determine the reaction rate and order.
NMR Spectroscopy for Mechanistic and Quantitative Studies
This protocol describes the use of ¹H and ¹³C NMR to follow the reaction and characterize the products.
1. Instrumentation and Setup:
- A high-resolution NMR spectrometer.
- NMR tubes suitable for the reaction conditions (e.g., sealed tubes for reactions at elevated temperatures).
2. Sample Preparation and Reaction Initiation:
- Dissolve this compound in a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
- Acquire an initial NMR spectrum (¹H and ¹³C) of the starting material.
- Initiate the reaction by placing the NMR tube in a heated sample changer or a temperature-controlled bath.
3. Data Acquisition:
- Acquire NMR spectra at various time points during the reaction. For kinetic studies, automated acquisition is recommended.
- Ensure the system has reached thermal equilibrium before each measurement.
4. Data Analysis:
- In the ¹H NMR spectrum, monitor the appearance of the broad singlet corresponding to the -NH₂ protons of urea (~5.5-6.5 ppm).
- In the ¹³C NMR spectrum, observe the disappearance of the isocyanate carbon signal (~120-130 ppm) and the appearance of the urea carbonyl carbon signal (~160 ppm).
- Integrate the respective peaks to determine the relative concentrations of this compound and urea over time.
- Analyze the chemical shifts and coupling constants to identify any intermediates or side products, providing mechanistic insights.
Visualizing the Process: Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of the this compound to urea transformation. This workflow is applicable to IR, Raman, and NMR techniques with minor modifications to the specific data acquisition and analysis steps.
Caption: Generalized workflow for spectroscopic analysis.
Conclusion
The spectroscopic analysis of the this compound to urea transformation offers a powerful suite of tools for researchers. In-situ IR and Raman spectroscopy are exceptionally well-suited for real-time reaction monitoring and kinetic studies, with Raman having a distinct advantage in aqueous media. NMR spectroscopy, while less sensitive, provides unparalleled detail for mechanistic investigations and structural confirmation. The choice of technique will ultimately be guided by the specific research question, available instrumentation, and the nature of the experimental system. By leveraging the strengths of these spectroscopic methods, scientists can gain a deeper understanding of this fundamental chemical transformation, paving the way for advancements in chemical synthesis and materials development.
References
A Comparative Analysis of Urea Synthesis: Wöhler's Discovery vs. Industrial Production
In the landscape of synthetic chemistry, the production of urea (B33335) holds a unique historical and industrial significance. From Friedrich Wöhler's serendipitous laboratory synthesis in 1828, which challenged the very definition of organic chemistry, to the massive-scale industrial production that sustains global agriculture, the methods for obtaining this vital compound offer a stark contrast in scale, efficiency, and purpose. This guide provides a detailed comparison of the laboratory synthesis of urea from ammonium (B1175870) isocyanate (Wöhler's synthesis) and the modern industrial synthesis (the Bosch-Meiser process), offering insights for researchers, scientists, and professionals in drug development.
At a Glance: Comparing Synthesis Methods
The table below summarizes the key quantitative and qualitative differences between the two primary methods of urea synthesis. It is important to note that a direct comparison of energy consumption is challenging due to the vast difference in scale and objectives between a historical laboratory experiment and a highly optimized industrial process.
| Parameter | Wöhler Synthesis (from Ammonium Isocyanate) | Industrial Synthesis (Bosch-Meiser Process) |
| Starting Materials | Ammonium cyanate (B1221674) (often generated in situ from salts like potassium cyanate and ammonium sulfate) | Anhydrous ammonia (B1221849) (NH₃) and carbon dioxide (CO₂) |
| Reaction Temperature | Heating in a water bath (approximately 100 °C) | 170–200°C[1][2] |
| Reaction Pressure | Atmospheric pressure | High pressure (around 14 MPa or ~140 atm)[1] |
| Typical Yield | High for a laboratory scale, but not explicitly quantified in historical accounts. Modern recreations can achieve good yields. | CO₂ conversion is typically 50-80% per pass, with recycling of unreacted components leading to high overall yield.[3] |
| Production Scale | Milligrams to grams (laboratory bench scale) | Thousands of metric tons per day |
| Energy Consumption | Low overall energy input for small-scale synthesis. | Energy-intensive, with an average life cycle energy consumption of about 30.1 GJ/t of urea.[4] |
| Cost | High cost per gram due to reagent-grade chemicals and manual labor. | Low cost per ton due to economies of scale and use of bulk raw materials. |
| Environmental Impact | Minimal due to small scale, though some starting materials like lead salts (in some variations) are hazardous. | Significant, with CO₂ emissions from production and energy consumption. Average CO₂ emission intensity can range from 0.43 to 1.13 tonnes of CO₂ per tonne of urea produced.[5][6] |
| Safety Considerations | Involves handling of potentially toxic cyanates and lead compounds (in some variations). Ammonia is pungent.[7] | High pressures and temperatures, handling of large quantities of toxic and corrosive ammonia and ammonium carbamate (B1207046).[8] |
Reaction Mechanisms and Pathways
The fundamental chemical transformations leading to urea are distinct in these two processes.
Wöhler's Synthesis: Isomerization of Ammonium Cyanate
Wöhler's synthesis is a classic example of an isomerization reaction, where ammonium cyanate rearranges to form urea without a change in its molecular formula (CH₄N₂O). The process begins with the formation of ammonium cyanate, which then undergoes thermal rearrangement.
Industrial Synthesis: The Bosch-Meiser Process
The industrial production of urea is a two-step process involving the reaction of ammonia and carbon dioxide to first form ammonium carbamate, which is then dehydrated to urea.[1][9]
Experimental Protocols
The following sections provide detailed methodologies for the laboratory and industrial synthesis of urea.
Laboratory Synthesis: A Modified Wöhler's Method
This protocol is a modified version of Wöhler's original experiment, suitable for a laboratory setting.[10]
Materials:
-
Potassium cyanate (KOCN), 2.0 g
-
Ammonium sulfate ((NH₄)₂SO₄), 2.0 g
-
Deionized water, 15 mL
-
2-Propanol
-
Ethyl acetate (B1210297)
-
Evaporating dish
-
400 mL beaker
-
Hot plate
-
Glass stirring rod
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
-
Melting point apparatus
Procedure:
-
In an evaporating dish, combine 2.0 g of potassium cyanate and 2.0 g of ammonium sulfate with 15 mL of deionized water.
-
Place the evaporating dish on top of a 400 mL beaker that is approximately half-full with water.
-
Heat the beaker on a hot plate until the water boils gently.
-
Stir the mixture in the evaporating dish with a glass rod until all the solids have dissolved.
-
Continue heating the evaporating dish with the steam from the boiling water until all the water in the dish has evaporated. This will take approximately 30 minutes. The heating facilitates the conversion of ammonium cyanate to urea.
-
Allow the evaporating dish to cool to room temperature.
-
Add approximately 10 mL of 2-propanol to the solid residue in the evaporating dish and stir to dissolve the urea, leaving behind the less soluble potassium sulfate.
-
Filter the mixture to separate the 2-propanol solution containing the urea from the solid potassium sulfate.
-
Transfer the filtrate to a clean evaporating dish and gently evaporate the 2-propanol in a fume hood to obtain the crude urea product.
-
For further purification, the crude urea can be recrystallized. A mixed solvent system of 2-propanol and ethyl acetate is suitable. Dissolve the crude product in a minimum amount of boiling 2-propanol, and then add ethyl acetate until the solution becomes slightly cloudy. Allow the solution to cool slowly to form urea crystals.
-
Collect the purified urea crystals by filtration and allow them to air dry.
-
Determine the melting point of the product to confirm its identity (pure urea melts at 132.8 °C).
Industrial Synthesis: The Bosch-Meiser Process Workflow
The industrial production of urea is a continuous process involving several integrated stages.
Process Description:
-
Synthesis: Liquid ammonia and compressed carbon dioxide are fed into a high-pressure reactor at approximately 170-190°C and 14 MPa.[1] Here, they react exothermically to form ammonium carbamate, which then endothermically decomposes to urea and water.
-
Purification: The mixture from the reactor, containing urea, water, ammonium carbamate, and unreacted ammonia and CO₂, is sent to a purification section. Here, the pressure is reduced, and the mixture is heated, causing the ammonium carbamate to decompose back into gaseous ammonia and CO₂.[1]
-
Recycling: The unreacted ammonia and CO₂ are separated from the urea solution and are recycled back to the reactor to improve the overall process efficiency.
-
Concentration: The urea solution, which still contains a significant amount of water, is sent to vacuum evaporators. The water is boiled off, increasing the urea concentration to a melt of over 99%.[1]
-
Granulation/Prilling: The molten urea is then sent to a granulation or prilling tower. In a prilling tower, the molten urea is sprayed from the top and solidifies into small spheres ("prills") as it falls through a counter-current of cool air. Granulation involves spraying the molten urea onto small seed particles in a rotating drum to form larger, more uniform granules.[9] The solid urea is then cooled, screened, and sent to storage or packaging.
Conclusion
The synthesis of urea, from its pivotal role in the history of chemistry to its current status as a globally produced commodity, showcases the evolution of chemical synthesis. Wöhler's method, while historically significant and a valuable pedagogical tool, is not practical for large-scale production due to its use of more expensive starting materials and batch-wise nature. In contrast, the Bosch-Meiser process, though energy-intensive and with a notable environmental footprint, represents a highly optimized and efficient method for producing the vast quantities of urea required by modern agriculture and industry. For researchers and professionals in drug development, understanding these different synthetic approaches provides a broader context for the principles of chemical synthesis, reaction optimization, and the economic and environmental considerations that dictate the viability of a chemical process at different scales.
References
- 1. Urea Manufacturing Process Explained | How Urea Is Made in Industries - Agromer [agromer.org]
- 2. Urea Production Process | Vaisala [vaisala.com]
- 3. productstewardship.eu [productstewardship.eu]
- 4. mdpi.com [mdpi.com]
- 5. downtoearth.org.in [downtoearth.org.in]
- 6. cdn.cseindia.org [cdn.cseindia.org]
- 7. scribd.com [scribd.com]
- 8. ureaknowhow.com [ureaknowhow.com]
- 9. Production process of industrial urea [hslg-tech.com]
- 10. murov.info [murov.info]
Alternative methods for urea synthesis avoiding ammonium isocyanate.
A Comparative Guide to Alternative Urea (B33335) Synthesis Methods
For decades, the synthesis of urea has been dominated by the high-pressure, high-temperature Bosch-Meiser process, which proceeds through an ammonium (B1175870) carbamate (B1207046) intermediate. While commercially successful, its significant energy consumption and carbon footprint have spurred the exploration of alternative, more sustainable methods. This guide provides a detailed comparison of emerging alternative urea synthesis technologies, namely electrochemical, photocatalytic, and mechanochemical synthesis, with the conventional Bosch--Meiser process. The comparison focuses on key performance metrics, experimental protocols, and reaction pathways to offer researchers, scientists, and drug development professionals a comprehensive overview of the current landscape.
Quantitative Performance Comparison
The following tables summarize the key performance indicators for the different urea synthesis methods based on available experimental data.
Table 1: Comparison of Urea Synthesis Methods
| Parameter | Bosch-Meiser Process | Electrochemical Synthesis | Photocatalytic Synthesis | Mechanochemical Synthesis |
| Reactants | Liquid Ammonia (B1221849) (NH₃), Carbon Dioxide (CO₂) | Nitrate (B79036) (NO₃⁻), Carbon Dioxide (CO₂) | Nitrogen (N₂), Carbon Dioxide (CO₂) | Ammonia-water, Carbon Dioxide (CO₂) |
| Primary Energy Source | Heat | Electricity | Light | Mechanical Energy |
| Operating Temperature | 170–210°C[1][2] | Ambient | Ambient | Ambient |
| Operating Pressure | 130–250 atm[1][3] | Ambient | Ambient | Ambient |
| Catalyst/Mediator | None (thermal) | Electrocatalysts (e.g., Zn/Cu, Mo-based)[4][5] | Photocatalysts (e.g., TiO₂, Fe-titanate)[6][7] | Zirconium Dioxide (ZrO₂) milling media[8][9] |
| Key Intermediate | Ammonium Carbamate | *CO and *NH₂ surface species | Surface-adsorbed N₂ and CO₂ | Not explicitly detailed |
Table 2: Performance Metrics of Alternative Urea Synthesis Methods
| Method | Catalyst | Urea Yield Rate | Faradaic Efficiency | Reference |
| Electrochemical | Zn/Cu | 16 µmol h⁻¹ cm⁻² | 75% | [4] |
| Electrochemical | Cu₃Mo₂O₉ | 177 mmol h⁻¹ g⁻¹ | 40% | [10] |
| Electrochemical | Fe(a)@C-Fe₃O₄/CNTs | 1341.3 µg h⁻¹ mgcat⁻¹ | 16.5% | [11] |
| Photocatalytic | Fe/Ti³⁺–TiO₂/CNTs | 710.1 µmol L⁻¹ g⁻¹ (after 4h) | - | [12] |
| Photocatalytic | 10 wt% Fe-titanate/HZSM-5 | 18 ppm | - | [7] |
| Mechanochemical | ZrO₂ | Not explicitly quantified | - | [8][9] |
Experimental Protocols
Bosch-Meiser Process (Industrial Standard)
The Bosch-Meiser process is the cornerstone of industrial urea production. It involves two main equilibrium reactions. First, liquid ammonia and gaseous carbon dioxide react exothermically at high temperature and pressure to form ammonium carbamate.[13][14] Subsequently, the ammonium carbamate undergoes a slower, endothermic decomposition to yield urea and water.[13][14]
Reaction Steps:
-
Carbamate Formation: 2NH₃ + CO₂ ⇌ NH₂COONH₄ (ΔH = -117 kJ/mol)[13]
-
Urea Conversion: NH₂COONH₄ ⇌ (NH₂)₂CO + H₂O (ΔH = +15.5 kJ/mol)[13]
Typical Operating Conditions:
-
Feed: Liquid ammonia and compressed carbon dioxide are fed into a high-pressure reactor.[15][16]
-
Recycling: Unreacted ammonia and carbon dioxide are recovered and recycled back into the reactor to maximize yield.[2][16]
-
Finishing: The resulting urea solution is concentrated and then prilled or granulated to form a solid product.[2][17]
Electrochemical Urea Synthesis
This method offers a promising sustainable alternative by utilizing renewable electricity to drive the synthesis at ambient conditions. The process typically involves the co-reduction of a nitrogen source, such as nitrate (NO₃⁻), and a carbon source, like carbon dioxide (CO₂), on the surface of an electrocatalyst.
Experimental Setup:
-
Electrochemical Cell: A two-compartment H-cell is commonly used, separated by a proton exchange membrane (e.g., Nafion).
-
Electrodes: A catalyst-coated gas diffusion electrode or a metal foil serves as the working electrode (cathode), a platinum wire or foil as the counter electrode (anode), and a reference electrode (e.g., Ag/AgCl) to control the potential.
-
Electrolyte: A suitable electrolyte, such as potassium bicarbonate (KHCO₃) saturated with CO₂, is used. The nitrogen source (e.g., potassium nitrate, KNO₃) is dissolved in the electrolyte.
-
Procedure:
-
The working electrode is prepared by depositing the catalyst ink onto the substrate.
-
The electrochemical cell is assembled with the prepared electrodes and filled with the electrolyte.
-
CO₂ gas is continuously bubbled through the catholyte to ensure saturation.
-
A constant potential is applied using a potentiostat, and the electrolysis is carried out for a specific duration.
-
The resulting solution is analyzed to quantify the urea produced, typically using methods like ¹H NMR spectroscopy or colorimetric assays with diacetyl monoxime.[11][18]
-
Photocatalytic Urea Synthesis
Photocatalytic synthesis harnesses light energy to drive the conversion of nitrogen and carbon dioxide into urea under ambient conditions. This process relies on semiconductor photocatalysts that generate electron-hole pairs upon light absorption, which then initiate the reduction and oxidation reactions.
Experimental Setup:
-
Photoreactor: A batch reactor, often made of quartz to allow for UV-Vis light penetration, is used.
-
Light Source: A lamp that simulates solar light or a specific wavelength (e.g., mercury lamp) is used to irradiate the reactor.
-
Catalyst: A powdered photocatalyst (e.g., TiO₂-based material) is suspended in a solution.[6][7]
-
Reactants: The reaction is typically carried out in an aqueous solution saturated with CO₂ and with a source of nitrogen, which can be dissolved N₂ gas or other nitrogen-containing compounds.
-
Procedure:
-
The photocatalyst is dispersed in the aqueous solution within the photoreactor.
-
The reactant gases (N₂ and CO₂) are bubbled through the suspension to ensure saturation.
-
The reactor is sealed and irradiated with the light source while being continuously stirred.
-
After a set reaction time, the catalyst is separated by centrifugation or filtration.
-
The liquid phase is analyzed to determine the concentration of urea produced.
-
Mechanochemical Urea Synthesis
This novel approach utilizes mechanical energy to induce the reaction between ammonia and carbon dioxide at ambient temperature and pressure.
Experimental Setup:
-
Milling Equipment: A planetary ball mill is used to provide the mechanical energy.
-
Milling Jar and Balls: Zirconium dioxide (ZrO₂) is used as the material for the milling jar and balls, which also acts as a catalyst.[8][9]
-
Reactants: An aqueous ammonia solution and gaseous CO₂ are used as the starting materials.
-
Procedure:
-
The aqueous ammonia solution and ZrO₂ milling balls are placed inside the ZrO₂ milling jar.
-
CO₂ gas is bubbled through the solution for a specific duration.
-
The jar is sealed and subjected to high-energy ball milling for several hours.
-
After milling, the resulting suspension is centrifuged to separate the solid components.
-
The supernatant is then analyzed for the presence and quantity of urea.
-
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the conceptual workflows and reaction pathways of the different urea synthesis methods.
Caption: Workflow of the conventional Bosch-Meiser process for urea synthesis.
Caption: Conceptual pathway for electrochemical urea synthesis.
Caption: Schematic of the photocatalytic urea synthesis process.
Caption: Workflow of mechanochemical urea synthesis.
References
- 1. ureaknowhow.com [ureaknowhow.com]
- 2. tryeai.com [tryeai.com]
- 3. madar-ju.com [madar-ju.com]
- 4. light.utoronto.ca [light.utoronto.ca]
- 5. Electrochemical urea production using carbon dioxide and nitrate: state of the art and perspectives - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D4EE00561A [pubs.rsc.org]
- 6. Photocatalytic urea synthesis under ambient conditions: catalyst and electrolyte design [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ureaknowhow.com [ureaknowhow.com]
- 10. researchgate.net [researchgate.net]
- 11. Ambient Electrosynthesis of Urea with Nitrate and Carbon Dioxide over Iron‐Based Dual‐Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Bosch–Meiser process - Wikipedia [en.wikipedia.org]
- 14. Urea - Wikipedia [en.wikipedia.org]
- 15. Production process of industrial urea [hslg-tech.com]
- 16. nzic.org.nz [nzic.org.nz]
- 17. Urea Manufacturing Process Explained | How Urea Is Made in Industries - Agromer [agromer.org]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to Carbamoylation Efficiency: Comparing Isocyanate Reagents
For researchers, scientists, and drug development professionals, the selection of an appropriate carbamoylating agent is a critical decision that can significantly impact the outcome of their experiments. This guide provides an objective comparison of the performance of different isocyanate reagents in carbamoylation reactions, supported by experimental data, to facilitate informed reagent selection.
Carbamoylation, the addition of a carbamoyl (B1232498) group to a molecule, is a crucial chemical modification in both biological and synthetic chemistry. In biological systems, it is a post-translational modification that can alter the structure and function of proteins. In drug development and organic synthesis, isocyanates are widely used reagents for the introduction of a carbamoyl moiety, which is a common functional group in many pharmaceutical compounds. The efficiency of this reaction is highly dependent on the choice of isocyanate reagent. This guide compares the carbamoylation efficiency of different classes of isocyanates, focusing on their reactivity, stability, and substrate selectivity.
Comparative Analysis of Isocyanate Reagent Performance
The efficiency of a carbamoylation reaction is influenced by several factors, including the electrophilicity of the isocyanate, the nucleophilicity of the substrate, the reaction solvent, and the stability of the isocyanate to hydrolysis. Isocyanates are generally classified based on the nature of the organic group attached to the -N=C=O functional group, with the most common classes being alkyl, aryl, and sulfonyl isocyanates.
Reactivity and Stability
The reactivity of isocyanates towards nucleophiles, such as the amino groups of proteins, is a key determinant of carbamoylation efficiency. Aryl isocyanates are generally more reactive than alkyl isocyanates due to the electron-withdrawing nature of the aromatic ring, which increases the electrophilicity of the carbonyl carbon. However, this increased reactivity is also associated with greater instability, particularly towards hydrolysis in aqueous environments. The hydrolysis of alkyl isocyanates is significantly slower than that of aryl isocyanates, which can be an advantage in biological applications where reactions are often performed in aqueous buffers[1][2]. Organic isocyanates, in general, react more rapidly than inorganic cyanate (B1221674) but are also more susceptible to hydrolysis.
The reactivity of isocyanates is also influenced by the substituents on the aryl or alkyl group. For aryl isocyanates, electron-withdrawing groups can further enhance reactivity, although the kinetic effect can sometimes be minimal[3].
Substrate Selectivity
Isocyanates primarily react with primary amino groups, such as the N-terminus of proteins and the ε-amino group of lysine (B10760008) residues, to form stable urea (B33335) derivatives[4]. They can also react with other nucleophilic groups like hydroxyl, sulfhydryl, and carboxyl groups, but the reactivity is generally lower than with primary amines[4][5][6]. The relative reactivity of different functional groups towards isocyanates generally follows the order: primary amine > primary alcohol > secondary amine[6].
Studies on the reaction of diisocyanates with various amino acid residues have provided a more detailed reactivity order. For 2,4-toluenediisocyanate (an aryl diisocyanate), the reactivity was found to be: Ac-Cys ≈ Asp-Phe > Val-Phe ≈ Nα-Z-Lys >> Nα-Z-His. For hexamethylene diisocyanate (an alkyl diisocyanate), the order was: Ac-Cys > Asp-Phe > Val-Phe ≈ Nα-Z-Lys > Nα-Z-His > N-Z-Tyr[3]. These findings highlight that N-terminal amino acids and lysine residues are the most likely sites of carbamoylation in proteins[3].
Quantitative Data on Carbamoylation Efficiency
Direct quantitative comparison of the carbamoylation efficiency of different isocyanates is challenging due to the variability in experimental conditions across different studies. However, some kinetic data and reaction yields have been reported.
| Isocyanate Class | Reagent Example | Substrate | Rate Constant (k) / Yield | Conditions | Reference |
| Aryl Isocyanate | Phenyl Isocyanate | 5'-amino-5'-deoxythymidine | Too reactive to measure kinetics directly; extent of reaction compared at 60 min | PBS, 37°C | [1] |
| Aryl Isocyanate | N-methyl-N'-aryl-N-nitrosoureas (precursors to aryl isocyanates) | 5'-amino-5'-deoxythymidine | kc = 3.45 - 20.1 x 10-4 s-1 | PBS, 37°C | [1] |
| Alkyl Isocyanate | Methyl Isocyanate | Poly(L-lysine) | Decreased methyl orange binding upon carbamoylation | Aqueous solution | [7] |
| Alkyl Isocyanate | Ethyl Isocyanate | Poly(L-lysine) | Decreased methyl orange binding upon carbamoylation | Aqueous solution | [7] |
| Alkyl Isocyanate | 2-Chloroethyl Isocyanate | Poly(L-lysine) | Decreased methyl orange binding upon carbamoylation | Aqueous solution | [7] |
| Isocyanate (from KNCO) | Isocyanic Acid | αA-crystallin (specific lysyl residues) | k = 5 - 54 x 10-2 M-1 h-1 | 0.1 M KNCO | [8] |
Note: The data in this table are compiled from different sources with varying experimental setups and should be used for general comparison purposes. For precise comparisons, it is recommended to perform side-by-side experiments under identical conditions.
Experimental Protocols
Below are generalized protocols for the in vitro carbamoylation of peptides/proteins and the subsequent analysis by LC-MS.
General Protocol for In Vitro Carbamoylation of Peptides/Proteins
-
Protein/Peptide Preparation: Dissolve the protein or peptide of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration will depend on the specific protein/peptide and the analytical method to be used.
-
Isocyanate Solution Preparation: Prepare a stock solution of the isocyanate reagent in an anhydrous organic solvent (e.g., acetonitrile (B52724) or DMSO). Due to the lability of isocyanates, especially in aqueous solutions, it is crucial to prepare this solution fresh before each experiment[7].
-
Carbamoylation Reaction: Add the isocyanate stock solution to the protein/peptide solution to the desired final concentration. The reaction is typically carried out at a controlled temperature (e.g., 4°C or room temperature) with gentle mixing for a specific duration (e.g., 1-24 hours)[9]. The reaction time and temperature may need to be optimized depending on the reactivity of the isocyanate and the stability of the protein/peptide.
-
Reaction Quenching: To stop the reaction, a quenching reagent that reacts with excess isocyanate, such as Tris buffer or glycine, can be added.
-
Sample Preparation for Analysis: Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or precipitation. The carbamoylated protein/peptide can then be subjected to further analysis, such as enzymatic digestion for mass spectrometry.
General Protocol for LC-MS Analysis of Carbamoylated Peptides
-
Enzymatic Digestion: The carbamoylated protein is denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin). Note that carbamoylation of lysine residues will render them resistant to tryptic cleavage.
-
LC Separation: The resulting peptide mixture is separated by reverse-phase liquid chromatography. A typical mobile phase system consists of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A gradient elution is used to separate the peptides based on their hydrophobicity.
-
MS and MS/MS Analysis: The eluting peptides are introduced into a mass spectrometer for analysis. A full MS scan is performed to determine the mass-to-charge ratio (m/z) of the peptides. The +43.0058 Da mass shift corresponding to the addition of a carbamoyl group is used to identify carbamoylated peptides. Tandem mass spectrometry (MS/MS) is then used to fragment the carbamoylated peptides to confirm the sequence and pinpoint the site of modification.
Visualizing Experimental and Biological Pathways
To aid in the understanding of the experimental workflow and a relevant biological signaling pathway where carbamoylation plays a role, the following diagrams are provided.
Caption: A generalized experimental workflow for the carbamoylation of proteins or peptides.
Caption: The mTOR signaling pathway and the potential modulatory role of carbamoylation.
Conclusion
The choice of isocyanate reagent for carbamoylation is a multifaceted decision that requires careful consideration of reactivity, stability, and substrate selectivity. Aryl isocyanates offer high reactivity, which can be beneficial for rapid and efficient carbamoylation, but their instability in aqueous media can be a drawback. Alkyl isocyanates, while generally less reactive, exhibit greater stability, making them suitable for applications in biological systems. The selection of the optimal reagent will ultimately depend on the specific experimental goals and conditions. The provided protocols and diagrams serve as a starting point for researchers to design and execute their carbamoylation experiments effectively. Further optimization and validation will be necessary to achieve the desired outcomes for specific research applications.
References
- 1. Carbamoylation reactions of N-methyl-N'-aryl-N-nitrosoureas and corresponding phenyl isocyanates to 5'-amino-5'-deoxythymidine: importance of carbamoylation in mouse skin carcinogenic processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-toluenediisocyanate and hexamethylene-diisocyanate adducts with blood proteins: assessment of reactivity of amino acid residues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of carbamoylation with alkyl isocyanates on the assay of proteins by dye binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rates of carbamylation of specific lysyl residues in bovine alpha-crystallins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methylisocyanate and actin polymerization: the in vitro effects of carbamylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Complexities of Isocyanate Quantification: A Comparative Guide to LC/MS Derivatization Methods
For researchers, scientists, and drug development professionals engaged in the analysis of isocyanates, achieving accurate and sensitive quantification is paramount. This guide provides an objective comparison of common derivatization-based LC/MS methods, supported by experimental data, to aid in the selection of the most appropriate analytical strategy.
Isocyanates are highly reactive compounds, making their direct analysis challenging. Derivatization is a critical step to stabilize these molecules and enhance their chromatographic and mass spectrometric properties. This guide focuses on the comparative performance of three widely used derivatizing agents: di-n-butylamine (DBA), 2-methoxyphenylpiperazine (2-MP), and 1-(2-pyridyl)piperazine (B128488) (2-PP).
Performance Comparison of Derivatization Agents
The choice of derivatization agent significantly impacts the sensitivity, selectivity, and overall performance of an LC/MS method for isocyanate quantification. The following table summarizes key quantitative metrics for methods employing DBA, 2-MP, and 1,2-PP.
| Derivatization Agent | Analyte(s) | LC/MS Method | Linear Range | Limit of Quantitation (LOQ) / Detection (LOD) | Recovery (%) | Key Findings & Citations |
| Di-n-butylamine (DBA) | Various Isocyanates | LC-MS/MS | 5 - 280 ng/mL | 5 ng/mL (MS/MS), 10 ng/mL (MS) | 77.9 - 125% | Good recoveries and low LOQs were achieved for a wide range of isocyanates.[1] The method was validated with within-batch and between-batch RSDs of <13%.[2][3] |
| 2-Methoxyphenylpiperazine (2-MP) | Diisocyanates (TDI, MDI, HDI) | LC-MS/MS (SRM) | 5 pg - 5 ng | LOD: S/N 10-200 for 50 pg injected | Not specified | LC-MS/MS analysis showed enhanced selectivity and sensitivity compared to LC-UV, with a significantly lower detection range.[4][5][6] |
| 1-(2-Pyridyl)piperazine (1,2-PP) | Various Isocyanates | HPLC-DAD/MSD | 0.5 - 50 ng/µL | <1 µg/mL (quantified by MSD) | Not specified | This method is suitable for a range of isocyanates and can utilize both DAD and MSD for detection and quantification.[7] |
Experimental Workflows and Methodologies
The successful quantification of isocyanates is underpinned by a robust experimental workflow. The following diagram illustrates a typical process from sample collection to data analysis.
References
- 1. theanalyticalscientist.com [theanalyticalscientist.com]
- 2. Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dl.astm.org [dl.astm.org]
- 5. researchgate.net [researchgate.net]
- 6. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 7. epa.gov [epa.gov]
A Comparative Guide to Urea Quantification: Evaluating Oxalic Acid Precipitation and Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate measurement of urea (B33335) is a critical aspect of various biological and chemical analyses. This guide provides a comprehensive comparison of different methodologies for urea quantification, with a primary focus on the validation of urea formation using oxalic acid precipitation against established colorimetric and enzymatic assays. We present detailed experimental protocols, performance data, and visual workflows to assist in selecting the most appropriate method for your research needs.
Oxalic Acid Precipitation Method for Urea Quantification
The reaction between urea and oxalic acid results in the formation of a sparingly soluble crystalline precipitate, urea oxalate (B1200264). While this precipitation is a known qualitative test for urea, its application for precise quantitative analysis is not well-documented in current scientific literature. The principle of this method would rely on the gravimetric analysis of the dried urea oxalate precipitate.
Theoretical Experimental Protocol: Gravimetric Determination of Urea with Oxalic Acid
The following protocol is a theoretical outline for the quantitative analysis of urea using oxalic acid precipitation. It is important to note that this method lacks extensive validation in published literature, and its performance characteristics have not been thoroughly established.
Materials:
-
Urea sample solution
-
Saturated oxalic acid solution
-
Ice-cold distilled water
-
Drying oven
-
Analytical balance
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
Procedure:
-
Sample Preparation: Accurately measure a known volume of the urea-containing solution into a beaker.
-
Precipitation: Slowly add an excess of a saturated oxalic acid solution to the urea sample while stirring continuously. The formation of a white crystalline precipitate of urea oxalate should be observed.
-
Digestion: Gently heat the mixture to approximately 60-70°C for a defined period (e.g., 30 minutes) to encourage the growth of larger crystals, a process known as digestion.
-
Cooling & Filtration: Allow the mixture to cool to room temperature and then further cool in an ice bath to minimize the solubility of the urea oxalate. Collect the precipitate by vacuum filtration through a pre-weighed filter paper.
-
Washing: Wash the precipitate with small volumes of ice-cold distilled water to remove any soluble impurities, followed by a wash with ethanol to aid in drying.
-
Drying: Carefully transfer the filter paper with the precipitate to a drying oven set at a low temperature (e.g., 50-60°C) and dry to a constant weight.
-
Weighing & Calculation: Accurately weigh the dried precipitate. The mass of urea in the original sample can be calculated based on the stoichiometry of the urea oxalate precipitate (CO(NH₂)₂·(COOH)₂).
Workflow for Urea Quantification via Oxalic Acid Precipitation
Alternative Methods for Urea Quantification
Due to the lack of validated performance data for the oxalic acid precipitation method, researchers often rely on well-established colorimetric and enzymatic assays.
Diacetyl Monoxime Assay
This colorimetric method is based on the reaction of urea with diacetyl monoxime in a strong acidic medium, which forms a colored product that can be quantified spectrophotometrically.[1][2][3]
Experimental Protocol:
-
Reagent Preparation:
-
Color Reagent: Prepare a solution containing diacetyl monoxime and thiosemicarbazide (B42300) in an acidic solution (e.g., sulfuric acid and phosphoric acid).[1][3]
-
Urea Standards: Prepare a series of urea standards of known concentrations.
-
-
Assay Procedure:
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their concentrations. Determine the urea concentration in the samples from this curve.
Urease-Based Enzymatic Assays
These methods utilize the enzyme urease, which specifically catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide.[4][5] The resulting ammonia can then be quantified using various colorimetric reactions, such as the Berthelot reaction.[6][7]
Experimental Protocol (Urease-Berthelot Method):
-
Reagent Preparation:
-
Urease Solution: Prepare a solution of urease in a suitable buffer.
-
Phenol-Nitroprusside Reagent: Prepare a solution containing phenol (B47542) and sodium nitroprusside.
-
Alkaline Hypochlorite (B82951) Reagent: Prepare a solution of sodium hypochlorite in an alkaline buffer.
-
Urea Standards: Prepare a series of urea standards.
-
-
Assay Procedure:
-
Pipette samples and standards into test tubes.
-
Add the urease solution and incubate to allow for the enzymatic reaction to complete.
-
Add the phenol-nitroprusside reagent followed by the alkaline hypochlorite reagent.
-
Incubate at room temperature to allow for color development.
-
Measure the absorbance at a wavelength of approximately 600-670 nm.[7][8]
-
-
Data Analysis: Create a standard curve from the absorbance values of the standards and determine the urea concentration in the samples.
Performance Comparison of Urea Quantification Methods
The following table summarizes the key performance characteristics of the diacetyl monoxime and urease-based assays. Data for the oxalic acid precipitation method is not included due to a lack of available validation studies.
| Feature | Diacetyl Monoxime Assay | Urease-Based Assays |
| Principle | Chemical condensation | Enzymatic hydrolysis |
| Specificity | Can have interference from citrulline.[1] | Highly specific for urea due to the enzyme urease. |
| Sensitivity | Moderate | High |
| Limit of Detection | ~0.4 mM[1] | Can be as low as 0.013 mmol/L.[9] |
| Linear Range | Typically up to 5 mM.[1] | Varies with the specific kit/protocol. |
| Throughput | Moderate, requires heating step. | High, amenable to automation. |
| Cost | Generally lower cost reagents. | Can be more expensive due to the cost of the enzyme. |
| Interferences | Strong acids and oxidizing agents. | Ammonia present in the sample can interfere.[9] |
Methodological Principles and Signaling Pathways
The underlying principles of the diacetyl monoxime and urease-based assays are distinct and are visualized in the following diagrams.
Diacetyl Monoxime Reaction Pathway
Urease-Based Assay Signaling Pathway
Conclusion
While the precipitation of urea with oxalic acid is a known chemical reaction, its validation as a routine quantitative method is not well-established. For researchers requiring reliable and validated urea quantification, the diacetyl monoxime and urease-based assays are the recommended alternatives. The choice between these two methods will depend on specific experimental needs, including required sensitivity, sample matrix, potential interfering substances, and cost considerations. The urease-based assays generally offer higher specificity and sensitivity, while the diacetyl monoxime method provides a cost-effective alternative for samples where potential interferences are not a major concern.
References
- 1. chembk.com [chembk.com]
- 2. A laboratory manual of physiological and pathological chemistryFor students in medicine . w crystals of urea on a watch-glass in adrop or two of water, and add a little concentrated oxalic acidsolution: precipitation of urea oxalate (OCNaHJg-0211204+H2O. Examine under the microscope. 4. Repeat this experiment, using nitric acid instead ofoxalic acid: urea nitrate, OCNgHi-HNOg, (see Fig. 7). 5. Heat some urea with caustic soda solution: strong evo-lution of ammonia with the formation of sodium carbonate: OC<^^J+2NaOH = OC<^^^+2NH3. 6. Warm a small drop of mercury with nitric acid in atest Stock Photo - Alamy [alamy.com]
- 3. Urea oxalate | 513-80-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. THE DETERMINATION OF CALCIUM AS OXALATE BY THE USE OF UREA AND FORMIC-FORMATE BUFFER - ProQuest [proquest.com]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Isocyanate vs. Carbamate Routes in Unsymmetrical Urea Synthesis
For researchers, scientists, and drug development professionals, the synthesis of unsymmetrical ureas is a critical process in the creation of novel therapeutics and functional molecules. The choice of synthetic route can significantly impact yield, purity, safety, and scalability. This guide provides an objective comparison of two prominent methods: the traditional isocyanate-based approach and the increasingly popular carbamate-based alternative.
The classical approach to synthesizing unsymmetrical ureas involves the direct reaction of an isocyanate with a primary or secondary amine. While often efficient, this method is hampered by the hazardous nature of isocyanates, which are toxic and moisture-sensitive.[1][2] An alternative, greener approach utilizes carbamates as stable precursors to generate isocyanates in situ or to react directly with amines, thereby avoiding the handling of hazardous reagents.[1][3] This comparison delves into the experimental data and protocols for both methodologies to guide the selection of the most appropriate synthetic strategy.
Data Presentation: A Quantitative Comparison
The following table summarizes a comparative analysis of reported yields for the synthesis of unsymmetrical ureas using both isocyanate and carbamate (B1207046) intermediates. It is important to note that reaction conditions can vary, impacting yields.
| Target Unsymmetrical Urea (B33335) | Isocyanate Route Yield (%) | Carbamate Route Yield (%) | Notes |
| 1-Adamantyl-3-(p-tolyl)urea | 92 | Not Reported | Isocyanate generated in situ from arylamine and CO2.[2] |
| N,N'-alkyl aryl ureas (general) | Not explicitly quantified | Good to excellent (up to 80%) | Carbamate route noted for being operationally simple and scalable.[3] |
| 1-isopropyl-3-(p-tolyl)urea | Not explicitly quantified | 58-68 | Isocyanate intermediate generated in situ from an amide via Hofmann rearrangement.[4] |
| Unsymmetrical Diarylureas | Not explicitly quantified | Moderate to excellent | Dioxazolones used as isocyanate surrogates, avoiding direct handling of isocyanates.[5] |
Experimental Protocols
General Protocol for Unsymmetrical Urea Synthesis via Isocyanate
This protocol is a generalized procedure based on the common reaction between an isocyanate and an amine.
Materials:
-
Isocyanate (R-N=C=O)
-
Amine (R'-NH2 or R'R''-NH)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Inert gas atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the amine in the anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of the isocyanate in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The crude product is then purified, commonly by recrystallization or column chromatography, to yield the desired unsymmetrical urea.
General Protocol for Unsymmetrical Urea Synthesis via Carbamate
This protocol is a generalized procedure based on the reaction of a carbamate with an amine, which often proceeds through an in situ generated isocyanate.[3]
Materials:
-
N-substituted carbamate (e.g., N-alkyl-O-phenyl carbamate)
-
Amine (Aryl or Alkyl)
-
Base (e.g., Triethylamine (Et3N), 1,4-Diazabicyclo[2.2.2]octane (DABCO))
-
Solvent (e.g., Acetonitrile, N,N-Dimethylformamide (DMF))
Procedure:
-
To a solution of the N-substituted carbamate in a suitable solvent, add the amine and the base.
-
Heat the reaction mixture to reflux (typically 80-120°C) for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is typically partitioned between an organic solvent (e.g., Ethyl Acetate) and water.
-
The organic layer is washed, dried over a drying agent (e.g., Na2SO4), and concentrated.
-
The crude product is purified by column chromatography or recrystallization to afford the pure unsymmetrical urea.
Mandatory Visualizations
Synthetic Pathways
The following diagrams illustrate the generalized workflows for the synthesis of unsymmetrical ureas from both isocyanate and carbamate precursors.
Caption: Isocyanate route for unsymmetrical urea synthesis.
Caption: Carbamate route for unsymmetrical urea synthesis.
Comparative Conclusion
The choice between the isocyanate and carbamate routes for unsymmetrical urea synthesis is a trade-off between efficiency, safety, and substrate availability.
-
Isocyanate Route: This is often the most direct and high-yielding method, especially for laboratory-scale synthesis where a diverse range of isocyanates are commercially available.[6] However, the toxicity and reactivity of isocyanates pose significant handling and storage challenges, making this route less ideal for large-scale and green chemistry applications.[2]
For drug development professionals, the carbamate route's operational simplicity and scalability make it an attractive option, particularly in the later stages of development where safety and process robustness are paramount. Researchers may favor the isocyanate route for rapid, small-scale library synthesis, provided appropriate safety precautions are taken. Ultimately, the optimal method will depend on the specific target molecule, scale of the reaction, and the available resources and safety infrastructure.
References
Differentiating Ammonium Isocyanate from Urea: An Analytical Comparison for Researchers
For scientists and professionals in drug development, the accurate identification and differentiation of ammonium (B1175870) isocyanate and its isomer, urea (B33335), is critical. Although these two compounds share the same molecular formula (CH₄N₂O), their distinct structural arrangements—ammonium isocyanate being an ionic salt (NH₄⁺NCO⁻) and urea a neutral organic molecule ((NH₂)₂CO)—give rise to different chemical and physical properties.[1] This guide provides a comparative overview of key analytical techniques that can be employed to distinguish between them, supported by experimental data and detailed protocols.
Spectroscopic Analysis: Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for differentiating this compound and urea based on their characteristic vibrational modes of functional groups.
Key Differentiators:
-
Urea: The FTIR spectrum of urea is characterized by the presence of absorptions corresponding to the amide functional group. These include N-H stretching vibrations, a strong C=O (carbonyl) stretching peak, N-H bending vibrations, and C-N stretching vibrations.
-
This compound: In contrast, the spectrum of this compound will exhibit distinct peaks corresponding to the ammonium cation (NH₄⁺) and the isocyanate anion (NCO⁻). The most prominent feature for the isocyanate group is a strong, sharp absorption band in the region of 2100-2270 cm⁻¹.
| Functional Group | Vibrational Mode | Urea (cm⁻¹)[2][3] | This compound (cm⁻¹)[4] |
| N-H (Amine) | Stretching | 3455, 3200-3600 | - |
| C=O (Carbonyl) | Stretching | 1677-1700 | - |
| N-H (Amine) | Bending | 1600-1650 | - |
| C-N | Stretching | ~1455 | - |
| N≡C=O (Isocyanate) | Asymmetric Stretching | - | ~2170 |
| N-H (Ammonium) | Bending | - | ~1470 |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a solid sample of the analyte by mixing a small amount with dry potassium bromide (KBr) and pressing it into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for urea (N-H stretch, C=O stretch, N-H bend, C-N stretch) or this compound (N≡C=O stretch, N-H bend of NH₄⁺).
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis methods are highly effective in distinguishing between urea and this compound due to their different thermal decomposition pathways. Urea undergoes a well-defined melting and subsequent multi-stage decomposition, while this compound is known to isomerize to urea upon heating.
Key Differentiators:
-
Urea: Urea exhibits a sharp endothermic peak corresponding to its melting point, followed by multiple mass loss steps as it decomposes into products like biuret (B89757), cyanuric acid, ammonia, and isocyanic acid.[5][6][7]
-
This compound: this compound is expected to show an exothermic transition as it converts to the more stable urea isomer before subsequent decomposition.
| Analytical Technique | Parameter | Urea[5][6][8] | This compound |
| DSC | Melting Point | ~133-142 °C (endotherm) | Expected exothermic isomerization to urea |
| TGA | Initial Decomposition | ~140-250 °C | Decomposition profile would follow that of the formed urea |
| TGA | Mass Loss Stages | Multiple distinct stages of mass loss | - |
Experimental Protocol: TGA/DSC
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into an appropriate TGA or DSC pan (e.g., aluminum or alumina).
-
Data Acquisition:
-
TGA: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). Record the mass loss as a function of temperature.
-
DSC: Heat the sample under similar conditions as TGA, and record the heat flow to or from the sample as a function of temperature.
-
-
Analysis:
-
TGA: Analyze the thermogram for the onset temperature of decomposition and the percentage of mass loss at different stages.
-
DSC: Identify endothermic events (e.g., melting) and exothermic events (e.g., isomerization, decomposition).
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying components in a mixture. Due to the significant difference in polarity between the neutral urea molecule and the ionic this compound, they can be effectively separated using various HPLC modes.
Key Differentiators:
-
Retention Time: In reversed-phase HPLC, which is suitable for polar analytes, urea will have a characteristic retention time. This compound, being ionic, will have a very different retention time and may require a different chromatographic mode (like ion-exchange or HILIC) for optimal retention and separation.
| Parameter | Urea | This compound |
| Retention Time (min) | 3.0 (Method 1), 8.9 (Method 2)[9] | Expected to be significantly different from urea; likely very short on a standard C18 column without an ion-pairing agent. |
Experimental Protocol: Reversed-Phase HPLC for Urea Analysis
-
Mobile Phase Preparation: Prepare a mobile phase suitable for polar analytes. A simple isocratic mobile phase can be 100% deionized water.[10][11] Alternatively, a mixture of methanol (B129727) and water (e.g., 3:97 v/v) can be used.[12][13]
-
Chromatographic Conditions:
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
Analysis: Inject the sample and record the chromatogram. The retention time of the peak corresponding to urea can be compared to a standard. Due to its ionic nature, this compound would likely elute at or near the void volume under these conditions.
Differentiation Workflow
The following diagram illustrates a logical workflow for differentiating between this compound and urea using the described analytical techniques.
Caption: Logical workflow for differentiating urea and this compound.
By employing this multi-technique approach, researchers can confidently and accurately distinguish between this compound and urea, ensuring the integrity of their research and development processes.
References
- 1. Differential scanning calorimetry and fluorescence study of lactoperoxidase as a function of guanidinium-HCl, urea and pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamics and reaction mechanism of urea decomposition - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP01529A [pubs.rsc.org]
- 6. Thermogravimetric Experiment of Urea at Constant Temperatures [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Urea Analyzed by HPLC- AppNote [mtc-usa.com]
- 11. mtc-usa.com [mtc-usa.com]
- 12. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]
- 13. CN101122589B - High performance liquid chromatography analysis method of urea and its impurity carbamylurea, methylene biuret - Google Patents [patents.google.com]
- 14. Urea analysis HPLC/ C18 column - Chromatography Forum [chromforum.org]
A Comparative Guide to the Kinetics of Reversible Organic Reactions: Urea-Ammonium Cyanate Transformation and Fischer Esterification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic and thermodynamic parameters of two fundamental reversible organic reactions: the transformation of urea (B33335) to ammonium (B1175870) cyanate (B1221674) and the Fischer esterification of acetic acid with ethanol (B145695). The data and protocols presented herein are compiled from established literature to facilitate a deeper understanding of these equilibrium processes and to provide a practical framework for related experimental design.
Section 1: Reaction Overviews and Kinetic Data
The Reversible Transformation of Urea to Ammonium Cyanate
The isomerization of ammonium cyanate to urea, first reported by Friedrich Wöhler in 1828, is a cornerstone of modern organic chemistry.[1] This reversible reaction involves the intramolecular rearrangement of ammonium cyanate, an ionic compound, into urea, a covalent compound. The reaction in aqueous solution is understood to proceed through the dissociation of ammonium cyanate into ammonium (NH₄⁺) and cyanate (OCN⁻) ions. The overall reaction is represented as:
(NH₂)₂CO ⇌ NH₄⁺ + OCN⁻
The equilibrium of this reaction is influenced by temperature and the initial concentrations of the reactants.
Table 1: Equilibrium Constants for the Urea-Ammonium Cyanate Transformation at Various Temperatures
| Temperature (°C) | Equilibrium Constant (K) x 10⁵ (M) |
| 0 | 0.76 |
| 18 | 2.48 |
| 25 | 3.65 |
| 60 | 19.0 |
| 70 | 25.9 |
| 80 | 39.0 |
| 100 | 80.0 |
Data sourced from a study utilizing computer calculations to correlate literature data at an ionic strength I = 0.25.
Fischer Esterification: Acetic Acid and Ethanol
The Fischer esterification is a classic example of a reversible acid-catalyzed condensation reaction. In this process, a carboxylic acid (acetic acid) reacts with an alcohol (ethanol) to form an ester (ethyl acetate) and water. The reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid. The balanced chemical equation is:
CH₃COOH + C₂H₅OH ⇌ CH₃COOC₂H₅ + H₂O
The position of the equilibrium is dictated by the relative concentrations of reactants and products, and the reaction is often driven to completion by removing one of the products (e.g., water) as it is formed.
Table 2: Kinetic and Equilibrium Data for the Esterification of Acetic Acid with Ethanol
| Temperature (°C) | Forward Rate Constant (k₁) (L/gmol·min) | Equilibrium Constant (K) |
| 34 | 0.014 | 5.51 |
Data obtained from a kinetic study using 5.3% (by volume) sulfuric acid as a catalyst at a stirring speed of 400 rpm.
Section 2: Experimental Protocols
Kinetic Study of the Reversible Transformation of Urea to Ammonium Cyanate
This protocol outlines a general procedure for determining the kinetic parameters of the urea-ammonium cyanate equilibrium in an aqueous solution.
Materials:
-
Urea (high purity)
-
Deionized water
-
Constant temperature water bath or incubator
-
Reaction vessels (e.g., sealed glass ampoules or flasks)
-
Analytical instrumentation for concentration measurement (e.g., ion chromatograph, spectrophotometer, or manometer)
Procedure:
-
Solution Preparation: Prepare aqueous solutions of urea at various concentrations (e.g., 0.1 M, 0.5 M, 1 M) in deionized water.
-
Temperature Equilibration: Place the reaction vessels containing the urea solutions into a constant temperature bath set to the desired temperature (e.g., 38°C or 100°C). Allow the solutions to equilibrate for a sufficient period.
-
Sampling: At regular time intervals, withdraw aliquots from the reaction vessels. To quench the reaction, the samples should be immediately cooled in an ice bath.
-
Concentration Analysis: Determine the concentration of ammonium cyanate and/or urea in each aliquot using a suitable analytical method:
-
Ion Chromatography: This method can be used for the direct determination of cyanate ions in the presence of urea.[2][3][4][5]
-
Spectroscopic Method: This method involves the reaction of cyanate with methemoglobin to form cyanate-methemoglobin, which has a characteristic spectroscopic signature.[6][7]
-
Manometric Method: This technique is based on the acid decomposition of cyanate, which evolves carbon dioxide that can be measured manometrically.[6][7]
-
-
Data Analysis: Plot the concentration of ammonium cyanate versus time to determine the rate of formation. The equilibrium constant (K) can be calculated from the concentrations of urea, ammonium, and cyanate ions at equilibrium. The forward and reverse rate constants can be determined by fitting the concentration-time data to the appropriate rate law.
Kinetic Study of the Fischer Esterification of Acetic Acid and Ethanol
This protocol describes a method for investigating the kinetics of the acid-catalyzed esterification of acetic acid with ethanol.
Materials:
-
Glacial acetic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Constant temperature bath with a stirrer
-
Reaction flask with a reflux condenser
-
Burette and standard sodium hydroxide (B78521) solution for titration
-
Phenolphthalein (B1677637) indicator
Procedure:
-
Reactant Mixture Preparation: In a reaction flask, prepare a mixture of acetic acid and ethanol with a defined molar ratio.
-
Catalyst Addition and Temperature Control: Place the flask in a constant temperature bath and add a specific amount of concentrated sulfuric acid.
-
Reaction Initiation and Sampling: Start the stirrer and begin timing the reaction. At regular intervals, withdraw a small sample from the reaction mixture.
-
Quenching and Titration: Immediately add the withdrawn sample to a flask containing ice-cold deionized water to quench the reaction. Titrate the unreacted acetic acid in the sample with a standardized solution of sodium hydroxide using phenolphthalein as an indicator.
-
Data Analysis: The concentration of acetic acid at different time points is used to calculate the extent of reaction. The rate constants (k₁ and k₂) can be determined by applying the integrated rate law for a reversible second-order reaction. The equilibrium constant (K) is calculated from the concentrations of reactants and products at equilibrium.
Section 3: Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the signaling pathways and a general experimental workflow for the kinetic studies described.
Caption: Reversible transformation of urea to ammonium cyanate.
Caption: General experimental workflow for kinetic studies.
References
- 1. LXXVII.—Transformation of ammonium cyanate into urea - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Ion chromatographic quantification of cyanate in urea solutions: estimation of the efficiency of cyanate scavengers for use in recombinant protein manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. ureaknowhow.com [ureaknowhow.com]
Safety Operating Guide
Safe Disposal of Ammonium Isocyanate in a Laboratory Setting
The proper disposal of ammonium (B1175870) isocyanate is critical for ensuring laboratory safety and environmental protection. Due to its chemical nature as an isocyanate, it requires careful handling and neutralization before disposal. This guide provides a comprehensive, step-by-step procedure for the safe management of ammonium isocyanate waste, intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling and disposal steps should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Procedure for Small Quantities
For minor spills or small quantities of this compound waste, a neutralization process is recommended. This procedure is adapted from general guidelines for isocyanate disposal.
-
Containment: In the event of a spill, first contain the material using a dry absorbent such as sand, vermiculite, or other non-combustible absorbent material.[1][2] Do not use sawdust or other combustible materials.[3]
-
Preparation of Decontamination Solution: Prepare a decontamination solution to neutralize the isocyanate. Two effective formulations are provided in the table below.[1][3][4] The sodium carbonate solution is generally preferred as it is more environmentally friendly.[3] If using the ammonia-based solution, ensure enhanced ventilation due to the release of ammonia (B1221849) vapors.[1][4]
-
Neutralization: Slowly and carefully add the decontamination solution to the contained this compound. Be aware that this reaction may produce carbon dioxide gas, which can cause frothing.[5]
-
Reaction Time: Allow the mixture to react for at least 30-60 minutes.[3][5] For larger quantities or to ensure complete neutralization, it is advisable to let the open container sit in a well-ventilated area for at least 48 hours.[2][5] This allows for the completion of the reaction and the safe dissipation of any generated gases.
-
Collection of Waste: After the reaction is complete, carefully shovel the neutralized material into an open-top, but not sealed, container.[1][5] This is crucial because any residual reaction could lead to a pressure buildup and potential rupture of a sealed container.[1][2]
-
Final Disposal: The container with the neutralized waste must be disposed of as hazardous waste. Always follow all federal, state, and local regulations.[1] It is best practice to contact a licensed hazardous waste disposal contractor for proper disposal.[1][6]
Decontamination Solution Formulations
For easy reference, the compositions of the recommended decontamination solutions are summarized in the table below.
| Decontamination Solution | Component | Concentration |
| Formula 1 | Sodium Carbonate | 5-10% |
| Liquid Detergent | 0.2-2% | |
| Water | to make up 100% | |
| Formula 2 | Concentrated Ammonia Solution | 3-8% |
| Liquid Detergent | 0.2-2% | |
| Water | to make up 100% |
Data sourced from multiple references.[1][3][4]
Experimental Protocol: Neutralization Verification (Conceptual)
While not a standard industrial procedure for routine disposal, a laboratory could conceptually verify the completeness of the neutralization reaction before final disposal. This would involve testing for the absence of the isocyanate group. A simple qualitative test could involve taking a small, representative sample of the neutralized material, extracting it with a suitable solvent, and performing a spot test with a reagent that reacts with isocyanates to produce a color change. However, for routine disposal, adhering to the recommended reaction time is generally sufficient.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A logical workflow for the disposal of this compound.
Disclaimer: The disposal procedures outlined above are based on general safety protocols for isocyanates. This compound should be treated as a hazardous chemical. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound, if available, before proceeding. For large quantities or in cases of uncertainty, always contact a professional hazardous waste disposal service.[1][6]
References
Essential Safety and Operational Guide for Handling Ammonium Isocyanate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with ammonium (B1175870) isocyanate. Adherence to these procedures is vital for ensuring personal safety and proper chemical management. Given that ammonium isocyanate is a member of the hazardous isocyanate family and is known to be thermally unstable, cautious and informed handling is paramount.
Understanding the Risks
This compound is a white, solid powder that is soluble in water.[1] Like other isocyanates, it poses significant health risks upon exposure. Inhalation can be harmful, potentially causing respiratory irritation and breathing difficulties.[1] Direct contact can lead to skin and eye irritation.[1] A critical property of this compound is its thermal instability; it can isomerize into urea, particularly when heated. This reactivity requires careful temperature control during storage and handling.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent exposure. The following equipment should be used at all times when handling this compound:
-
Respiratory Protection: Due to the risk of respiratory sensitization, a full-face respirator with cartridges suitable for organic vapors and particulates is recommended.[2] Work should always be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4]
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[5] A full-face respirator provides both eye and respiratory protection. An emergency eyewash station should be readily accessible.[4]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves, such as nitrile or butyl rubber.[5] Double-gloving is recommended. Never use latex gloves as they offer insufficient protection.
-
Protective Clothing: A lab coat is standard, but for procedures with a higher risk of splashes or dust generation, disposable coveralls are required to prevent skin contact.[5]
-
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of a session.[3]
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the work area, primarily a chemical fume hood, is clean and uncluttered.
-
Verify that an emergency shower and eyewash station are accessible and functional.
-
Have spill cleanup materials readily available.
-
Confirm that all glassware is free from cracks or defects.
-
-
Handling the Compound:
-
Post-Handling:
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Properly dispose of all waste materials as described in the disposal plan.
-
Remove and properly store or dispose of PPE.
-
Emergency and Disposal Plans
First Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing immediately and wash the affected area with copious amounts of soap and water.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][8]
Spill and Leak Procedure:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Wear PPE: Don the appropriate PPE before starting the cleanup.
-
Contain: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or other suitable absorbent. Do not use sawdust or other combustible materials.[5]
-
Neutralize: Slowly add a decontamination solution to the absorbed spill. Be aware that this reaction produces carbon dioxide, which may cause frothing.
-
Collect: After at least 10-15 minutes, shovel the mixture into an open-top container.[9] Do not seal the container tightly, as pressure can build up from the neutralization reaction.[5][10]
-
Dispose: Label the container as hazardous waste and arrange for disposal through a licensed contractor, following all local, state, and federal regulations.[10]
Quantitative Data Summary
The following table outlines the formulations for isocyanate decontamination solutions, which are essential for spill cleanup.
| Decontamination Solution | Component 1 | Component 2 | Component 3 |
| Formula 1 | Sodium Carbonate: 5-10% | Liquid Detergent: 0.2% | Water: 89.8%-94.8% |
| Formula 2 | Concentrated Ammonia (B1221849): 3-8% | Liquid Detergent: 0.2% | Water: 91.8%-96.8% |
(Data sourced from references[9][10]) Note: When using Formula 2, ensure adequate ventilation due to ammonia vapors.[10]
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: A workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
